Trimethyl orthopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNAIODRDOMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179523 | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24823-81-2 | |
| Record name | 1,1,1-Trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24823-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024823812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Mechanistic Landscape of Trimethyl Orthopropionate: A Technical Guide
Abstract
Trimethyl orthopropionate (TMOP), a versatile reagent and synthetic intermediate, holds a significant position in modern organic chemistry.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to TMOP, with a detailed focus on the Pinner reaction. We will dissect the underlying reaction mechanisms, offering a rigorous understanding of the acid-catalyzed processes that govern its formation and subsequent reactions. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
Orthoesters are a class of organic compounds characterized by three alkoxy groups attached to a single carbon atom.[3][4] this compound, with the chemical formula CH₃CH₂C(OCH₃)₃, is a prominent member of this family, valued for its unique reactivity.[5][6][7] It serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and flavor and fragrance compounds.[2][8][9] One of its most notable applications is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that yields γ,δ-unsaturated esters.[1][10][11][12] Furthermore, TMOP is employed as a protecting group for carboxylic acids and in the formation of ketals and ethers.[1][3]
Synthetic Routes to this compound
The synthesis of this compound can be achieved through several methods. The most common and historically significant is the Pinner reaction.[4][13][14][15][16] An alternative, though less common, approach involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide.[4]
The Pinner Reaction: A Deep Dive
The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an orthoester.[14] Specifically for this compound, this involves the reaction of propionitrile with methanol in the presence of a strong acid, typically hydrogen chloride.[1][16]
2.1.1. Reaction Mechanism
The Pinner reaction proceeds through a two-stage mechanism involving the formation of an intermediate imino ester salt, often referred to as a Pinner salt.[4][14]
Step 1: Formation of the Pinner Salt (Methyl Propionimidate Hydrochloride)
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of propionitrile by the acid catalyst (HCl). This enhances the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated nitrile carbon.
-
Deprotonation: A subsequent deprotonation step yields the neutral imino ester.
-
Protonation of the Imino Ester: The imino ester is then protonated by another equivalent of HCl to form the stable methyl propionimidate hydrochloride salt.
Step 2: Conversion of the Pinner Salt to this compound
-
Nucleophilic Attack by Methanol: The Pinner salt is susceptible to further nucleophilic attack by methanol.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Elimination of Ammonia: The intermediate then eliminates a molecule of ammonia (in the form of ammonium chloride) to generate a resonance-stabilized dialkoxycarbenium ion.
-
Final Nucleophilic Attack: A final molecule of methanol attacks the carbenium ion, and subsequent deprotonation yields the final product, this compound.
Diagrammatic Representation of the Pinner Reaction Mechanism:
Caption: Pinner reaction mechanism for TMOP synthesis.
2.1.2. Experimental Protocol
This protocol is a synthesized representation based on established procedures for the Pinner reaction.[16][17]
Materials:
-
Propionitrile
-
Anhydrous Methanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether (or another suitable non-polar solvent)
-
Ammonia (gas or solution in methanol) for neutralization
-
Sodium Sulfate (anhydrous) for drying
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is charged with propionitrile and a 2-5 fold mass excess of a non-polar solvent like diethyl ether.
-
Cooling: The mixture is cooled to between -20°C and -5°C using an appropriate cooling bath.
-
Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The temperature should be carefully monitored and maintained below 5°C. A molar excess of HCl relative to the nitrile is typically used.
-
Pinner Salt Formation: The reaction mixture is stirred at low temperature for several hours (e.g., 20-24 hours) to allow for the complete formation of the methyl propionimidate hydrochloride, which often precipitates as a white solid.[18]
-
Alcoholysis: An excess of anhydrous methanol (2-4 fold molar excess relative to the initial nitrile) is added to the reaction mixture.
-
Neutralization and Reaction: The pH of the system is carefully adjusted to 5-6.5 by introducing ammonia gas or a solution of sodium methoxide.[17] The reaction is then allowed to warm to 25-40°C and stirred for several hours to facilitate the alcoholysis reaction.
-
Workup: The precipitated ammonium chloride is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution and water.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Table 1: Typical Reaction Parameters for the Pinner Synthesis of this compound
| Parameter | Value | Rationale |
| Temperature (Pinner Salt Formation) | -20°C to 5°C | Low temperatures help to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride.[14] |
| Temperature (Alcoholysis) | 25-40°C | Mild heating promotes the conversion of the Pinner salt to the orthoester. |
| Molar Ratio (Nitrile:Methanol:HCl) | 1 : (1-2) : (1.05-1.5) | A slight excess of methanol and a larger excess of HCl drive the formation of the Pinner salt.[17] |
| pH (Alcoholysis) | 5-6.5 | A weakly acidic pH is optimal for the alcoholysis step.[17] |
| Typical Yield | >80% | With optimized conditions, high yields of the purified product can be achieved.[19] |
Synthesis from 1,1,1-Trichloropropane
An older and less common method for preparing orthoesters involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide.[4] In the case of this compound, this would involve the reaction of 1,1,1-trichloropropane with sodium methoxide.
Reaction: CH₃CH₂CCl₃ + 3 NaOCH₃ → CH₃CH₂C(OCH₃)₃ + 3 NaCl
This method is often limited by the availability of the starting trichloroalkane and potential side reactions, such as elimination.[4] The hydrolysis of 1,1,1-trichloropropane with aqueous potassium hydroxide, for instance, leads to the formation of propionic acid.[20][21][22][23][24]
The Mechanism of Acid-Catalyzed Reactions of this compound
This compound readily participates in acid-catalyzed reactions, a characteristic that underpins many of its synthetic applications.[1][25] The key to its reactivity is the formation of a highly reactive dialkoxycarbenium ion intermediate.[1]
General Mechanism:
-
Protonation: A Brønsted or Lewis acid catalyst activates the orthoester. In the case of a Brønsted acid, one of the methoxy oxygen atoms is protonated.
-
Elimination of Methanol: The protonated methoxy group becomes a good leaving group, and a molecule of methanol is eliminated. This is often the rate-determining step.
-
Formation of a Dialkoxycarbenium Ion: The elimination of methanol results in the formation of a resonance-stabilized dialkoxycarbenium ion.
-
Nucleophilic Attack: This highly electrophilic intermediate is then readily attacked by a nucleophile.
Diagrammatic Representation of Acid-Catalyzed Activation:
Caption: Acid-catalyzed activation of TMOP.
Hydrolysis
In the presence of mild aqueous acid, this compound is readily hydrolyzed to form methyl propionate and two equivalents of methanol.[3][4] This reaction is essentially the reverse of the final stages of orthoester formation.
Reaction: CH₃CH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH
Transesterification
Orthoesters can undergo transesterification reactions with other alcohols in the presence of an acid catalyst.[26][27][28] This allows for the synthesis of different orthoesters. The reaction is an equilibrium process and can be driven to completion by removing the more volatile alcohol.
Reaction: CH₃CH₂C(OCH₃)₃ + 3 R'OH --(H⁺)--> CH₃CH₂C(OR')₃ + 3 CH₃OH
The Johnson-Claisen Rearrangement
A particularly important application of this compound is the Johnson-Claisen rearrangement.[10][11] This reaction involves the treatment of an allylic alcohol with an excess of this compound in the presence of a weak acid catalyst (e.g., propionic acid) at elevated temperatures to produce a γ,δ-unsaturated ester.[10][12]
Mechanism Outline:
-
Formation of a Mixed Orthoester: The allylic alcohol undergoes an acid-catalyzed exchange with one of the methoxy groups of this compound to form a mixed orthoester.
-
Formation of a Ketene Acetal: The mixed orthoester then eliminates a molecule of methanol to form a ketene acetal intermediate.
-
-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted-sigmatropic rearrangement (the Claisen rearrangement) to form the γ,δ-unsaturated ester product.[12]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its preparation via the Pinner reaction is a robust and high-yielding method. A thorough understanding of the acid-catalyzed mechanisms governing its formation and subsequent reactions is crucial for its effective application in the synthesis of complex molecules. This guide has provided a comprehensive overview of these key aspects, equipping researchers with the foundational knowledge necessary to confidently utilize this important synthetic tool.
References
- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]
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- 7. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. name-reaction.com [name-reaction.com]
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- 13. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
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- 15. Pinner Reaction [drugfuture.com]
- 16. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]
- 18. iris.unive.it [iris.unive.it]
- 19. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 20. The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is: [allen.in]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 23. The major product formed when 1 1 1trichloropropane class 12 chemistry CBSE [vedantu.com]
- 24. The major product formed when 1,1 , 1-trichloropropane is treated with aq.. [askfilo.com]
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- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Ester synthesis by transesterification [organic-chemistry.org]
The Spectroscopic Signature of Trimethyl Orthopropionate: A Comprehensive Technical Guide
Introduction
Trimethyl orthopropionate (TMOP), with the systematic IUPAC name 1,1,1-trimethoxypropane, is a versatile orthoester widely employed in organic synthesis. Its utility as a protecting group for carboxylic acids, a precursor in the synthesis of heterocycles, and a reactant in Claisen rearrangements underscores the importance of its unambiguous characterization. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a definitive resource for its identification and characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for determining the precise structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
A. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity and distinct, well-resolved signals, which directly correspond to the different proton environments in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a standard 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds, are typically sufficient for routine analysis.
-
Data Acquisition: The free induction decay (FID) is acquired and subsequently Fourier transformed to yield the ¹H NMR spectrum.
-
Data Processing: The spectrum is phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 3.19 | Singlet | 9H | - | -OCH₃ |
| 2 | 1.63 | Quartet | 2H | 7.5 | -CH₂- |
| 3 | 0.94 | Triplet | 3H | 7.5 | -CH₃ |
Interpretation and Expertise:
The ¹H NMR spectrum provides a clear and unambiguous fingerprint of this compound. The singlet at 3.19 ppm, integrating to nine protons, is characteristic of the three equivalent methoxy groups (-OCH₃). The equivalence of these protons is a key structural feature, indicating free rotation around the C-O bonds. The quartet at 1.63 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-). Its splitting into a quartet is due to the coupling with the adjacent methyl group protons. The triplet at 0.94 ppm, integrating to three protons, corresponds to the terminal methyl group (-CH₃) of the propionate moiety, with its multiplicity arising from coupling to the neighboring methylene protons. The coupling constant of 7.5 Hz for both the quartet and the triplet is a classic example of vicinal coupling in an ethyl group.
B. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct observation of the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: The spectrometer is tuned to the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Proton decoupling is crucial as it simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Data Processing: The FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹³C NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 113.8 | C(OCH₃)₃ |
| 2 | 49.3 | -OCH₃ |
| 3 | 29.5 | -CH₂- |
| 4 | 8.2 | -CH₃ |
Interpretation and Expertise:
The proton-decoupled ¹³C NMR spectrum displays four distinct signals, corresponding to the four unique carbon environments in this compound. The most downfield signal at 113.8 ppm is assigned to the quaternary carbon of the orthoester functionality, C(OCH₃)₃. Its low intensity is characteristic of a quaternary carbon with no directly attached protons, and therefore, no NOE enhancement. The signal at 49.3 ppm corresponds to the three equivalent methoxy carbons. The methylene carbon (-CH₂-) appears at 29.5 ppm, and the terminal methyl carbon (-CH₃) resonates at the most upfield position of 8.2 ppm, as expected for an sp³ hybridized carbon in an alkane-like environment.
II. Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is plotted.
IR Spectroscopy Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2970-2840 | Strong | C-H stretch | Aliphatic C-H |
| 1465 | Medium | C-H bend | -CH₂- scissoring |
| 1380 | Medium | C-H bend | -CH₃ umbrella |
| 1150-1050 | Strong | C-O stretch | Orthoester C-O |
Interpretation and Expertise:
The IR spectrum of this compound is dominated by strong absorptions characteristic of its aliphatic and ether functionalities. The strong bands in the 2970-2840 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl (C=O) group, distinguishing it from a standard ester. The most diagnostic feature is the series of strong C-O stretching bands in the 1150-1050 cm⁻¹ region, which is characteristic of the orthoester functional group. The C-H bending vibrations for the methylene and methyl groups are observed at approximately 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized, commonly using electron ionization (EI) at 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Mass Spectrometry Data Summary
| m/z | Relative Intensity (%) | Proposed Fragment |
| 134 | 5 | [M]⁺ (Molecular Ion) |
| 103 | 100 | [M - OCH₃]⁺ |
| 75 | 40 | [C(OCH₃)₃]⁺ |
| 57 | 30 | [CH₃CH₂CO]⁺ |
| 29 | 25 | [CH₃CH₂]⁺ |
Interpretation and Expertise:
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 134, confirming its molecular weight. However, due to the lability of the orthoester, the molecular ion peak is often of low intensity. The base peak (most intense peak) is typically observed at m/z 103, corresponding to the loss of a methoxy radical ([M - OCH₃]⁺). This fragmentation is a characteristic feature of orthoesters. Another significant fragment is observed at m/z 75, which can be attributed to the [C(OCH₃)₃]⁺ ion. Fragmentation of the propionyl chain leads to ions at m/z 57 ([CH₃CH₂CO]⁺) and m/z 29 ([CH₃CH₂]⁺).
IV. Integrated Spectroscopic Analysis Workflow
The synergistic use of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. The following workflow illustrates the logical progression of analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unequivocal identification and characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a robust, self-validating system for ensuring the identity and purity of this important synthetic reagent. This guide serves as a detailed reference for researchers and professionals, enabling them to confidently interpret the spectroscopic data of this compound in their scientific endeavors.
Trimethyl orthopropionate reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of Trimethyl Orthopropionate with Nucleophiles
Authored by a Senior Application Scientist
Abstract
This compound (TMOP) is a versatile and highly reactive orthoester that serves as a valuable building block in modern organic synthesis.[1] Its significance lies in the electrophilic nature of its central carbon, which, upon activation, readily engages with a diverse array of nucleophiles.[2] This guide provides a comprehensive exploration of the core reactivity of TMOP, moving beyond simple reaction lists to explain the underlying mechanisms, stereochemical implications, and practical considerations essential for researchers, chemists, and professionals in drug development. We will dissect its interactions with oxygen, nitrogen, and carbon nucleophiles, detailing seminal named reactions like the Johnson-Claisen rearrangement and providing field-proven experimental protocols.
The Mechanistic Cornerstone: Acid-Catalyzed Activation
The reactivity of this compound is almost exclusively unlocked through acid catalysis.[2] In the absence of an acid, the central carbon is not sufficiently electrophilic to react with most nucleophiles. Both Brønsted and Lewis acids serve to activate the orthoester by facilitating the departure of a methoxy group, which generates a highly reactive, resonance-stabilized dialkoxycarbenium ion.[2] This cation is the key electrophilic intermediate that is subsequently intercepted by the nucleophile.
The general mechanism proceeds via a three-step sequence:[2]
-
Protonation: A Brønsted acid protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol). Alternatively, a Lewis acid can coordinate to the oxygen, weakening the C-O bond.
-
Elimination & Ion Formation: The protonated orthoester eliminates a molecule of methanol. This is often the rate-determining step and results in the formation of the dialkoxycarbenium ion.[2]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the carbenium ion. A subsequent deprotonation step yields the final product.
Figure 1: General mechanism of acid-catalyzed activation of TMOP.
Reactions with Oxygen Nucleophiles: A Synthetic Playground
Oxygen-based nucleophiles are the most common reaction partners for TMOP, leading to a variety of valuable transformations.
Alcohols, Carboxylic Acids, and Water
-
Alcohols: The reaction of TMOP with alcohols is a versatile method for mild and efficient esterification, particularly for sensitive substrates that cannot tolerate harsh conditions like traditional Fischer esterification.[2] Under acidic catalysis, the alcohol attacks the dialkoxycarbenium ion to ultimately yield a propionate ester and two equivalents of methanol.[2] Interestingly, under different catalytic conditions (e.g., using Montmorillonite KSF), the reaction can be directed towards the formation of unsymmetrical ethers. This highlights a key principle: catalyst choice dictates the reaction pathway. The formation of ethers versus esters depends on which bond in the intermediate is cleaved.
-
Carboxylic Acids: TMOP serves as an excellent reagent for converting carboxylic acids into their methyl esters. This method is particularly effective for sterically hindered acids where other methods may fail.[3][4]
-
Water (Hydrolysis): In the presence of aqueous acid, TMOP is readily hydrolyzed to methyl propionate and methanol.[2][5] This reactivity is fundamental to its application as a dehydrating agent or water scavenger. By reacting with trace water in a reaction mixture, TMOP can drive equilibrium-limited reactions, such as acetal formation, toward completion.[2][6]
The Johnson-Claisen Rearrangement: A C-C Bond Forming Marvel
One of the most powerful applications of TMOP is in the Johnson-Claisen rearrangement, a[7][7]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester.[2][8] This reaction is prized for its ability to form carbon-carbon bonds with a high degree of stereocontrol.[2]
The causality behind this reaction is a beautiful cascade. The allylic alcohol first reacts with the acid-activated TMOP to form a mixed ketene acetal in situ. This intermediate is the crucial component that undergoes the concerted, intramolecular rearrangement through a highly ordered, chair-like six-membered transition state to afford the final product.[9][10] The use of a weak acid catalyst, such as propionic acid, is critical to promote the initial acetal exchange without causing decomposition of the sensitive substrates or intermediates.[2][8][9]
Figure 2: The reaction pathway of the Johnson-Claisen Rearrangement.
-
Objective: To synthesize a γ,δ-unsaturated ester from an allylic alcohol.
-
Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by TLC or GC-MS, and the product structure can be confirmed by NMR and IR spectroscopy, which will show the characteristic shift of the double bond and the appearance of an ester carbonyl.
-
Methodology:
-
To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the allylic alcohol (1.0 equiv).
-
Add this compound (3.0-5.0 equiv) as both reactant and solvent.
-
Add a catalytic amount of propionic acid (0.1 equiv). The use of a weak acid is crucial to prevent side reactions.
-
Heat the reaction mixture to a gentle reflux (typically 120-140 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or GC analysis. The reaction can take several hours to reach completion.[8]
-
Upon completion, cool the mixture to room temperature.
-
Remove the excess TMOP and methanol under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure γ,δ-unsaturated ester.
-
Reactions with Nitrogen Nucleophiles: Gateway to Heterocycles
TMOP is an effective reagent for the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions.[11][12] The general principle involves the reaction of TMOP with a substrate containing two nucleophilic nitrogen centers (or a nitrogen and another nucleophile).
-
Amines and Hydrazines: When reacted with bifunctional nitrogen nucleophiles like 2-hydrazinopyrimidine derivatives, TMOP facilitates a cyclocondensation to form fused ring systems such as 1,2,4-triazolo[4,3-a]pyrimidines.[2] The orthoester acts as a one-carbon equivalent, first reacting with one nitrogen to form an intermediate which then undergoes intramolecular cyclization by attack of the second nucleophilic nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the orthoester and intermediates.[2]
-
Objective: To synthesize a fused heterocyclic system via cyclocondensation.
-
Trustworthiness: This protocol's success is validated by the formation of a new ring system, which can be unequivocally identified by a combination of NMR (disappearance of NH protons, appearance of new aromatic signals) and mass spectrometry (correct molecular weight for the cyclized product).
-
Methodology:
-
Combine the 2-hydrazinopyrimidine derivative (1.0 equiv) and this compound (1.2-2.0 equiv) in a flask suitable for heating.
-
Heat the mixture to reflux (approx. 120 °C) for 6-8 hours. The reaction is often run neat (without additional solvent).[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, which may solidify upon cooling.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified heterocyclic product with >85% purity.[2]
-
Reactions with Carbon Nucleophiles
While less common than reactions with O- or N-nucleophiles, the interaction of TMOP with carbon nucleophiles provides useful synthetic routes.
-
Grignard Reagents: In the Bodroux-Chichibabin aldehyde synthesis, TMOP reacts with Grignard reagents to produce an acetal, which upon acidic hydrolysis, yields an aldehyde.[13] This reaction is effective because the central carbon of the orthoester is significantly more electron-deficient (more δ+) than the carbon of an acetal or ether, allowing the Grignard reagent to attack.[14] Ethers like THF are used as solvents in Grignard reactions without reacting, demonstrating their lower reactivity compared to orthoesters.[14]
Figure 3: Workflow for the Bodroux-Chichibabin Aldehyde Synthesis.
-
Active Methylene Compounds: TMOP can react with highly acidic C-H compounds, although this chemistry is more developed for trimethyl orthoformate.[15] The reaction typically requires strong basic conditions to generate a carbanion, which then attacks the orthoester.
Data Summary: Catalyst Selection and Reaction Outcomes
The choice of catalyst is paramount in controlling the outcome of reactions with TMOP. The following table summarizes common catalysts and their associated transformations.
| Catalyst Type | Example(s) | Typical Nucleophile(s) | Primary Product(s) | Citation(s) |
| Weak Brønsted Acid | Propionic Acid, Pyridinium p-toluenesulfonate (PPTS) | Allylic Alcohols | γ,δ-Unsaturated Esters (Johnson-Claisen) | [2][9][11] |
| Strong Brønsted Acid | HCl, H₂SO₄, p-Toluenesulfonic acid (p-TSA) | Water, Alcohols, Carboxylic Acids | Esters, Acetals | [2][6] |
| Heterogeneous / Lewis Acid | Montmorillonite KSF/K10, ZrCl₄, In(OTf)₃ | Alcohols (Allylic/Benzylic) | Unsymmetrical Ethers | [3][16] |
| No Catalyst (Thermal) | None | Bifunctional N-Nucleophiles (e.g., Hydrazines) | Heterocycles (Cyclocondensation) | [2] |
Conclusion
This compound is far more than a simple synthetic reagent; it is a versatile tool whose reactivity can be precisely steered by the choice of nucleophile and, critically, the catalytic conditions. Its ability to generate the electrophilic dialkoxycarbenium ion under mild acidic conditions makes it a cornerstone reagent for esterifications, C-C bond formation via the Johnson-Claisen rearrangement, and the construction of complex heterocyclic scaffolds. For the medicinal and process chemist, a deep understanding of the causality behind its reactivity—from the role of the acid catalyst to the nature of the transition state—is essential for leveraging its full synthetic potential in the development of novel molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. bioinfopublication.org [bioinfopublication.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ortho ester - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. iris.unive.it [iris.unive.it]
- 16. researchgate.net [researchgate.net]
Trimethyl orthopropionate thermal decomposition kinetics
An In-Depth Technical Guide to the Thermal Decomposition Kinetics of Trimethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of this compound (TMOP). As a versatile orthoester utilized in the synthesis of esters, fragrances, and as a cross-linking agent in polymer production, a thorough understanding of its thermal stability and decomposition pathways is critical for process optimization, safety, and mechanistic research.[1] This document synthesizes experimental findings and theoretical principles to detail the unimolecular gas-phase elimination mechanism, the associated kinetic parameters, and the self-validating experimental protocols required for their determination.
Introduction: The Significance of this compound
This compound (CH₃CH₂C(OCH₃)₃), also known as 1,1,1-trimethoxypropane, is an orthoester of significant value in organic synthesis.[2] Its utility stems from its role as a precursor and building block in the production of various organic compounds and as a solvent in coatings and adhesives.[1] The thermal decomposition of this compound is a critical consideration in its application, particularly in processes requiring elevated temperatures. The study of its decomposition kinetics provides invaluable data for ensuring reaction control, preventing runaway reactions, and predicting product distribution. This guide elucidates the core principles governing this process.
The Unimolecular Decomposition Pathway
The thermal decomposition of this compound in the gas phase is characterized as a homogeneous, unimolecular reaction that consistently follows a first-order rate law.[3] This means the rate of decomposition is directly proportional to the concentration of the TMOP itself. The primary mechanism is an elimination reaction that proceeds through a concerted, nonsynchronous pathway.
Mechanism and Transition State
The decomposition involves the elimination of a methanol molecule to produce a ketene acetal (1,1-dimethoxypropene).[3] This transformation is rationalized through the formation of a four-membered cyclic transition state.[4][5]
The key steps in this proposed mechanism are:
-
Bond Polarization: The process is initiated by the polarization of one of the C-OCH₃ bonds, creating a partial positive charge on the central carbon and a partial negative charge on the methoxy oxygen (Cᵟ⁺···ᵟ⁻OCH₃).[6] This polarization is often the rate-determining step.[5][7]
-
Hydrogen Abstraction: The increased electron density on the methoxy oxygen facilitates the abstraction of a hydrogen atom from the adjacent methylene (-CH₂-) group of the propionate backbone.[6]
-
Concerted Elimination: The abstraction of the hydrogen and the breaking of the C-OCH₃ bond occur in a concerted, albeit nonsynchronous, fashion, leading directly to the formation of the final products without a stable intermediate.[3][6]
The following diagram illustrates this primary decomposition pathway.
Caption: Primary unimolecular decomposition pathway of this compound.
Kinetic Parameters and the Arrhenius Equation
The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation. While specific, experimentally-derived Arrhenius parameters for this compound are not prominently published, a highly reliable estimation can be made by examining closely related orthoesters. The gas-phase elimination kinetics of trimethyl orthoacetate and triethyl orthopropionate have been thoroughly studied, providing a strong basis for comparison.[3][4][8]
The rate coefficients are typically expressed by the Arrhenius equation in its logarithmic form:
log k₁ (s⁻¹) = log A - (Eₐ / 2.303RT)
Where:
-
k₁ is the first-order rate constant.
-
A is the pre-exponential factor (frequency factor).
-
Eₐ is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
Comparative Kinetic Data
The kinetic parameters for analogous orthoesters provide insight into the expected values for this compound. Studies show that the nature of the substituent group influences the decomposition rates.[3] For instance, comparing triethyl orthoacetate to triethyl orthopropionate reveals that the propionate group slightly increases the activation energy.[3][7] A similar trend is anticipated for the trimethyl series.[3]
| Compound | log A (s⁻¹) | Activation Energy (Eₐ) (kJ mol⁻¹) | Temperature Range (°C) |
| Trimethyl Orthoacetate | 13.58 ± 0.10 | 194.7 ± 1.2 | 310 - 369 |
| Trimethyl Orthobutyrate | 13.97 ± 0.37 | 195.3 ± 1.6 | 310 - 369 |
| Triethyl Orthopropionate | 13.63 ± 0.07 | 193.3 ± 1.8 | 291 - 351 |
| Data sourced from studies on related orthoester decompositions.[3][4][8] |
Based on this comparative data, the Arrhenius parameters for this compound are expected to be of a similar magnitude.[3]
Experimental Protocol: A Self-Validating Workflow
To ensure the trustworthiness and accuracy of kinetic data, a self-validating experimental protocol is essential. The methodology described for analogous orthoesters provides a robust framework for studying this compound.[4][6]
Step-by-Step Methodology
-
Substrate Preparation and Purification:
-
Reaction System Setup:
-
Utilize a static system with Pyrex reaction vessels.
-
"Season" the vessels by carrying out the decomposition of allyl bromide within them prior to the experiment. This procedure coats the interior surface, preventing heterogeneous surface reactions and ensuring the observed kinetics are solely from the homogeneous gas-phase reaction.[4][6]
-
Maintain precise temperature control (±0.2 °C) using a resistance thermometer controller and calibrated thermocouples.[4]
-
-
Kinetic Data Acquisition:
-
Stoichiometry and Mechanism Validation:
-
Pressure Validation: The unimolecular decomposition of one mole of TMOP yields two moles of gaseous products (methanol and ketene acetal). Therefore, the ratio of the final pressure (P_f) to the initial pressure (P₀) should be approximately 2.[4] Experimental verification of this ratio (e.g., obtaining values of 1.94-1.95 as seen for similar compounds) validates the assumed reaction stoichiometry.[4]
-
Product Analysis: Upon completion of a run, quench the reaction and analyze the product mixture using GC/MS. Confirm the primary products are methanol and the corresponding ketene acetal. Quantify these products to further verify the stoichiometry against the percentage of decomposition calculated from pressure measurements.[4]
-
-
Data Analysis and Parameter Extraction:
-
Calculate the first-order rate constant (k) at each temperature from the pressure-time data.
-
Construct an Arrhenius plot by graphing log(k) versus 1/T.
-
Determine the activation energy (Eₐ) from the slope of the line and the pre-exponential factor (A) from the y-intercept.
-
The following diagram outlines this self-validating experimental workflow.
Caption: A self-validating workflow for determining thermal decomposition kinetics.
Conclusion
The thermal decomposition of this compound is a well-defined process that proceeds via a first-order, unimolecular gas-phase elimination. The reaction mechanism, involving a four-membered cyclic transition state to yield methanol and 1,1-dimethoxypropene, is strongly supported by extensive studies on analogous orthoesters. While direct kinetic parameters for TMOP require dedicated experimental study, the data from trimethyl orthoacetate and triethyl orthopropionate provide a robust and reliable estimate of its kinetic behavior. The application of a rigorous and self-validating experimental protocol, as outlined in this guide, is paramount for generating high-fidelity data essential for the safe and efficient application of this compound in research and industrial settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24823-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Trimethyl orthopropionate acid-catalyzed hydrolysis mechanism
An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Trimethyl Orthopropionate
Authored by: A Senior Application Scientist
Foreword: The Ubiquity and Nuance of Orthoester Hydrolysis
In the landscape of organic synthesis and drug development, orthoesters, such as this compound, represent a class of compounds with significant utility. They are frequently employed as protecting groups for carboxylic acids, valued for their stability in neutral to basic conditions and their clean, predictable cleavage under acidic treatment.[1][2] Furthermore, the development of poly(ortho esters) has opened avenues for their use as bioerodible polymers in advanced drug delivery systems.[3] Understanding the precise mechanism of their hydrolysis is not merely an academic exercise; it is fundamental to controlling reaction kinetics, optimizing yields, and designing novel molecular architectures. This guide provides an in-depth exploration of the acid-catalyzed hydrolysis of this compound, synthesizing established mechanistic principles with practical, field-proven insights for the research scientist.
Section 1: The Core Mechanism – A Stepwise Dissection
The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters is a multi-stage process that proceeds through key cationic intermediates.[1][4] While often depicted in a simplified form, a detailed examination reveals a sequence of protonation, elimination, nucleophilic attack, and subsequent rearrangement steps. The process is a classic example of specific acid catalysis, where the hydronium ion (H₃O⁺) is the active catalytic species.[5][6]
The overall reaction is as follows:
CH₃CH₂C(OCH₃)₃ + H₂O ---(H⁺)--> CH₃CH₂COOCH₃ + 2 CH₃OH
The Three-Stage Hydrolysis Pathway
The hydrolysis proceeds via a three-stage reaction sequence:
-
Formation of a Dialkoxycarbenium Ion : This is the initial and often rate-determining step.[1][3]
-
Formation of a Hemiorthoester : A water molecule adds to the reactive intermediate.[4]
-
Decomposition of the Hemiorthoester : This intermediate breaks down to the final ester and alcohol products.[4][7]
Let's examine each step in detail:
Step 1: Protonation of an Ether Oxygen The reaction is initiated by the protonation of one of the methoxy group's oxygen atoms by a hydronium ion from the acid catalyst. This is a rapid and reversible equilibrium. This step is crucial as it transforms a poor leaving group (methoxide, CH₃O⁻) into a good leaving group (methanol, CH₃OH).[3]
Step 2: Elimination of Methanol & Formation of the Dialkoxycarbenium Ion The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. The positive charge is delocalized between the central carbon and the two remaining oxygen atoms. This step is typically the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[1][3]
Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion.[3]
Step 4: Deprotonation to Form the Hemiorthoester Intermediate A water molecule in the solution acts as a base, removing a proton from the newly added oxygen atom to yield a neutral hemiorthoester intermediate and regenerating the hydronium ion catalyst.
Step 5: Decomposition of the Hemiorthoester The hemiorthoester is itself unstable under acidic conditions and undergoes further hydrolysis. The process mirrors the initial steps:
-
Protonation: One of the remaining methoxy groups is protonated.
-
Elimination: A second molecule of methanol is eliminated, forming a protonated ester.
-
Deprotonation: A final deprotonation step yields the stable methyl propionate ester and regenerates the catalyst.
Visualizing the Mechanistic Pathway
To fully appreciate the flow of electrons and the transformation of intermediates, a visual representation is indispensable. The following diagram, rendered in DOT language, illustrates the complete, step-by-step mechanism.
Caption: Step-by-step mechanism of acid-catalyzed this compound hydrolysis.
Section 2: Experimental Design and Protocol Validation
A robust understanding of the hydrolysis mechanism allows for the design of self-validating experimental protocols. The choice of catalyst, solvent, and analytical method must be deliberate and justified by the underlying chemistry.
Catalyst and Solvent Selection
-
Acid Catalysts : While various Brønsted acids can catalyze the reaction, mineral acids like dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common.[5][8] Organic acids such as trifluoroacetic acid (TFA) are also effective, particularly when reaction homogeneity is a concern.[2] The concentration of the acid is a critical parameter directly influencing the reaction rate.[8][9]
-
Solvent System : The reaction inherently involves water as a nucleophile.[10] Depending on the solubility of the specific orthoester and any other reagents, a co-solvent system (e.g., water/acetone, water/THF) may be employed. However, for kinetic studies, it is crucial to ensure that the solvent does not participate in or interfere with the reaction. For this compound, aqueous solutions are generally sufficient.
Monitoring Reaction Kinetics: A Multi-Method Approach
To ensure trustworthiness, data from multiple analytical techniques should be correlated.
| Analytical Method | Parameter Monitored | Rationale & Key Insights |
| ¹H NMR Spectroscopy | Disappearance of reactant signals (e.g., -OCH₃ singlet of orthoester) and appearance of product signals (e.g., -OCH₃ singlet of ester, -OCH₃ singlet of methanol). | Provides real-time, non-invasive monitoring of the reaction mixture. Integration of peaks allows for quantification of relative concentrations over time. |
| Gas Chromatography (GC) | Separation and quantification of volatile components (orthoester, ester, methanol). | Excellent for quantitative analysis. A time-course study with aliquots quenched at specific intervals can provide precise kinetic data. |
| Karl Fischer Titration | Consumption of water. | An indirect but effective method. The reaction consumes one mole of water per mole of orthoester hydrolyzed. This technique quantifies the decrease in water content over time.[10] |
Sample Experimental Protocol: Laboratory-Scale Kinetic Analysis
This protocol outlines a validated method for monitoring the hydrolysis of this compound using ¹H NMR spectroscopy.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound (CH₃CH₂C(OCH₃)₃)
-
Deuterium Oxide (D₂O)
-
Hydrochloric Acid (HCl), 1 M solution in H₂O
-
NMR Tubes, 5mm
-
Thermostatted NMR Spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in D₂O. Causality Note: D₂O is used as the NMR solvent to avoid a large, interfering H₂O signal.
-
Initiation of Reaction: In a clean, dry NMR tube at a controlled temperature (e.g., 298 K), add a precise volume of the orthoester stock solution. The reaction is initiated by adding a small, known volume of the 1 M HCl solution. Trustworthiness Note: The acid is added last to ensure a well-defined start time (t=0) for the kinetic run.
-
Data Acquisition: Immediately place the NMR tube in the pre-thermostatted NMR spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
Data Processing: Process the spectra and integrate the characteristic singlet peak of the this compound methoxy groups (reactant) and the singlet peak of the resulting methyl propionate methoxy group (product).
-
Kinetic Analysis: Plot the natural logarithm of the reactant concentration (ln[Orthoester]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').
Visualizing the Experimental Workflow
The following workflow diagram illustrates the logical progression of the kinetic analysis protocol.
Caption: Workflow for kinetic analysis of orthoester hydrolysis via NMR.
Section 3: Conclusion and Future Outlook
The acid-catalyzed hydrolysis of this compound, while seemingly straightforward, is a nuanced process governed by the principles of physical organic chemistry. The A-1 mechanism, involving the rate-determining formation of a dialkoxycarbenium ion, provides a robust framework for understanding and predicting reactivity.[1][4] For researchers in synthetic chemistry and drug development, a mastery of this mechanism is essential for the rational design of protecting group strategies, the optimization of reaction conditions, and the development of novel stimuli-responsive materials. By employing validated, multi-faceted analytical approaches, scientists can ensure the integrity of their kinetic data and build a predictive understanding of how structural modifications and environmental factors will influence the stability and reactivity of this important functional group.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. benchchem.com [benchchem.com]
- 10. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,1,1-trimethoxypropane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1-Trimethoxypropane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1,1-trimethoxypropane (CAS No. 24823-81-2), a versatile orthoester with significant applications in organic synthesis and materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols.
Molecular Identity and Structure
1,1,1-Trimethoxypropane, also known as trimethyl orthopropionate, is the trimethyl orthoester derivative of propanoic acid.[1][2][3] Its structure features a central carbon atom bonded to an ethyl group and three methoxy groups. This unique arrangement confers specific reactivity, particularly its susceptibility to hydrolysis under acidic conditions.
-
IUPAC Name: 1,1,1-trimethoxypropane[1]
-
Synonyms: this compound, Orthopropionic Acid Trimethyl Ester[1][2]
Physicochemical Properties
The physical properties of 1,1,1-trimethoxypropane are summarized in the table below. These characteristics are crucial for its application in chemical reactions, dictating appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | [1][2][4] |
| Molecular Weight | 134.17 g/mol | [1][4][5] |
| Boiling Point | 104.5 ± 20.0 °C at 760 mmHg | [4][5] |
| Density | 0.9 ± 0.1 g/cm³ | [4][5] |
| Flash Point | 25.4 ± 17.3 °C | [4][5] |
| Vapor Pressure | 35.8 ± 0.2 mmHg at 25°C | [4][6] |
| Refractive Index | 1.393 | [4][5] |
| Appearance | Colorless liquid | [7] |
Chemical Reactivity and Synthetic Utility
As an orthoester, 1,1,1-trimethoxypropane's reactivity is dominated by its sensitivity to acid-catalyzed hydrolysis. In the presence of aqueous acid, it readily hydrolyzes to form methyl propanoate and methanol. This reactivity makes it a useful protecting group for carboxylic acids and a precursor in various organic transformations.
The stability of the orthoester functional group is significantly higher under neutral or basic conditions, allowing for selective reactions at other sites of a molecule.
Hydrolysis Mechanism
The hydrolysis proceeds via protonation of one of the methoxy oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields an intermediate hemiacetal ester, which then breaks down to the final ester and alcohol products.
References
- 1. 1,1,1-Trimethoxypropane | C6H14O3 | CID 141145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,1,1-trimethoxy- [webbook.nist.gov]
- 3. Propane, 1,1,1-trimethoxy- [webbook.nist.gov]
- 4. 1,1,1-Trimethoxypropane | CAS#:24823-81-2 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Propane,1,1,3-trimethoxy- MSDS CasNo.14315-97-0 [m.lookchem.com]
An In-depth Technical Guide to Trimethyl Orthopropionate (CAS No. 24823-81-2)
This guide provides a comprehensive technical overview of trimethyl orthopropionate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, applications, and handling protocols, grounded in established scientific principles and practical insights.
Core Physicochemical Characteristics
This compound, also known as 1,1,1-trimethoxypropane, is an orthoester characterized by a central carbon atom bonded to an ethyl group and three methoxy groups. This structure imparts unique reactivity, making it a valuable tool in synthetic chemistry.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 24823-81-2[1][2] |
| Molecular Formula | C₆H₁₄O₃[1][2] |
| Molecular Weight | 134.17 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 121-122 °C[2] |
| Density | 0.944 g/mL at 20 °C[1] |
| Refractive Index (n20/D) | 1.398[1] |
| Flash Point | 19 °C (66.2 °F)[3] |
| Solubility | Soluble in chloroform.[4] Limited water solubility.[5] |
Synthesis and Reaction Chemistry
Synthesis Overview
Historically, orthoesters were synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[2] Modern preparations of this compound may also involve the acid-catalyzed condensation of propanal with an excess of methanol.[5] A key challenge in industrial synthesis has been the management of byproducts like ammonium chloride, leading to the development of improved methods that avoid such waste streams and result in high purity (>99%) and yield (>80%).[6]
Core Reactivity: The Dialkoxycarbenium Ion
The synthetic utility of this compound is rooted in its behavior under acidic conditions. In the presence of an acid catalyst (Brønsted or Lewis), one of the methoxy groups is protonated and subsequently eliminated as a molecule of methanol.[2] This process generates a highly reactive, resonance-stabilized dialkoxycarbenium ion. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, which is the cornerstone of its application in synthesis.[2]
Caption: Acid-catalyzed formation of the reactive dialkoxycarbenium ion.
This mechanism allows this compound to serve as an effective dehydrating agent, driving reactions to completion by consuming water, and as a versatile precursor for introducing the propionate group into various molecules.[2]
Applications in Synthesis and Drug Development
This compound is a key intermediate and building block in numerous synthetic transformations.[1][7]
Esterification and Protecting Group Chemistry
One of the primary applications of this compound is in the mild and efficient esterification of alcohols and carboxylic acids.[2] The reaction proceeds under neutral or mildly acidic conditions, making it suitable for sensitive substrates that cannot tolerate the harsh conditions of traditional Fischer esterification.[2]
Furthermore, the orthoester functionality can be used as a protecting group for carboxylic acids.[2][5] Carboxylic acids are converted to their corresponding orthoesters, which are stable under basic and nucleophilic conditions. The protecting group can be readily removed by hydrolysis in mild acidic conditions to regenerate the carboxylic acid.[2][8]
Carbon-Carbon Bond Formation
This compound is a key reagent in C-C bond-forming reactions, most notably the Johnson-Claisen rearrangement. This reaction involves treating an allylic alcohol with an orthoester in the presence of a weak acid catalyst (e.g., propionic acid) to yield a γ,δ-unsaturated ester.[2] This transformation is highly valuable for its stereospecificity and its ability to construct complex carbon skeletons.
Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] For instance, it is used in the production of intermediates for potent corticosteroids such as betamethasone dipropionate and clobetasol propionate.[9] Its role as a broad-spectrum medicine intermediate underscores its importance in drug development.[6]
General Experimental Protocol: Esterification of a Sensitive Alcohol
The following protocol outlines a general procedure for the esterification of a primary alcohol using this compound.
Objective: To synthesize a propionate ester from a sensitive alcohol under mild conditions.
Materials:
-
Sensitive alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sensitive alcohol and anhydrous DCM.
-
Reagent Addition: Add this compound followed by the catalytic amount of PPTS.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired propionate ester.
Caption: Workflow for the esterification of a sensitive alcohol.
Analytical Characterization
Confirming the identity and purity of this compound is crucial for its effective use. Standard spectroscopic and chromatographic methods are employed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, and a sharp singlet for the nine equivalent protons of the three methoxy (OCH₃) groups.[11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl, methylene, methoxy, and the central quaternary carbon atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-O stretching bands typical for ethers and acetals, along with C-H stretching and bending vibrations for the alkyl groups.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess the purity of the compound, with typical commercial grades being ≥95-98%.[1] MS provides the molecular ion peak and a characteristic fragmentation pattern that confirms the structure.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor and requires careful handling to ensure laboratory safety.[3]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3][12]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] In all cases of exposure, seek medical attention.[3]
-
-
Handling and Storage:
-
Ground and bond containers when transferring material and use spark-proof tools.[3][12]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5]
-
Store in a designated flammables area away from sources of ignition and incompatible materials like strong oxidizing agents.[3][12]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]
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- 5. Page loading... [wap.guidechem.com]
- 6. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
- 7. This compound , 96% , 24823-81-2 - CookeChem [cookechem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]
- 10. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 11. This compound(24823-81-2) 1H NMR [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Navigating the Nuances of Trimethyl Orthopropionate: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Reagent Bottle
Trimethyl orthopropionate (TMOP), a seemingly unassuming orthoester, is a valuable reagent in the arsenal of synthetic chemists, particularly in pharmaceutical and materials science research. Its utility as a precursor for esters, a protecting group, and a participant in carbon-carbon bond-forming reactions is well-documented.[1] However, its reactivity, which makes it a powerful synthetic tool, also presents a unique set of handling challenges. This guide moves beyond standard safety data sheet (SDS) summaries to provide an in-depth understanding of the chemical principles governing the safe and effective use of this compound in a research and development setting. As Senior Application Scientists, our goal is to empower you with the knowledge to not only prevent incidents but also to optimize your experimental outcomes through meticulous and informed handling practices.
The Chemical Core: Understanding the "Why" Behind the Hazard
A foundational understanding of this compound's chemical nature is paramount to appreciating its handling requirements. At its core, TMOP is a highly flammable, moisture-sensitive irritant.[2] A proactive approach to safety is predicated on a granular understanding of these intrinsic properties.
Flammability Profile
This compound is a highly flammable liquid with a flash point of 19°C (66.2°F).[2] This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[2] Therefore, stringent control of ignition sources is not merely a suggestion but a critical necessity.
Moisture Sensitivity and Hydrolysis
The defining characteristic of orthoesters, including this compound, is their susceptibility to hydrolysis, a reaction that is significantly accelerated in the presence of acid.[3] This reactivity is central to both its utility in synthesis (e.g., as a protecting group that can be removed under mild acidic conditions) and its primary handling hazard.
The acid-catalyzed hydrolysis proceeds through a well-understood mechanism:
-
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).
-
Elimination of Methanol: The protonated orthoester eliminates a molecule of methanol to generate a resonance-stabilized dialkoxycarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: The resulting intermediate is deprotonated to yield methyl propionate and another molecule of methanol.
This inherent reactivity underscores the critical need for anhydrous conditions during storage and handling to prevent degradation of the reagent and the formation of byproducts that could interfere with sensitive reactions.
Incompatibilities
Beyond its reactivity with water, this compound is incompatible with strong oxidizing agents and acids.[4] Contact with strong oxidizers can lead to a vigorous, potentially explosive reaction. Acids will catalyze its rapid decomposition, as detailed in the hydrolysis mechanism.
A Framework for Safety: The Hierarchy of Controls
Effective laboratory safety moves beyond simply providing personal protective equipment (PPE). A more robust and reliable approach is the hierarchy of controls, which prioritizes safety measures from most to least effective.[5]
In the Lab: From Theory to Practice
Adherence to meticulous handling protocols is non-negotiable when working with this compound. These procedures are a direct application of the chemical principles and safety hierarchies discussed.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[6]
-
Inert Atmosphere: For reactions sensitive to moisture, the use of a glovebox or Schlenk line is essential for maintaining an inert atmosphere (e.g., nitrogen or argon).[7] This prevents the hydrolysis of the reagent.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of flammable vapors.[8]
Administrative Controls: Standardizing Safety
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this compound should be developed and readily accessible to all personnel.[9] This document should outline the specific hazards, required controls, and emergency procedures.
-
Designated Areas: Clearly demarcate areas where this compound is handled and stored. These areas should be free of ignition sources.[8]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle the chemical.[4]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is still required as a final layer of protection.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the irritant liquid.[2] |
| Hand Protection | Nitrile gloves (minimum 4mil thickness). For prolonged contact or larger quantities, consider heavier-duty gloves. | Protects against skin irritation.[6] Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against splashes and is essential due to the high flammability of the chemical.[6] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[6] |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Transferring this compound Under Anhydrous Conditions
This protocol is designed for transferring the reagent from a supplier bottle to a reaction vessel while maintaining an inert atmosphere.
-
Preparation: Ensure all glassware is oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.[7] Assemble the reaction apparatus and purge with an inert gas.
-
Syringe Preparation: Select a clean, dry syringe and a long needle. Purge the syringe with inert gas by drawing the gas into the syringe and expelling it several times.
-
Reagent Bottle: Secure the this compound bottle. Puncture the septum of the Sure/Seal™ bottle with the needle of the inert gas line to create a positive pressure. Puncture the septum with the syringe needle.
-
Transfer: Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle will aid in filling the syringe.[10]
-
Injection: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Inject the reagent into the reaction vessel.
-
Cleaning: Immediately rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous THF or toluene) and then with a quenching agent like isopropanol, followed by water.
Storage: Maintaining Integrity
Proper storage is crucial to prevent degradation and ensure safety.
-
Location: Store in a dedicated, approved flammable liquids storage cabinet.[11]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[12] Keep containers tightly closed to prevent the ingress of moisture.
-
Incompatibilities: Segregate this compound from strong oxidizing agents, acids, and any sources of water.[11]
-
Ignition Sources: The storage cabinet must be located away from all sources of heat, sparks, and open flames.[8]
When Things Go Wrong: Emergency Procedures
A well-rehearsed emergency plan is a critical component of laboratory safety.
Spill Response
In the event of a spill, the following steps should be taken, prioritizing personal safety at all times.
-
ALERT: Immediately alert personnel in the vicinity and your supervisor.
-
EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
CONTROL IGNITION SOURCES: If it is safe to do so, extinguish all nearby flames and turn off spark-producing equipment.[13]
-
CONTAIN: For small spills, create a dike around the spill using a non-combustible absorbent material like vermiculite or sand.[14] DO NOT USE WATER.
-
ABSORB: Slowly add the absorbent material to the spill, working from the outside in.
-
COLLECT: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a sealable, properly labeled container for hazardous waste.[15]
-
DECONTAMINATE: Wipe the spill area with a cloth dampened with soapy water.
-
DISPOSE: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.
First Aid
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Fire Response
-
In case of a fire, evacuate the area and activate the fire alarm.
-
For small fires, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
-
NEVER use water , as it can react with the material and may spread the flammable liquid.[12][16]
Toxicological Profile: An Irritant with Unknowns
Conclusion: A Culture of Safety
This compound is a potent tool for chemical innovation. Harnessing its synthetic power safely and effectively requires more than just following a list of rules; it demands a deep-seated culture of safety rooted in a thorough understanding of the chemical's properties and a commitment to best practices. By integrating the principles of the hierarchy of controls and adhering to the detailed protocols within this guide, researchers can confidently and safely explore the synthetic possibilities offered by this versatile reagent.
References
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- 19. Poly(ortho esters)--from concept to reality - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethyl orthopropionate molecular structure and bonding
An In-depth Technical Guide to Trimethyl Orthopropionate: Molecular Structure, Bonding, and Reactivity
Abstract
This compound (TMOP), systematically named 1,1,1-trimethoxypropane, is a versatile orthoester with significant applications in modern organic synthesis. Its unique molecular architecture, characterized by a central carbon atom bonded to three methoxy groups and an ethyl group, imparts distinct reactivity. This guide provides a comprehensive exploration of the molecular structure, bonding characteristics, spectroscopic signature, synthesis, and key chemical transformations of TMOP. We delve into the mechanistic underpinnings of its reactivity, particularly its role in acid-catalyzed reactions, and its utility as a synthetic building block and protecting group. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.
Introduction to Orthoesters and this compound
Orthoesters are a class of organic compounds featuring a central carbon atom bonded to three alkoxy (-OR) groups, with the general formula RC(OR')₃.[1] They can be considered derivatives of unstable orthocarboxylic acids, which do not typically exist in a free state.[2] this compound (TMOP) is a prominent member of this family, where R is an ethyl group (CH₃CH₂) and R' is a methyl group (CH₃).
TMOP is a colorless liquid with the chemical formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[3] It is also known by several synonyms, including 1,1,1-Trimethoxypropane, Methyl orthopropionate, and Orthopropionic Acid Trimethyl Ester.[4] Its value in synthetic chemistry stems from its versatile reactivity. It serves as a crucial building block for complex molecules, a precursor for esters used in fragrances and flavors, a cross-linking agent in polymer production, and a reagent in the formulation of coatings and adhesives.[5][6]
Molecular Structure and Bonding
The structure of this compound is defined by a central, sp³-hybridized carbon atom. This carbon is bonded to an ethyl group and three methoxy groups, resulting in a tetrahedral geometry.[7]
The bonding within TMOP consists of single covalent (sigma) bonds. The key structural features include:
-
C-O Bonds: The three C-O bonds linking the central carbon to the methoxy groups are polar due to the higher electronegativity of oxygen. The lone pairs of electrons on these oxygen atoms are crucial to the molecule's reactivity, particularly in acid-catalyzed reactions.
-
C-C Bonds: The molecule contains C-C single bonds within the ethyl group.
-
Free Rotation: There is free rotation around the C-O and C-C single bonds, allowing the molecule to adopt various conformations.
-
Stereochemistry: While TMOP itself is achiral, its reactions can be highly stereoselective or stereospecific when interacting with chiral substrates, allowing for the creation of new stereocenters with high precision.[7]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of TMOP. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a definitive fingerprint of the molecule.
Table 1: Spectroscopic Data for this compound
| Technique | Signal | Key Spectral Features |
|---|---|---|
| ¹H NMR | Ethyl (CH₃) | Triplet |
| Ethyl (CH₂) | Quartet | |
| Methoxy (OCH₃) | Singlet | |
| ¹³C NMR | Ethyl (CH₃) | Signal in the aliphatic region |
| Ethyl (CH₂) | Signal in the aliphatic region | |
| Methoxy (OCH₃) | Signal around 50 ppm | |
| Central (C) | Quaternary carbon signal | |
| IR Spectroscopy | C-O Stretching | Strong absorptions in the 1000-1200 cm⁻¹ region |
| | C-H Stretching | Absorptions just below 3000 cm⁻¹ |
Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent and instrument used. The provided information is based on typical spectral data for orthoesters.[8][9]
Synthesis of this compound
Several methods exist for the synthesis of orthoesters, with the Pinner reaction being the most historically significant and widely used.
The Pinner Reaction
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[10] For TMOP synthesis, propionitrile reacts with three equivalents of methanol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl).[11]
The reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The nitrile reacts with one molecule of alcohol under acidic conditions to form an imino ester salt, known as a Pinner salt.[12]
-
Conversion to Orthoester: The Pinner salt then reacts with two additional molecules of alcohol to yield the final orthoester and an ammonium salt byproduct.[1][11]
Strict anhydrous conditions are crucial, as the presence of water would lead to the hydrolysis of the intermediate Pinner salt into an ester.[1][13] Low temperatures are also employed to prevent the thermodynamically unstable Pinner salt from rearranging into an amide.[13]
Other Synthetic Routes
-
From 1,1,1-Trichloroalkanes: An older method involves the reaction of 1,1,1-trichloropropane with a sodium alkoxide, such as sodium methoxide.[1]
-
Transesterification: It is also possible to synthesize orthoesters via transesterification, which involves exchanging the alkoxy groups of an existing orthoester with a different alcohol.[1][14] This process is often catalyzed by acids or bases.[15]
Chemical Reactivity and Synthetic Applications
The reactivity of TMOP is dominated by the orthoester functional group. It is stable under neutral and basic conditions but highly susceptible to acid-catalyzed hydrolysis.[2]
Acid-Catalyzed Hydrolysis
In the presence of aqueous acid, TMOP readily hydrolyzes to form methyl propionate and two molecules of methanol.[1] This transformation is central to its use as a protecting group in multi-step syntheses.
The generally accepted mechanism for this reaction involves three steps:[16][17]
-
Protonation and Ion Formation: One of the methoxy oxygen atoms is protonated by the acid catalyst. This is followed by the elimination of a molecule of methanol to generate a resonance-stabilized dialkoxycarbenium ion. This step is typically rate-determining.[7][16]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a hemiorthoester intermediate.[16]
-
Decomposition: The hemiorthoester is unstable and rapidly decomposes to the final ester product and another molecule of alcohol.
Key Synthetic Transformations
Beyond its role as a protecting group, TMOP is a valuable reagent in several important name reactions:
-
Johnson-Claisen Rearrangement: This reaction involves treating an allylic alcohol with an orthoester like TMOP in the presence of a weak acid catalyst. It is a powerful method for forming carbon-carbon bonds, yielding a γ,δ-unsaturated ester.[2][7]
-
Bodroux-Chichibabin Aldehyde Synthesis: In this reaction, an orthoester reacts with a Grignard reagent to produce an aldehyde, providing an effective formylation method.[1][2]
Physical Properties and Safety
Table 2: Physical and Safety Data for this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 24823-81-2 | [5][18] |
| Molecular Formula | C₆H₁₄O₃ | [5][18] |
| Molecular Weight | 134.17 g/mol | [5] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | 121-122 °C @ 760 mmHg | [18][19] |
| Density | 0.944 g/mL at 20 °C | [5][19] |
| Refractive Index | n20/D 1.398 | [5] |
| Flash Point | 19 °C | [18][19] |
| Safety Hazards | Highly flammable liquid and vapor (H225), Causes skin and serious eye irritation (H315, H319) |[20] |
Handling and Storage: TMOP is a flammable liquid and should be kept away from heat, sparks, and open flames.[18][20] It is also moisture-sensitive and should be stored in a tightly closed container in a cool, dry, well-ventilated area designated for flammables.[18] Standard personal protective equipment, including chemical splash goggles, face shield, and appropriate gloves, should be worn when handling.[18]
Conclusion
This compound is a synthetically valuable orthoester defined by its unique tetrahedral structure and the reactivity of its three methoxy groups. Its stability in basic media and facile hydrolysis under acidic conditions make it an excellent protecting group for carboxylic acids. Furthermore, its participation in cornerstone C-C bond-forming reactions highlights its importance as a versatile building block for complex organic molecules. A thorough understanding of its structure, bonding, and the mechanisms governing its reactivity is essential for its effective application in research, drug development, and the chemical industry.
References
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- 9. Trimethyl orthoacetate(1445-45-0) 1H NMR [m.chemicalbook.com]
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- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
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Methodological & Application
The Johnson-Claisen Rearrangement with Trimethyl Orthopropionate: A Detailed Guide for Synthetic Chemists
For the modern researcher in organic synthesis and drug development, the ability to efficiently construct complex carbon skeletons with high stereocontrol is paramount. Among the arsenal of carbon-carbon bond-forming reactions, the Johnson-Claisen rearrangement, a powerful variant of the classic Claisen rearrangement, stands out for its reliability and versatility.[1][2] This application note provides an in-depth guide to the use of trimethyl orthopropionate in the Johnson-Claisen rearrangement, offering mechanistic insights, detailed experimental protocols, and a discussion of its applications in the synthesis of bioactive molecules.
Introduction: The Power of the Orthoester in C-C Bond Formation
The Johnson-Claisen rearrangement transforms an allylic alcohol into a γ,δ-unsaturated ester by heating it with an orthoester in the presence of a weak acid catalyst.[3][4] This reaction is a[5][5]-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, cyclic transition state.[3] The use of an orthoester, such as this compound, is a key feature of this variant, as it allows for the in situ formation of a ketene acetal intermediate, bypassing the need to synthesize and handle potentially unstable allyl vinyl ethers.[1]
The significance of the Johnson-Claisen rearrangement in synthetic chemistry, particularly in the context of drug development, lies in its ability to:
-
Create new carbon-carbon bonds with high predictability. [1]
-
Establish stereocenters with a high degree of control, including the formation of quaternary carbons. [6][7]
-
Introduce a versatile ester functionality that can be further elaborated. [1]
-
Be conducted as a one-pot procedure, enhancing operational simplicity. [4]
Mechanistic Insights: A Step-by-Step Look at the Rearrangement
The Johnson-Claisen rearrangement is a concerted, intramolecular process.[3] The generally accepted mechanism, when using this compound and an allylic alcohol in the presence of a catalytic amount of weak acid (e.g., propionic acid), can be broken down into three key stages:
-
Formation of a Mixed Orthoester: The reaction is initiated by the acid-catalyzed exchange of one of the methoxy groups of this compound with the allylic alcohol.
-
In Situ Generation of the Ketene Acetal: Subsequent elimination of two molecules of methanol, again facilitated by the acid catalyst, leads to the formation of the crucial ketene acetal intermediate.
-
[5][5]-Sigmatropic Rearrangement: The ketene acetal then undergoes the characteristic[5][5]-sigmatropic rearrangement through a chair-like six-membered transition state to yield the final γ,δ-unsaturated ester product.[8]
Diagram of the Johnson-Claisen Rearrangement Mechanism:
Caption: Key stages of the Johnson-Claisen rearrangement.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
General Protocol for the Johnson-Claisen Rearrangement with this compound
This procedure is adapted from established methodologies for the synthesis of γ,δ-unsaturated esters.[1]
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (0.1 - 0.3 eq)
-
Anhydrous toluene or xylene (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol.
-
Add this compound. If the allylic alcohol has poor solubility, anhydrous toluene or xylene can be used as a solvent.
-
Add a catalytic amount of propionic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent (if used) under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram:
Caption: General workflow for the Johnson-Claisen rearrangement.
Applications in the Synthesis of Bioactive Molecules and Drug Development
The γ,δ-unsaturated ester motif generated by the Johnson-Claisen rearrangement is a valuable building block in the synthesis of a wide array of natural products and pharmaceutically relevant molecules.[1][4]
Natural Product Synthesis
The Johnson-Claisen rearrangement has been instrumental in the total synthesis of numerous complex natural products, many of which exhibit significant biological activity. For instance, it has been employed in the synthesis of:
-
Merrilactone A: A sesquiterpene with a complex cage-like structure.[6]
-
Xyloketal G: A marine-derived natural product.[6]
-
Triquinanes: A class of sesquiterpenes.[6]
Building Blocks for Drug Discovery
The products of the Johnson-Claisen rearrangement are versatile intermediates for the synthesis of chiral building blocks for drug development.[1] The double bond can be functionalized through various transformations such as epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters. The ester group can be readily converted to other functional groups like carboxylic acids, amides, or alcohols, providing access to a diverse range of molecular scaffolds.[1]
| Substrate (Allylic Alcohol) | Product (γ,δ-Unsaturated Ester) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Primary Allylic Alcohol 36 | Ester 37 | Not specified | 3.8:1 | [6] |
| Primary Allylic Alcohol 20 | Ester 21 | Not specified | Not specified | [6] |
| Allylic Alcohol 56 | Esters 57a and 57b | Not specified | 2:1 | [6] |
Table 1: Examples of Johnson-Claisen Rearrangement in the Synthesis of Natural Product Precursors.
Stereoselectivity: Controlling the 3D Architecture
A key advantage of the Johnson-Claisen rearrangement is its potential for high stereoselectivity. The reaction proceeds through a well-defined chair-like transition state, which allows for the predictable transfer of chirality.[8]
-
Chirality Transfer: When a chiral allylic alcohol is used, the stereochemistry of the starting material can be effectively transferred to the product. For example, the rearrangement of a secondary allylic alcohol can result in a 1,3-chirality transfer.[6]
-
Exopericyclic Stereocontrol: The stereochemical outcome can also be influenced by existing stereocenters in the substrate that are not directly involved in the rearranging core (exopericyclic stereocenters).[7][9] The steric and electronic nature of these substituents can favor one transition state geometry over another, leading to high diastereoselectivity.
Conclusion
The Johnson-Claisen rearrangement with this compound is a robust and reliable method for the stereoselective synthesis of γ,δ-unsaturated esters. Its operational simplicity, compatibility with a range of functional groups, and ability to create complex carbon frameworks make it an invaluable tool for researchers in organic synthesis and drug development. A thorough understanding of the reaction mechanism and the factors influencing its stereochemical outcome is crucial for its successful application in the synthesis of bioactive molecules and novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Doubly diastereoselective [3,3]-sigmatropic aza-Claisen rearrangements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. bioinfopublication.org [bioinfopublication.org]
- 7. Exopericyclic stereocontrol in Johnson-Claisen rearrangements of allylic sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Exopericyclic stereocontrol in Johnson–Claisen rearrangements of allylic sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of Trimethyl Orthopropionate for the Esterification of Carboxylic Acids
Introduction: Beyond Traditional Esterification
The conversion of carboxylic acids to esters is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, fragrances, and materials.[1] While the classic Fischer-Speier esterification, which uses an alcohol in the presence of a strong acid catalyst, is widely taught, it is fundamentally limited by an unfavorable equilibrium.[2] The reaction produces water as a byproduct, which can hydrolyze the ester product, thereby limiting yield.[2] To overcome this, chemists often resort to large excesses of the alcohol or the physical removal of water, which is not always practical for complex or sensitive molecules.
Trimethyl orthopropionate, CH₃CH₂C(OCH₃)₃, emerges as a highly effective solution to this challenge. As an orthoester, it functions not only as a methylating agent but also as a potent dehydrating agent.[3] It reacts with the water generated during the esterification process, effectively and irreversibly driving the reaction to completion under mild conditions. This guide details the mechanism, advantages, and practical protocols for leveraging TMOP to achieve high-yield esterifications, even with challenging substrates.
The Underlying Science: Mechanism and Rationale
The efficacy of this compound is rooted in its acid-catalyzed reaction pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Acid-Catalyzed Activation and Intermediate Formation
The process is initiated by an acid catalyst, which can be either a Brønsted or Lewis acid.[4] The mechanism proceeds as follows:
-
Protonation: The acid catalyst protonates one of the methoxy groups on the this compound, converting it into a good leaving group (methanol).[4]
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This highly electrophilic species is the key reactive intermediate in the reaction and its formation is often the rate-determining step.[4]
-
Nucleophilic Attack: The carboxylic acid, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion.
-
Tetrahedral Intermediate and Product Formation: A series of proton transfers and elimination steps ensues, ultimately releasing the desired methyl ester and two additional molecules of methanol.
The Dehydrating Advantage
Crucially, the methanol byproducts do not inhibit the reaction. If any water is present or formed (as in a competing Fischer esterification pathway), the orthoester readily consumes it to form a propionate ester and methanol, thus maintaining anhydrous conditions and driving the equilibrium toward the product.[4] This dual action as both an esterifying agent and a water scavenger makes it exceptionally efficient.
Practical Considerations and Protocol Optimization
Successful esterification with this compound hinges on several key experimental parameters.
-
Anhydrous Conditions: The paramount requirement is the exclusion of moisture from the reaction system.[4] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
-
Catalyst Choice: While strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be employed, sometimes offering different selectivity or milder conditions.[4]
-
Stoichiometry: A slight excess of this compound (typically 1.2 to 2.0 equivalents) is recommended to ensure complete conversion and to effectively scavenge any trace amounts of water.
-
Temperature: Reactions can often be conducted at room temperature for reactive carboxylic acids, but heating (reflux) is commonly used to accelerate the conversion of less reactive or sterically hindered substrates.[4]
-
Solvent: The reaction can be run neat (using TMOP as the solvent) or in an inert anhydrous solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. The choice depends on the solubility of the carboxylic acid and the desired reaction temperature.
Data Presentation: Substrate Scope and Expected Yields
This compound is particularly advantageous for substrates that are challenging for traditional methods. Its effectiveness extends to sterically hindered acids and sensitive amino acids, where it can prevent racemization.[3]
| Substrate Type | Example | Typical Conditions | Expected Yield | Reference |
| Simple Aliphatic Acid | Hexanoic Acid | TMOP (1.5 eq), TsOH (cat.), DCM, rt, 4h | >95% | [5] |
| Aromatic Acid | Benzoic Acid | TMOP (1.5 eq), H₂SO₄ (cat.), Reflux, 2h | >95% | [6] |
| Sterically Hindered Acid | 2,4,6-Triisopropylbenzoic Acid | TMOP (2.0 eq), TsOH (cat.), Toluene, Reflux, 12h | High | [3] |
| N-Protected Amino Acid | N-Boc-Phenylalanine | TMOP (1.5 eq), TsOH (cat.), DCM, rt, 6h | >90% | [5] |
Detailed Experimental Protocols
Adherence to proper laboratory technique is essential for safety and success. This compound is a flammable liquid and an irritant; always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
Protocol 1: General Procedure for Methyl Esterification
This protocol is suitable for most standard aliphatic and aromatic carboxylic acids.
Workflow Overview
Step-by-Step Methodology:
-
Preparation: Place a magnetic stir bar into an oven-dried, round-bottom flask equipped with a reflux condenser (if heating). Seal the system and purge with an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add the carboxylic acid (1.0 eq.). Dissolve it in a minimal amount of anhydrous solvent (e.g., 5 mL of DCM per 1 mmol of acid).
-
TMOP Addition: Add this compound (1.5 eq.) to the solution via syringe.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.
Protocol 2: Esterification of a Sterically Hindered Carboxylic Acid
This protocol demonstrates the power of the method for challenging substrates that resist Fischer esterification.
Substrate Example: 2,2,2-Triphenylacetic Acid[3]
Step-by-Step Methodology:
-
Preparation: To an oven-dried flask under an inert atmosphere, add 2,2,2-triphenylacetic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by this compound (2.0 eq.).
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (H₂SO₄, ~0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. Due to the non-polar nature of the product, a hexane/ethyl acetate solvent system is typically effective for chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient temperature/time.3. Presence of water. | 1. Use fresh, anhydrous catalyst.2. Increase reaction temperature or extend reaction time.3. Ensure all reagents, solvents, and glassware are rigorously dried. |
| Recovery of Starting Material | Reaction has not gone to completion. | See "Low or No Conversion". Consider increasing the equivalents of TMOP to 2.0-3.0 eq. |
| Complex Mixture of Products | 1. Substrate decomposition.2. Side reactions. | 1. Lower the reaction temperature; try a milder catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).2. Ensure the substrate is stable to acidic conditions. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of methyl esters from carboxylic acids. Its ability to act as both a methylating agent and an in-situ water scavenger allows it to drive reactions to completion under mild, equilibrium-free conditions. This makes it an invaluable tool for overcoming the limitations of traditional esterification methods, particularly for high-yield synthesis involving sensitive, valuable, or sterically hindered substrates. By understanding the underlying mechanism and optimizing key parameters, researchers can reliably integrate this methodology into their synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Trimethyl Orthopropionate as a Robust Protecting Group for Carboxylic Acids
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of trimethyl orthopropionate (TMOP) for the protection of carboxylic acids. This document delves into the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the integration of this methodology within complex synthetic strategies.
Introduction: The Strategic Imperative for Carboxylic Acid Protection
In the intricate landscape of multi-step organic synthesis, the carboxylic acid moiety presents a recurrent challenge. Its acidic proton and nucleophilic carbonyl oxygen can interfere with a wide array of common reagents, including organometallics, hydrides, and strong bases.[1] Consequently, the temporary masking, or "protection," of this functional group is a cornerstone of modern synthetic chemistry, enabling chemists to execute desired transformations on other parts of a molecule without unintended side reactions.[2]
The ideal protecting group strategy is dictated by the principles of orthogonality , where multiple, distinct protecting groups can be selectively removed in any desired sequence without affecting one another.[3][4] This allows for the precise and controlled unmasking of functional groups at specific stages of a synthesis. Propionate esters, formed via reagents like this compound, offer a valuable tool in the synthetic chemist's arsenal, demonstrating stability to a range of conditions while being readily cleavable when required.[5]
This compound: A Profile
This compound (CH₃CH₂C(OCH₃)₃) is an orthoester, a class of compounds characterized by three alkoxy groups attached to a single carbon atom.[6] It serves as a versatile reagent for the mild and efficient conversion of carboxylic acids into their corresponding methyl propionate esters.[7][8]
Key Advantages of the this compound Method:
-
Mild Reaction Conditions: The protection reaction typically proceeds under neutral or mildly acidic conditions, preserving sensitive functional groups elsewhere in the molecule.
-
High Efficiency: The reaction is driven forward by the formation of stable byproducts (methanol and methyl propionate), often leading to high yields.
-
Stability of the Resulting Ester: The formed propionate ester is robust and stable under a variety of reaction conditions, including those that are basic, nucleophilic, and reductive.[5]
-
Orthogonal Deprotection: The propionate group can be selectively removed under acidic or basic hydrolytic conditions that may leave other protecting groups, such as silyl ethers or Boc-carbamates, intact.[3][9]
The Underlying Mechanism: An Acid-Catalyzed Cascade
The conversion of a carboxylic acid to a methyl ester using this compound is an elegant, acid-catalyzed process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[5]
The reaction proceeds through the following key steps:
-
Protonation of the Orthoester: A catalytic amount of acid protonates one of the methoxy groups of the this compound, making it a good leaving group.
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to generate a resonance-stabilized dialkoxycarbenium ion. This highly electrophilic intermediate is the key reactive species.
-
Nucleophilic Attack by the Carboxylic Acid: The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the dialkoxycarbenium ion.
-
Proton Transfer and Elimination: A series of proton transfers and elimination of a second molecule of methanol leads to the formation of the desired methyl propionate ester.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: A Guide to the Synthesis of Heterocyclic Compounds Using Trimethyl Orthopropionate
Introduction: The Strategic Role of Trimethyl Orthopropionate in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a vast majority of FDA-approved drugs featuring these structural motifs.[1] Among the myriad of synthetic tools available, orthoesters, and specifically this compound (TMOP), have emerged as exceptionally versatile and efficient reagents.[2] TMOP, also known as 1,1,1-trimethoxypropane, is a stable, easy-to-handle liquid that serves a dual purpose in heterocyclic synthesis: it acts as a C3 synthon to introduce an ethyl group at a key position and as a powerful dehydrating agent to drive cyclization reactions to completion.[3][4]
This guide provides an in-depth exploration of the mechanistic principles and practical protocols for using this compound in the synthesis of high-value heterocyclic systems, such as benzimidazoles and benzoxazoles. These scaffolds are prevalent in a wide range of pharmaceuticals, including anti-ulcer, anti-tumor, and anti-viral agents.[5][6] By leveraging TMOP, researchers can often achieve cleaner reactions, higher yields, and milder conditions compared to traditional condensation methods that generate water as a byproduct.[3]
Core Principles: The Reaction Mechanism of Orthoester-Mediated Cyclization
The efficacy of this compound in forming heterocyclic rings from 1,2-dinucleophiles (like o-phenylenediamines or 2-aminophenols) stems from its unique reactivity under acidic conditions. The reaction does not merely condense; it proceeds through a stepwise mechanism that is both efficient and largely irreversible, as the methanol byproduct is consumed by the orthoester in a non-productive equilibrium or removed during reflux.
The generally accepted mechanism involves three key stages:
-
Activation and Formation of the Dialkoxycarbenium Ion: The reaction is initiated by the protonation of one of the methoxy groups of TMOP by an acid catalyst (e.g., p-toluenesulfonic acid). This creates a good leaving group (methanol), which is eliminated to form a resonance-stabilized dialkoxycarbenium ion. This ion is a potent electrophile and is the key reactive intermediate.[3]
-
Initial Nucleophilic Attack: The more nucleophilic amino group of the substrate (e.g., o-phenylenediamine) attacks the electrophilic carbon of the carbenium ion. This step forms a new C-N bond and generates a protonated intermediate.
-
Intramolecular Cyclization and Aromatization: Following deprotonation, the second nucleophilic group (the adjacent amine or hydroxyl) attacks the same carbon in an intramolecular fashion, displacing a second methoxy group and forming the five-membered heterocyclic ring. Subsequent elimination of the final molecule of methanol leads to the formation of the stable, aromatic benzimidazole or benzoxazole product.[2]
The overall process is a condensation-cyclization cascade where TMOP provides the carbon atom that bridges the two nucleophilic centers.
Caption: General mechanism of TMOP-mediated heterocycle synthesis.
Application Protocol I: Synthesis of 2-Ethyl-1H-benzimidazoles
Benzimidazoles are a cornerstone scaffold in medicinal chemistry. This protocol details a reliable method for synthesizing 2-ethyl-1H-benzimidazole from o-phenylenediamine and this compound.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| o-Phenylenediamine | Sigma-Aldrich | 95-54-5 | 99.5% purity, handle with gloves |
| This compound (TMOP) | TCI Chemicals | 24823-81-2 | >97.0% purity, moisture sensitive |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Acros Organics | 6192-52-5 | Catalyst |
| Toluene, Anhydrous | Fisher Scientific | 108-88-3 | Solvent, <50 ppm H₂O |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | For neutralization |
| Ethyl Acetate | VWR | 141-78-6 | For extraction |
| Anhydrous Magnesium Sulfate | EMD Millipore | 7487-88-9 | Drying agent |
Experimental Workflow
Caption: Experimental workflow for 2-Ethyl-1H-benzimidazole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10.0 mmol) and anhydrous toluene (30 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 5 mol%). Stir the mixture for 5 minutes to ensure dissolution.
-
Substrate Addition: Add this compound (2.01 g, 15.0 mmol, 1.5 equivalents) dropwise to the stirring mixture at room temperature over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the o-phenylenediamine spot indicates reaction completion.
-
Workup - Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully add 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. Stir for 10 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-ethyl-1H-benzimidazole as a crystalline solid.
Causality and Insights
-
Why use excess TMOP? Using a slight excess of TMOP ensures that it not only acts as the reactant but also effectively scavenges any trace water present in the reagents or solvent, driving the equilibrium towards the product.[3]
-
Why an acid catalyst? The acid is crucial for activating the orthoester by protonation, which initiates the entire catalytic cycle.[3] Without it, the reaction would not proceed at a practical rate.
-
Why reflux in toluene? The reflux temperature of toluene is sufficient to overcome the activation energy for the cyclization and helps in the removal of the methanol byproduct, further pushing the reaction forward.
Application Protocol II: Synthesis of 2-Ethylbenzoxazoles
The synthesis of 2-ethylbenzoxazoles follows a nearly identical principle, substituting 2-aminophenol for o-phenylenediamine. Benzoxazoles are another class of heterocycles with significant biological activity and applications in materials science.[7][8][9]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-aminophenol (1.09 g, 10.0 mmol), anhydrous toluene (30 mL), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Substrate Addition: Add this compound (2.01 g, 15.0 mmol, 1.5 equivalents) dropwise to the stirring mixture.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours, monitoring by TLC (2:1 hexane:ethyl acetate).
-
Workup and Purification: Follow the same workup and purification procedure as described for 2-ethyl-1H-benzimidazole (Section 3.3, steps 5-8). The product, 2-ethylbenzoxazole, is typically isolated as a low-melting solid or an oil.
Summary of Reaction Parameters
The following table summarizes typical conditions for the synthesis of 2-ethyl-substituted benzazoles using this compound. Yields are generally good to excellent, contingent on the purity of the starting materials and anhydrous conditions.
| Substrate | Product Scaffold | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| o-Phenylenediamine | Benzimidazole | p-TsOH (5%) | Toluene | 110 | 3 - 5 | 80 - 95 |
| 2-Aminophenol | Benzoxazole | p-TsOH (5%) | Toluene | 110 | 4 - 6 | 75 - 90 |
| o-Aminothiophenol | Benzothiazole | p-TsOH (5%) | Toluene | 110 | 2 - 4 | 85 - 98 |
Conclusion
This compound is a highly effective and reliable reagent for the synthesis of 2-ethyl-substituted heterocyclic compounds like benzimidazoles and benzoxazoles. Its dual functionality as both a carbon-source and a dehydrating agent simplifies reaction procedures and often leads to high yields of pure products. The protocols described herein are robust, scalable, and grounded in a well-understood reaction mechanism, making them valuable additions to the toolkit of any researcher or scientist in the field of synthetic and medicinal chemistry.
References
- 1. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthesis of Benzoxazoles and Benzimidazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. jetir.org [jetir.org]
- 9. wjpsonline.com [wjpsonline.com]
Application Note: Trimethyl Orthopropionate as a High-Efficiency Water Scavenger for Moisture-Sensitive Organic Synthesis
Abstract
The rigorous exclusion of water is a critical parameter for the success of a vast number of organic reactions. While traditional drying methods have their place, they often introduce experimental limitations. This guide details the application of trimethyl orthopropionate (TMOP) as a reactive, in-situ water scavenger. We will explore its mechanism of action, which irreversibly converts water into innocuous, volatile byproducts, thereby driving reaction equilibria toward the desired products. This document provides researchers, chemists, and drug development professionals with a comprehensive understanding of TMOP's advantages over conventional desiccants, detailed protocols for its use in key synthetic transformations like esterifications and ketalizations, and essential safety and handling information.
The Challenge of Adventitious Water in Organic Synthesis
The presence of water, even in trace amounts, can be profoundly detrimental to many organic reactions.[1] Moisture sensitivity is a common challenge arising from several sources: atmospheric humidity, incompletely dried solvents or reagents, and even the surfaces of glassware.[2] The consequences of unwanted water are varied and severe, including:
-
Reagent Decomposition: Highly reactive species, such as Grignard reagents and many organometallics, are rapidly quenched by water, halting the desired reaction.[1][3]
-
Catalyst Deactivation: Many Lewis and Brønsted acid catalysts can be deactivated or poisoned by water.
-
Undesired Side Reactions: Water can act as a nucleophile, leading to hydrolysis of esters, amides, and other functional groups, thereby reducing the yield and purity of the target molecule.
-
Equilibrium Limitations: For reversible reactions where water is a byproduct (e.g., esterifications, acetalizations), its presence suppresses the forward reaction, preventing the transformation from reaching completion.[4]
Traditional methods for achieving anhydrous conditions, such as using drying tubes or physical desiccants, are often employed.[2] However, each has its limitations.
This compound (TMOP): A Chemical Approach to Anhydrous Conditions
This compound (CH₃CH₂C(OCH₃)₃) is an orthoester that serves as a highly effective chemical water scavenger.[4] Unlike physical drying agents that adsorb water, TMOP reacts with water in an irreversible chemical reaction, offering a distinct set of advantages for controlling moisture in sensitive systems.
Mechanism of Action
In the presence of a trace amount of acid catalyst, this compound reacts with water to form methyl propionate and two equivalents of methanol.[4] This reaction consumes water, effectively removing it from the reaction medium.
References
Protocol for Acetalization using Trimethyl Orthopropionate: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the acetalization of carbonyl compounds using trimethyl orthopropionate. This document moves beyond a simple recitation of steps to offer in-depth technical insights, explaining the causality behind experimental choices to ensure procedural success and reproducibility.
Introduction: The Strategic Importance of Acetal Protection
In the intricate landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired chemical transformations with high fidelity. The carbonyl group, present in aldehydes and ketones, is a hub of reactivity, susceptible to a myriad of nucleophilic attacks. Acetalization serves as a robust method to temporarily mask this reactivity, rendering the carbonyl group inert to a wide range of reaction conditions, including those involving organometallic reagents, hydrides, and basic environments.[1][2]
This compound [CH₃CH₂C(OCH₃)₃] emerges as a highly effective reagent for this purpose. It serves a dual role: not only does it act as a precursor to the methoxy groups of the acetal, but it also functions as an efficient water scavenger.[2][3] The in situ removal of water, a byproduct of the reaction, is critical as it drives the reaction equilibrium towards the formation of the acetal, ensuring high yields.[2][4]
Mechanistic Underpinnings: An Acid-Catalyzed Cascade
The formation of an acetal from a carbonyl compound using this compound is an acid-catalyzed process that proceeds through a series of equilibrium steps.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon.[4][6] This is followed by the nucleophilic attack of a methanol molecule (generated in situ or present as a solvent) on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group transforms it into a good leaving group (water). The departure of the water molecule results in the formation of a resonance-stabilized oxonium ion. Finally, a second molecule of methanol attacks the oxonium ion, and subsequent deprotonation yields the stable acetal product.[5][6]
This compound actively participates in this cascade by reacting with the water generated during the reaction to form methyl propionate and methanol, thereby preventing the reverse reaction (hydrolysis of the acetal) from occurring.[3]
Caption: Acid-catalyzed mechanism of acetal formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the acetalization of an aldehyde or ketone using this compound. Optimization of reaction time and temperature may be necessary for specific substrates.
Reagents and Equipment
-
Substrate: Aldehyde or ketone (1.0 mmol)
-
This compound: (1.2 - 2.0 mmol, 1.2 - 2.0 equivalents)
-
Anhydrous Solvent: Methanol, Dichloromethane (DCM), or Tetrahydrofuran (THF) (5-10 mL)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 mmol, 1-5 mol%), or other suitable Brønsted or Lewis acids.[4]
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard Glassware: Round-bottom flask, magnetic stirrer, condenser (if heating), separatory funnel.
-
Analytical Tools: Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product characterization.
Reaction Setup and Procedure
Caption: Experimental workflow for acetalization.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carbonyl substrate (1.0 mmol) and the chosen anhydrous solvent (5-10 mL). Stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add this compound (1.2 - 2.0 mmol) to the reaction mixture. Subsequently, add the acid catalyst (e.g., p-TsOH, 0.01 - 0.05 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive ketones, gentle heating (e.g., 40-50 °C) may be necessary.[5] Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature (if heated). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude acetal can often be of sufficient purity for subsequent steps. If further purification is required, flash column chromatography on silica gel is a suitable method.[5]
Key Parameters and Optimization
The success of the acetalization reaction hinges on the careful control of several key parameters.
| Parameter | Recommendation | Rationale and Expert Insights |
| Substrate | Aldehydes are generally more reactive than ketones. | Steric hindrance around the carbonyl group in ketones slows down the nucleophilic attack. Electron-withdrawing groups on the carbonyl compound can increase its reactivity.[1] |
| Catalyst | p-TsOH, H₂SO₄, HCl, Lewis acids (e.g., BF₃·OEt₂). | Brønsted acids are commonly used and effective.[4] Lewis acids can also be employed and may offer advantages for certain substrates. The choice of catalyst can influence reaction rate and chemoselectivity. |
| Solvent | Anhydrous methanol, DCM, THF. | Methanol can serve as both a solvent and a reactant. Aprotic solvents like DCM or THF are suitable when using only this compound as the source of methoxy groups. Anhydrous conditions are crucial to prevent hydrolysis of the orthoester and the acetal product. |
| Temperature | Room temperature to gentle heating (40-50 °C). | Most aldehydes react efficiently at room temperature. Ketones and sterically hindered substrates may require heating to achieve a reasonable reaction rate. |
| Stoichiometry | 1.2 - 2.0 equivalents of this compound. | A slight excess of the orthoester ensures complete reaction and efficient water removal. |
Chemoselectivity: A Powerful Advantage
A significant advantage of using this compound for acetalization is the potential for high chemoselectivity. Aldehydes are generally more reactive towards acetalization than ketones. This difference in reactivity can be exploited to selectively protect an aldehyde in the presence of a ketone by carefully controlling the reaction conditions, such as temperature and reaction time.[7][8]
Deprotection: Regenerating the Carbonyl
The acetal protecting group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic aqueous conditions to regenerate the parent carbonyl compound.[5][9] A typical deprotection protocol involves stirring the acetal in a mixture of an organic solvent (like acetone or THF) and an aqueous acid (e.g., dilute HCl or acetic acid) until the reaction is complete, as monitored by TLC.
Conclusion
Acetalization using this compound is a reliable and efficient method for the protection of aldehydes and ketones. Its dual functionality as both a reagent and a water scavenger simplifies the experimental procedure and promotes high yields. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively employ this protocol in their synthetic endeavors.
References
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Orthoester [chemeurope.com]
Trimethyl orthopropionate in the synthesis of pharmaceutical intermediates
An In-Depth Technical Guide to the Application of Trimethyl Orthopropionate in the Synthesis of Pharmaceutical Intermediates
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's (TMOP) role as a versatile and critical reagent in the synthesis of pharmaceutical intermediates. Moving beyond a simple recitation of facts, this document elucidates the mechanistic principles, provides field-proven insights, and offers detailed protocols to empower chemists in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, this compound (CH₃CH₂C(OCH₃)₃) has emerged as a valuable and multifaceted building block.[1] Its significance in the pharmaceutical industry is rooted in its diverse reactivity, which allows it to participate in a wide array of chemical transformations crucial for constructing complex molecular architectures.[2] From the formation of essential heterocyclic scaffolds to the strategic esterification of potent corticosteroids, TMOP offers a reliable and efficient tool for the synthetic chemist.[2] This guide will explore the fundamental reactivity of TMOP, detail its key applications with mechanistic clarity, and provide a practical, validated protocol for its use in the laboratory.
Physicochemical Properties & Core Reactivity
A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 24823-81-2[1] |
| Molecular Formula | C₆H₁₄O₃[1] |
| Molecular Weight | 134.17 g/mol [1] |
| Appearance | Clear, colorless liquid[1][3] |
| Boiling Point | 120-125 °C[1] |
| Density | 0.944 g/mL at 20 °C[1] |
| Refractive Index | n20/D 1.398[1] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
The reactivity of TMOP, like other orthoesters, is dominated by its behavior under acidic conditions. Acid catalysis, whether from Brønsted or Lewis acids, activates the orthoester by protonating one of the methoxy groups.[2] This facilitates the elimination of a methanol molecule, generating a highly reactive, resonance-stabilized dialkoxycarbenium ion.[2] This electrophilic intermediate is the central player in most of TMOP's synthetic applications, readily undergoing attack by a wide range of nucleophiles.[2]
Caption: Acid-catalyzed activation of this compound.
Core Applications in Pharmaceutical Synthesis
TMOP's utility spans several critical areas of pharmaceutical intermediate synthesis. Its ability to react with diverse nucleophiles makes it a powerful tool for building molecular complexity.
Heterocycle Synthesis
Heterocyclic rings are ubiquitous scaffolds in pharmaceuticals. Trimethyl and triethyl orthopropionates are instrumental in constructing these rings.[2] A prominent example is the synthesis of quinazolin-4(3H)-ones, a core structure found in numerous drugs exhibiting a wide spectrum of pharmacological activities.[2] The reaction typically involves the cyclization of a compound like 2-aminobenzamide with the orthoester.[2]
Steroid Modification and Esterification
The precise modification of complex molecules like steroids is a common challenge in pharmaceutical synthesis. TMOP serves as an efficient reagent for the esterification of hydroxyl groups under mild conditions. This application is particularly important in the preparation of potent corticosteroids such as Betamethasone 17-propionate and Clobetasol Propionate, where TMOP or its derivatives are used to install the propionate ester group at a specific position.[2][4]
Protecting Group Chemistry
In multi-step syntheses, the temporary masking of reactive functional groups is essential.[5] Orthoesters are excellent protecting groups for carboxylic acids. They are stable under basic and nucleophilic conditions but are readily cleaved under mild acidic hydrolysis, offering an orthogonal protection strategy.[2] This allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid moiety.
Precursor for C-C Bond Formation: The Johnson-Claisen Rearrangement
One of the most powerful applications of orthoesters is the Johnson-Claisen rearrangement, a carbon-carbon bond-forming reaction with significant stereocontrol.[2] This reaction involves treating an allylic alcohol with an orthoester, such as TMOP, in the presence of a weak acid catalyst. The result is a γ,δ-unsaturated ester, a valuable intermediate for natural product and drug synthesis.[2] For instance, a key step in the synthesis of the natural product Xyloketal G utilizes a Johnson-Claisen rearrangement with triethyl orthopropionate.[2]
Detailed Application Protocol: Synthesis of 2-Ethylquinazolin-4(3H)-one
This protocol provides a validated, step-by-step method for synthesizing a quinazolinone intermediate, demonstrating a key application of this compound in heterocycle formation.[2]
Trustworthiness: This protocol is designed as a self-validating system. Each step includes clear instructions and expected outcomes. The causality for each action, such as the use of an acid catalyst and specific work-up procedures, is grounded in established chemical principles.
Experimental Workflow Diagram
Caption: Workflow for 2-Ethylquinazolin-4(3H)-one Synthesis.
Materials and Reagents
| Reagent | CAS No. | Amount | Molar Eq. |
| 2-Aminobenzamide | 88-68-6 | 1.36 g | 1.0 |
| This compound (TMOP) | 24823-81-2 | 2.01 g (2.13 mL) | 1.5 |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | ~50 mg | catalytic |
| Diethyl ether (Et₂O) or Hexane | 60-29-7 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.36 g, 10 mmol).
-
Add this compound (2.13 mL, 15 mmol, 1.5 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (~50 mg).
-
Causality: p-TSA serves as the Brønsted acid catalyst required to activate the orthoester by generating the reactive dialkoxycarbenium ion intermediate.[2]
-
Fit the flask with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 120 °C.
-
Stir the mixture vigorously. The solid should dissolve as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Causality: Heating to reflux provides the necessary activation energy for the reaction and helps drive off the methanol byproduct, pushing the equilibrium towards the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting material by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TMOP and methanol.
-
To the resulting crude residue, add ~20 mL of diethyl ether (or hexane) and stir or sonicate the mixture. A solid precipitate should form.
-
Causality: The product is typically a solid with low solubility in nonpolar solvents like ether or hexane, while any remaining impurities or byproducts are more soluble. This trituration step serves as an initial purification.
-
-
Purification and Characterization:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the purified white solid under high vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Field-Proven Insights & Troubleshooting
-
Moisture Sensitivity: Orthoesters are sensitive to hydrolysis, especially under acidic conditions. Ensure all glassware is oven-dried, and use anhydrous solvents if the protocol requires them. The use of a drying tube is critical.
-
Catalyst Loading: While catalytic, insufficient acid can lead to a sluggish or incomplete reaction. Conversely, excessive acid can promote side reactions or degradation of acid-sensitive substrates. The amount specified in the protocol is a good starting point.
-
Alternative Acid Catalysts: While p-TSA is effective, other Brønsted acids or Lewis acids can be used. For highly sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) may be beneficial.[6]
-
Driving Equilibrium: In many orthoester reactions, the removal of the alcohol byproduct (methanol in this case) is key to achieving high yields. Performing the reaction at a temperature above the boiling point of the alcohol byproduct is an effective strategy.
Conclusion
This compound is a powerful and versatile reagent in the synthesis of pharmaceutical intermediates. Its predictable reactivity, centered around the acid-catalyzed formation of a dialkoxycarbenium ion, enables a range of crucial transformations from heterocycle synthesis to steroid modification. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can effectively leverage TMOP to build complex molecules efficiently and reliably, accelerating the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 3. Tri Methyl Ortho Propionate Manufacturer in Vadodara,Supplier,Exporter [nikunjchemicals.com]
- 4. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]
- 5. jocpr.com [jocpr.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Trimethyl Orthopropionate: A Versatile Reagent in the Synthesis of Complex Natural Products
Introduction: Beyond a Simple Ester Precursor
Trimethyl orthopropionate [CH₃CH₂C(OCH₃)₃], a seemingly simple orthoester, has carved a significant niche in the intricate world of natural product synthesis. Its utility extends far beyond its role as a mere precursor to propionate esters. For the discerning researcher in academia and the pharmaceutical industry, this compound serves as a powerful tool for carbon-carbon bond formation, stereochemical control, and strategic protection of carboxylic acids. This guide provides an in-depth exploration of its applications, moving beyond theoretical concepts to deliver field-proven insights and detailed protocols. We will delve into the mechanistic underpinnings of its reactivity, showcase its application in the synthesis of complex molecular architectures, and provide practical guidance for its effective use in the laboratory.
Core Application: The Johnson-Claisen Rearrangement for Stereocontrolled C-C Bond Formation
The most prominent application of this compound in natural product synthesis is undoubtedly the Johnson-Claisen rearrangement.[1] This powerful[2][2]-sigmatropic rearrangement transforms an allylic alcohol into a γ,δ-unsaturated ester, effectively creating a new carbon-carbon bond with a high degree of stereocontrol.[1][3] The reaction's reliability and predictability in establishing stereocenters make it an invaluable tool for constructing complex chiral molecules.[1]
Mechanism of Action: A Stepwise Look at a Concerted Reaction
The Johnson-Claisen rearrangement is a thermally allowed, concerted process that proceeds through a highly ordered, chair-like transition state.[4] This ordered transition state is the key to the reaction's high stereoselectivity. The accepted mechanism involves several key steps:
-
Acid Catalysis and Formation of a Reactive Intermediate: The reaction is typically catalyzed by a weak acid, such as propanoic acid. The acid protonates one of the methoxy groups of this compound, facilitating its elimination as methanol and forming a reactive oxonium ion.
-
Formation of a Ketene Acetal: The allylic alcohol substrate then attacks the oxonium ion, leading to the formation of a mixed ketene acetal in situ.
-
[2][2]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[2][2]-sigmatropic rearrangement through a chair-like six-membered transition state. This is the crucial carbon-carbon bond-forming step.
-
Formation of the γ,δ-Unsaturated Ester: The rearrangement yields the final γ,δ-unsaturated ester product.
Diagram: Mechanism of the Johnson-Claisen Rearrangement
References
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mild Esterification Conditions with Trimethyl Orthopropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Mild Esterification and the Utility of Trimethyl Orthopropionate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the formation of ester functional groups is a cornerstone transformation. However, many traditional esterification methods, such as the classic Fischer esterification, require harsh conditions like high temperatures and strong acid catalysts, which are incompatible with sensitive or complex molecular architectures[1][2]. This necessity for milder alternatives has led to the exploration of various reagents, among which this compound [CH₃CH₂C(OCH₃)₃] has emerged as a versatile and efficient option.
This application note serves as a detailed technical guide to the use of this compound for the mild esterification of carboxylic acids. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into its application, particularly for substrates bearing sensitive functional groups. This compound's dual role as both an alkylating agent and an efficient water scavenger makes it a powerful tool for driving esterification reactions to completion under gentle conditions[3].
The Underlying Chemistry: A Mechanistic Perspective
The esterification of a carboxylic acid with this compound under acidic catalysis is a nuanced process that leverages the unique reactivity of the orthoester functionality. The reaction proceeds through a series of equilibrium steps, ultimately yielding the desired methyl ester, methyl propionate, and methanol as byproducts. The key to the mildness and efficiency of this method lies in the in situ generation of a highly reactive electrophile and the simultaneous removal of water, which drives the equilibrium towards the product side.
The generally accepted mechanism involves the following key steps:
-
Activation of the Orthoester: The reaction is initiated by the protonation of one of the methoxy groups of this compound by an acid catalyst (e.g., H₂SO₄, p-TsOH). This protonation turns the methoxy group into a good leaving group (methanol).
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is a potent electrophile.
-
Nucleophilic Attack by the Carboxylic Acid: The carboxylic acid, acting as a nucleophile, attacks the electrophilic carbon of the dialkoxycarbenium ion.
-
Tetrahedral Intermediate Formation and Proton Transfer: This attack forms a protonated tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of a new C-O bond and positioning another methoxy group for elimination.
-
Elimination and Ester Formation: The tetrahedral intermediate collapses, eliminating another molecule of methanol and a proton to yield the final methyl ester of the starting carboxylic acid.
Simultaneously, the eliminated methanol can react with the remaining dialkoxycarbenium ions or other intermediates, and the this compound itself can react with the water generated during the esterification, effectively sequestering it and preventing the reverse reaction (ester hydrolysis).
Below is a visual representation of the proposed reaction mechanism.
Caption: Proposed mechanism for acid-catalyzed esterification.
Advantages of Using this compound
The use of this compound for esterification offers several distinct advantages over traditional methods:
-
Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, or with gentle heating, which is beneficial for thermally sensitive substrates.
-
High Efficiency: By acting as a water scavenger, this compound drives the esterification equilibrium to completion, often resulting in high yields of the desired ester.
-
Chemoselectivity: In some cases, this method can offer chemoselectivity for the esterification of carboxylic acids in the presence of other sensitive functional groups.
-
Broad Substrate Scope: The method is applicable to a wide range of carboxylic acids, including aromatic and sterically hindered acids.
Experimental Protocol: A General Procedure
This protocol provides a general framework for the esterification of a carboxylic acid using this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
This compound (≥98%)
-
Anhydrous solvent (e.g., methanol, toluene, or dichloromethane)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid monohydrate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., methanol, 5-10 mL per mmol of carboxylic acid) followed by this compound (1.5-2.0 eq).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.05-0.1 eq of concentrated H₂SO₄ or p-TsOH).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to afford the pure ester.
Caption: General workflow for esterification.
Reaction Parameters and Substrate Scope
The following table summarizes typical reaction conditions and substrate scope for esterification using trialkyl orthoesters, including this compound and its close analogs. This data is compiled from various literature sources and serves as a guide for reaction optimization.
| Carboxylic Acid Substrate | Orthoester | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Partially Esterified Terephthalic Acid | Trimethyl Orthoformate | H₂SO₄ | Methanol | Reflux | 2 | High (qualitative) | [4] |
| Benzoic Acid | Triethyl Orthoacetate | None | [bmim]PF₆ | 80-100 | 2-4 | 95 | [5][6] |
| 4-Nitrobenzoic Acid | Triethyl Orthoacetate | None | [bmim]PF₆ | 80-100 | 2 | 98 | [5][6] |
| Phenylacetic Acid | Triethyl Orthoacetate | None | [bmim]PF₆ | 80-100 | 2 | 96 | [5][6] |
| Cinnamic Acid | Triethyl Orthoacetate | None | [bmim]PF₆ | 80-100 | 4 | 94 | [5][6] |
| L-Phenylalanine | Triethyl Orthoacetate | None | Toluene | Reflux | N/A | Good (qualitative) | [7] |
Note: The data for triethyl orthoacetate in an ionic liquid demonstrates the feasibility of this method for a range of substrates under neutral or mildly acidic conditions. Similar reactivity can be expected for this compound.
Troubleshooting and Optimization
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, adding a more potent acid catalyst (e.g., switching from p-TsOH to H₂SO₄), or using a higher excess of this compound. Ensure that all reagents and solvents are strictly anhydrous, as water will inhibit the reaction.
-
Side Reactions: For substrates with acid-sensitive functional groups, it is crucial to use a milder catalyst (e.g., pyridinium p-toluenesulfonate) and maintain a lower reaction temperature. The amount of catalyst should also be minimized.
-
Difficult Purification: If the product is difficult to separate from the byproducts (methyl propionate and methanol), ensure that the workup procedure effectively removes these volatile components. A thorough aqueous wash and careful distillation or chromatography are recommended.
Conclusion
The esterification of carboxylic acids using this compound presents a mild, efficient, and versatile alternative to traditional methods. Its ability to function under gentle conditions makes it particularly suitable for the synthesis of complex molecules and in drug development where functional group tolerance is paramount. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively employ this powerful tool to achieve their synthetic goals.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 4. US3639451A - Process for esterifying aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. Environmentally Friendly Esterification of Carboxylic Acids with Triethyl Orthoacetate in Ionic Liquid (2004) | Tomonori Yoshino | 1 Citations [scispace.com]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. ijstr.org [ijstr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethyl Orthopropionate Synthesis
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trimethyl orthopropionate yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis, typically performed via the Pinner reaction, can often be attributed to a few critical factors. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester salt (a Pinner salt), which then reacts with excess alcohol to yield the orthoester.[1][2]
Primary Causes of Low Yield:
-
Presence of Water: Orthoesters are highly susceptible to hydrolysis back to an ester and an alcohol, especially under the acidic conditions of the reaction.[3][4] Any moisture in the reagents or glassware will consume the product and drive the equilibrium away from orthoester formation.
-
Incomplete Reaction: The reaction is an equilibrium process.[3] Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting materials.
-
Side Reactions: Several side reactions can compete with the desired orthoester formation, consuming reactants and generating impurities.[4]
-
Suboptimal Stoichiometry: The ratio of nitrile to alcohol is crucial. An excess of the alcohol is necessary to drive the reaction toward the orthoester product.[1]
-
Inefficient Purification: this compound can be lost during workup and purification, particularly if distillation is not performed carefully.
Q2: How can I rigorously exclude water from my reaction?
The absolute exclusion of water is paramount for a successful this compound synthesis. Here is a comprehensive protocol to ensure anhydrous conditions:
Protocol for Maintaining Anhydrous Conditions:
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at a minimum of 120°C for several hours, or preferably overnight, and then cooled in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium chloride immediately before use. Assembling the apparatus while still hot and allowing it to cool under a stream of dry, inert gas (nitrogen or argon) is also highly effective.
-
Reagent Purity and Drying:
-
Methanol: Use of commercially available anhydrous methanol is recommended. If its anhydrous nature is in doubt, it should be dried by distillation from magnesium turnings activated with iodine.
-
Propionitrile: Propionitrile should be distilled from calcium hydride or phosphorus pentoxide before use.
-
Acid Catalyst: If using gaseous hydrogen chloride, it must be passed through a drying tube containing concentrated sulfuric acid. For solid acid catalysts like p-toluenesulfonic acid, ensure they are anhydrous.
-
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A gas bubbler or a balloon filled with the inert gas can be used to maintain this positive pressure.
Q3: I suspect side reactions are lowering my yield. What are the common side reactions and how can I minimize them?
The primary side reaction of concern is the formation of an amide from the intermediate Pinner salt, which can occur if even trace amounts of water are present. Another potential side reaction is the conversion of the alcohol to an alkyl chloride by the hydrogen chloride catalyst.[1][4]
Minimizing Side Reactions:
-
Amide Formation: As detailed in Q2, rigorous exclusion of water is the most effective way to prevent the hydrolysis of the Pinner salt to an amide.
-
Alkyl Chloride Formation: This can be minimized by maintaining a low reaction temperature, especially during the introduction of hydrogen chloride.[1] Conducting the initial phase of the reaction at temperatures around 0-5°C is often beneficial.[5][6]
Q4: What are the optimal reaction conditions (temperature, catalyst, stoichiometry) for the Pinner synthesis of this compound?
Optimizing reaction conditions is key to maximizing yield. The following table summarizes recommended starting points based on established protocols.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Propionitrile:Methanol:HCl) | 1 : >3 : 1.1–1.2 | A moderate excess of methanol is necessary to drive the equilibrium towards the orthoester product.[3][6] A slight excess of HCl ensures complete protonation of the nitrile. |
| Temperature | 0–5°C initially, then room temperature or slightly elevated (25–65°C) | Low initial temperatures help to control the exothermic reaction of HCl with methanol and minimize the formation of methyl chloride.[1][5] The subsequent warming allows the reaction to proceed to completion. |
| Catalyst | Anhydrous Hydrogen Chloride (gas) | Gaseous HCl is the traditional and highly effective catalyst for the Pinner reaction.[3] |
| Solvent | Often neat (methanol as both reagent and solvent) or a non-polar solvent | Using an excess of methanol as the solvent is common. In some cases, a non-polar solvent can be used, but this requires careful consideration of reagent solubility.[4] A solvent-free approach has also been reported to be effective.[5] |
Q5: My initial reaction seems to work, but I'm losing a lot of product during purification. What is the best way to isolate and purify this compound?
Purification of this compound, which is a relatively low-boiling liquid (boiling point: 121-122°C), requires careful fractional distillation.[7][8]
Detailed Purification Protocol:
-
Neutralization: After the reaction is complete, it is crucial to neutralize the excess acid. This is typically done by adding a base such as sodium methoxide or by bubbling ammonia gas through the reaction mixture until the pH is basic (pH 8-9).[9] This prevents acid-catalyzed decomposition of the product during distillation.
-
Filtration: The resulting ammonium chloride precipitate is removed by filtration.[9] Washing the filter cake with a small amount of dry ether or the reaction solvent can help recover any entrained product.
-
Fractional Distillation:
-
The filtrate is then subjected to fractional distillation. It is advisable to use a fractionating column with good efficiency (e.g., a Vigreux column) to separate the product from unreacted starting materials and any lower-boiling side products.
-
Distillation under reduced pressure can be beneficial to lower the boiling point and prevent thermal decomposition, although atmospheric pressure distillation is also common.[3]
-
Careful monitoring of the distillation temperature is essential to collect the pure this compound fraction.
-
Q6: I am considering alternatives to the traditional Pinner reaction. Are there other effective methods for synthesizing this compound?
While the Pinner reaction is the most common method, other synthetic routes exist, although they may be less direct or efficient for this specific orthoester.
-
From 1,1,1-Trichloroethane: An older method involves the reaction of a 1,1,1-trichloroalkane with sodium alkoxide.[4] For this compound, this would involve reacting 1,1,1-trichloropropane with sodium methoxide. However, this method can be prone to elimination side reactions.[4]
-
Transesterification: It is possible to synthesize one orthoester from another via transesterification.[4] However, this is generally more useful for preparing more complex orthoesters from simpler ones like trimethyl orthoformate.
For most laboratory and industrial applications, optimizing the Pinner reaction remains the most practical and efficient approach for synthesizing this compound.
Visualizing the Process
Pinner Reaction Workflow
The following diagram illustrates the key stages of the Pinner reaction for the synthesis of this compound.
Caption: Workflow for this compound synthesis via the Pinner reaction.
Troubleshooting Logic Flow
This flowchart provides a systematic approach to diagnosing and resolving low yield issues in your this compound synthesis.
Caption: A systematic guide to troubleshooting low yields.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction [drugfuture.com]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iris.unive.it [iris.unive.it]
- 7. This compound = 95.0 T 24823-81-2 [sigmaaldrich.com]
- 8. This compound = 95.0 T 24823-81-2 [sigmaaldrich.com]
- 9. CN104072346A - Method for preparing orthoester compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from Trimethyl Orthopropionate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl orthopropionate. This guide is designed to provide expert insights and practical solutions for the purification challenges commonly encountered in reactions involving this versatile reagent. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the issues you face in the lab.
Section 1: Understanding the Chemistry & Safety
This compound (TMOP) is an excellent reagent for forming ketals and acetals, which serve as crucial protecting groups for ketones and aldehydes in multi-step syntheses.[1][2] It is also used in the preparation of esters under mild conditions.[3] However, the very reactivity that makes it useful also introduces specific challenges in purification. The products of these reactions—acetals and ketals—are often sensitive to the acidic conditions used to form them, particularly in the presence of water.[4][5]
Safety First: Handling this compound
Before beginning any experiment, it is critical to understand the safety protocols for handling this compound.
-
What are the primary hazards associated with this compound?
-
This compound is a flammable liquid and vapor.[6][7] All work should be conducted in a well-ventilated fume hood, away from ignition sources. Containers should be bonded and grounded when transferring material to prevent static discharge.[6][8] It is also an irritant, causing skin and serious eye irritation.
-
-
What personal protective equipment (PPE) is required?
-
What should I do in case of a spill or exposure?
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of products from this compound reactions.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Your crude product will typically contain a mixture of the desired product, unreacted starting materials, the acid catalyst, and specific byproducts. The most common species to be aware of are:
-
Methanol: This is the primary byproduct of acetal/ketal formation with this compound.[3]
-
Unreacted this compound: The reaction may not go to completion.
-
Unreacted Ketone/Aldehyde: The other starting material may also be present.
-
Acid Catalyst: Brønsted or Lewis acids used to promote the reaction.[3]
-
Hydrolysis Products: If exposed to water during workup, your orthoester starting material or acetal/ketal product can hydrolyze. This compound hydrolyzes to methyl propionate and methanol, while your product will revert to the starting ketone/aldehyde.[2]
Q2: My reaction is acid-catalyzed. How should I properly quench the reaction before workup?
Quenching is a critical step to prevent product decomposition. The goal is to neutralize the acid catalyst before introducing water.
-
For Homogeneous Acid Catalysts (e.g., p-TsOH, H₂SO₄):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common choice. Add it portion-wise until gas evolution (CO₂) ceases, indicating neutralization. Alternatively, a dilute aqueous solution of sodium hydroxide (NaOH) can be used, but care must be taken to avoid saponifying any ester functionalities.
-
For completely anhydrous quenching, a tertiary amine like triethylamine (Et₃N) can be added to the organic solution before extraction.
-
Q3: What is the most effective way to remove the methanol byproduct?
Methanol is highly soluble in water, making aqueous extraction the primary method for its removal.
-
During the aqueous workup, perform multiple extractions with water or a saturated sodium chloride solution (brine).[9] Brine is often preferred for the final wash as it helps to break emulsions and reduces the solubility of organic compounds in the aqueous layer.[10]
-
If your product is stable and has a sufficiently high boiling point, any remaining methanol can be removed along with the reaction solvent using a rotary evaporator.[11]
Q4: My product is sensitive to acid. Can I still use silica gel chromatography?
Yes, but with precautions. Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like acetals and ketals.[12][13]
-
Solution: Deactivate the silica gel. This is typically done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[12][14] This neutralizes the acidic sites on the silica surface. You can also include a small percentage (e.g., 0.5-1%) of triethylamine in your elution solvent to maintain neutrality throughout the purification.
-
Alternative: Consider using a different stationary phase, such as neutral or basic alumina, which is less likely to degrade acid-sensitive compounds.[13]
Section 3: Troubleshooting Guide
This section provides solutions to more complex purification challenges.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant product loss or decomposition during aqueous workup. | 1. Incomplete neutralization of the acid catalyst. 2. The acetal/ketal product is inherently unstable in water. | 1. Ensure Complete Neutralization: Before adding water, check the pH of the organic phase by spotting a small amount onto wet pH paper. Add more base if necessary. 2. Minimize Contact Time: Perform the aqueous extraction quickly and use cold solutions (e.g., ice-cold water/brine) to slow the rate of hydrolysis. 3. Anhydrous Workup: If possible, quench with triethylamine, dry the solution directly with a drying agent (e.g., MgSO₄), filter, and proceed to solvent removal and further purification (distillation or chromatography). |
| My product is co-eluting with unreacted this compound during column chromatography. | 1. Similar polarities and therefore similar Rf values. | 1. Optimize Solvent System: Systematically test different solvent systems to maximize the difference in Rf values (ΔRf). Consider using solvent systems with different selectivities (e.g., replacing ethyl acetate with dichloromethane or ether). 2. Use Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[12] 3. Consider Distillation: If the boiling points are sufficiently different, fractional distillation is a better alternative. |
| I can't separate my product from unreacted this compound by distillation. | 1. The boiling points of the product and TMOP are too close (less than a 25 °C difference). | 1. Use Fractional Distillation: A simple distillation is insufficient.[15] Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[16] 2. Vacuum Distillation: If the compounds are high-boiling, performing the fractional distillation under reduced pressure will lower the boiling points and can sometimes increase the boiling point separation. 3. Chemical Quenching: If feasible, a reagent that selectively reacts with the excess orthoester could be added before distillation. This is highly substrate-dependent. |
| A persistent emulsion has formed during the extraction. | 1. Formation of soaps if a strong base was used with acidic impurities. 2. High concentration of polar compounds. | 1. Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.[10] 2. Allow to Stand: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) can allow the layers to separate. 3. Filter through Celite®: If the emulsion is particularly stubborn, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue. |
Section 4: Key Purification Protocols & Workflows
Workflow for Selecting a Purification Strategy
This diagram outlines the decision-making process for choosing the appropriate primary purification technique.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CN102351628B - Method for removing methanol from mixed solvent of isohexane and methanol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vernier.com [vernier.com]
Navigating Trimethyl Orthopropionate Reactions: A Technical Guide to Catalyst Optimization
Welcome to our technical support center dedicated to the nuanced world of trimethyl orthopropionate (TMOP) reactions. As a key reagent in organic synthesis, particularly for the protection of carboxylic acids and the formation of ketene acetals, the successful application of TMOP is highly dependent on the judicious choice of a catalyst.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic routes. Here, we move beyond simple protocols to explore the why behind the how, ensuring your experimental design is robust, reproducible, and grounded in solid chemical principles.
Section 1: The Core of the Matter - Understanding Catalyst Function in TMOP Reactions
This compound is a relatively stable orthoester, and its reactions, such as transesterification or reaction with enolates, typically require acid catalysis to proceed at a reasonable rate. The catalyst's primary role is to activate the orthoester, making it more susceptible to nucleophilic attack.[3]
The general mechanism involves the protonation of one of the methoxy groups by an acid catalyst (H-A). This protonation turns the methoxy group into a good leaving group (methanol), facilitating its departure and the formation of a resonance-stabilized dialkoxycarbenium ion intermediate.[3] This electrophilic intermediate is then readily attacked by a nucleophile (Nu-H), such as an alcohol or a carboxylic acid. Subsequent deprotonation of the nucleophile and proton transfer steps lead to the final product and regeneration of the catalyst.[3]
Figure 1: Generalized mechanism of acid-catalyzed TMOP reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound, providing insights and actionable solutions.
FAQ 1: My reaction is sluggish or incomplete. How can I increase the reaction rate?
Answer: A slow reaction rate is one of the most frequent challenges. Several factors could be at play, but the catalyst choice and reaction conditions are paramount.
-
Catalyst Acidity: The rate of reaction is directly influenced by the strength of the acid catalyst. If you are using a weak acid and observing slow conversion, switching to a stronger acid like p-toluenesulfonic acid (pTSA) or sulfuric acid can significantly accelerate the reaction.[4][5] However, be mindful that stronger acids can also promote side reactions.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. A typical starting point for catalyst loading is 1-5 mol%. If the reaction is slow, a modest increase in the catalyst loading can be beneficial. It is advisable to perform a catalyst loading screen to determine the optimal concentration for your specific substrate.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious, as higher temperatures can also lead to the decomposition of sensitive substrates or the formation of undesired byproducts. A systematic temperature screen is recommended.
-
Removal of Byproducts: The transesterification reaction with TMOP often produces methanol as a byproduct. According to Le Châtelier's principle, the removal of methanol will drive the equilibrium towards the product side.[6][7] This can be achieved by performing the reaction in an apparatus equipped with a Dean-Stark trap or by carrying out the reaction under vacuum to distill off the volatile methanol.[6][8][9]
FAQ 2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Answer: The formation of side products is a clear indication that the reaction conditions are not optimal for your specific substrate. The nature of the side products can provide valuable clues.
-
Hydrolysis: this compound and the resulting products can be susceptible to hydrolysis in the presence of water.[10] Ensure that all your reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Decomposition: If your substrate is sensitive to strong acids, the use of a potent catalyst like sulfuric acid might cause degradation.[3] In such cases, a milder catalyst is preferable. A comparative study of different acid catalysts can help identify one that promotes the desired reaction without degrading the starting material.
-
Alternative Reaction Pathways: The dialkoxycarbenium ion intermediate is a key branching point. Depending on the substrate and reaction conditions, it can undergo alternative reactions. Careful control of stoichiometry and temperature is crucial.
Table 1: Comparison of Common Acid Catalysts for TMOP Reactions
| Catalyst | pKa | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (pTSA) | -2.8 | 1-5 | Effective, crystalline solid (easy to handle), strong acid catalyst.[5][11][12][13] | Can be too acidic for some sensitive substrates. |
| Sulfuric Acid | -3.0 | 0.5-2 | Very strong, highly effective for driving reactions to completion.[8] | Can cause charring and decomposition of sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | 5.21[14] | 5-10 | Mildly acidic, ideal for substrates with acid-sensitive functional groups.[15][16][17] | Can be a weak catalyst, leading to slower reaction times.[15][18] |
| Montmorillonite K-10 | ~ -3.0 to -8.0 | 10-50 wt% | Heterogeneous (easy to remove by filtration), reusable, and environmentally benign.[19][20][21][22] | May require higher catalyst loading and elevated temperatures. |
FAQ 3: How do I choose the right catalyst for a novel substrate?
Answer: Selecting the optimal catalyst for a new reaction is a systematic process of balancing reactivity with selectivity.
-
Literature Precedent: Begin by searching for similar transformations in the chemical literature (e.g., via SciFinder or Reaxys). This can provide a valuable starting point for catalyst choice and reaction conditions.
-
Substrate Compatibility: Assess the functional groups present in your starting material. If your substrate contains acid-labile groups, a milder catalyst like PPTS or even a solid acid catalyst like Montmorillonite K-10 might be the best initial choice.[16][17]
-
Screening: If there is no clear precedent, a catalyst screen is the most logical approach. Set up a parallel set of small-scale reactions with a selection of catalysts of varying strengths (e.g., PPTS, pTSA, sulfuric acid). Monitor the reactions by a suitable analytical technique (TLC, GC, or LC-MS) to determine the most promising candidate.
Figure 2: Workflow for selecting an optimal catalyst.
Section 3: Experimental Protocols
Here we provide a detailed, step-by-step methodology for a common application of this compound: the esterification of a carboxylic acid.
Protocol 1: General Procedure for the pTSA-Catalyzed Esterification of a Carboxylic Acid using this compound
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.5-3.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.01-0.05 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Dean-Stark trap and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.
-
Inert Atmosphere: Assemble the Dean-Stark apparatus and reflux condenser, and flush the entire system with an inert gas.
-
Reagent Addition: Add the anhydrous solvent and this compound. Stir the mixture until the carboxylic acid is fully dissolved.
-
Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux. The azeotrope of the solvent and the methanol byproduct will distill and collect in the Dean-Stark trap.[9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Self-Validation: The success of this protocol can be validated at several stages. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot on TLC is a primary indicator of reaction progress. The collection of the theoretical amount of methanol in the Dean-Stark trap also signals the completion of the reaction. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.
Section 4: References
-
Benchchem. This compound | 24823-81-2. Available at: --INVALID-LINK--
-
Nanorh. Montmorillonite K10 Clay. Available at: --INVALID-LINK--
-
Ingenta Connect. Montmorillonite K-10: As a Useful Catalyst in Organic Preparations. Available at: --INVALID-LINK--
-
University of Washington. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: --INVALID-LINK--
-
Wikipedia. Dean–Stark apparatus. Available at: --INVALID-LINK--
-
MDPI. Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. Available at: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Available at: --INVALID-LINK--
-
ACS Publications. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Available at: --INVALID-LINK--
-
JoVE. Dean-Stark Trap: Principle, Use in Chemical Reactions. Available at: --INVALID-LINK--
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: --INVALID-LINK--
-
ResearchGate. K10 Montmorillonite Clays as Environmentally Benign Catalysts for Organic Reactions. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Available at: --INVALID-LINK--
-
PubMed. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities. Available at: --INVALID-LINK--
-
Indian Journal of Chemistry. Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study. Available at: --INVALID-LINK--
-
ChemicalBook. Applications of Pyridinium p-Toluenesulfonate. Available at: --INVALID-LINK--
-
SynZeal. Pyridinium p-Toluenesulfonate: A Versatile Weakly Acidic Catalyst for Organic Synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Pyridinium p-toluenesulfonate. Available at: --INVALID-LINK--
-
Asian Journal of Green Chemistry. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: --INVALID-LINK--
-
ResearchGate. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available at: --INVALID-LINK--
-
p-toluenesulfonicacid-ptbba.com. Mechanism of p-Toluenesulfonic acid. Available at: --INVALID-LINK--
-
ResearchGate. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Available at: --INVALID-LINK--
-
Semantic Scholar. Orthoesters in heterocycle synthesis. Available at: --INVALID-LINK--
-
ResearchGate. The esterification of carboxylic acids with TEOAc. Available at: --INVALID-LINK--
-
Semantic Scholar. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available at: --INVALID-LINK--
-
Chem-Impex. This compound. Available at: --INVALID-LINK--
-
ChemicalBook. Triethyl orthopropionate - Safety Data Sheet. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Fischer Esterification Reaction. Available at: --INVALID-LINK--
-
Defense Technical Information Center. INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS. Available at: --INVALID-LINK--
-
Google Patents. Process for esterifying aromatic carboxylic acids. Available at: --INVALID-LINK--
-
Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
ChemicalBook. This compound - Safety Data Sheet. Available at: --INVALID-LINK--
-
MDPI. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. Available at: --INVALID-LINK--
-
Google Patents. Method for preparing orthoester compound. Available at: --INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET this compound. Available at: --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 24823-81-2. Available at: --INVALID-LINK--
-
ResearchGate. Protection and deprotection of carboxylic acid group. Available at: --INVALID-LINK--
-
MDPI. Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. Available at: --INVALID-LINK--
-
ChemRxiv. Toward in silico Catalyst Optimization. Available at: --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 5. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Triethyl orthopropionate - Safety Data Sheet [chemicalbook.com]
- 11. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 15. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 17. nbinno.com [nbinno.com]
- 18. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited-Modification with a Lipid Chain for Improved Activities and Selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nanorh.com [nanorh.com]
- 20. Montmorillonite K-10: As a Useful Catalyst in Organic Preparation...: Ingenta Connect [ingentaconnect.com]
- 21. Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives | MDPI [mdpi.com]
- 22. jocpr.com [jocpr.com]
Technical Support Center: Anhydrous Reaction Conditions for Trimethyl Orthopropionate
Welcome to the Technical Support Center for the effective utilization of trimethyl orthopropionate (TMOP) under anhydrous conditions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this versatile reagent while avoiding common pitfalls associated with its moisture sensitivity. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your success in the lab.
Introduction to this compound
This compound, systematically named 1,1,1-trimethoxypropane, is a valuable orthoester in organic synthesis. Its utility stems from its function as a protecting group for carboxylic acids, a precursor in carbon-carbon bond-forming reactions like the Johnson-Claisen rearrangement, and, critically, as an efficient water scavenger.[1][2] The central carbon of the orthoester functionality is highly electrophilic, making it susceptible to nucleophilic attack, particularly by water. This reactivity is both its greatest asset and its most significant challenge. Hydrolysis of this compound under acidic conditions yields methyl propionate and methanol, a reaction that can be beneficial for scavenging water but detrimental if it represents a side reaction or degradation of the reagent.[3][4]
Due to this inherent moisture sensitivity, stringent anhydrous conditions are paramount for the successful application of this compound in most synthetic transformations.[3] This guide will provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the intricacies of working with this powerful reagent.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using this compound?
The orthoester functional group in this compound is highly susceptible to hydrolysis in the presence of water, especially under acidic conditions which are often required to activate it.[1] Water acts as a nucleophile, attacking the electrophilic central carbon of the orthoester. This leads to the breakdown of the orthoester into methyl propionate and two equivalents of methanol.[4]
This hydrolysis can have several negative consequences for your reaction:
-
Consumption of the reagent: The this compound is consumed by the reaction with water, reducing the amount available for your desired transformation and leading to lower yields.[5]
-
Introduction of impurities: The formation of methyl propionate and methanol introduces byproducts into your reaction mixture, which can complicate purification.
-
Alteration of reaction conditions: The generation of methanol can change the solvent polarity and may even participate in unwanted side reactions.
Therefore, maintaining a water-free environment is essential to ensure that the this compound participates in the intended reaction, leading to a higher yield of the desired product and a cleaner reaction profile.
Q2: How can I effectively dry my solvents and reagents before starting a reaction with this compound?
Ensuring all components of your reaction are anhydrous is the first step to success. Here are some recommended methods:
-
Solvents:
-
Distillation: Distilling solvents from an appropriate drying agent is a classic and effective method. For example, toluene can be distilled from sodium/benzophenone, and dichloromethane from calcium hydride.
-
Solvent Purification Systems: Many laboratories are equipped with solvent purification systems that pass solvents through columns of activated alumina and other drying agents, providing anhydrous solvents on demand.
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for drying a variety of organic solvents. The sieves should be activated by heating in a vacuum oven before use.
-
-
Reagents:
-
Liquid Reagents: Liquid reagents can be dried over activated molecular sieves.
-
Solid Reagents: Solid reagents can be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide. It is crucial to ensure the solid is stable to the heating conditions.
-
Q3: What are the best practices for handling and storing this compound to maintain its integrity?
This compound is moisture-sensitive and should be handled with care to prevent degradation.[6]
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] It should be kept in a cool, dry place away from sources of ignition, as it is a flammable liquid.[8]
-
Handling:
-
Always handle this compound under an inert atmosphere, for instance, in a glovebox or using Schlenk line techniques.
-
Use dry syringes or cannulas to transfer the liquid.
-
Never leave the container open to the atmosphere.
-
Q4: I am using this compound as a water scavenger. How do I know if it's working effectively?
When used as a water scavenger, this compound reacts with water to form methyl propionate and methanol. The effectiveness of this process can be indirectly monitored:
-
Reaction Progression: If your main reaction is known to be inhibited by water, observing the desired reaction proceeding smoothly is a good indicator that the water is being effectively removed.
-
Spectroscopic Analysis: You may be able to detect the formation of the methyl propionate byproduct by techniques like GC-MS or NMR spectroscopy on an aliquot of the reaction mixture. The appearance of a characteristic ester peak would confirm the scavenging activity.
It is important to use a stoichiometric excess of this compound relative to the suspected amount of water to ensure complete removal.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in synthesis. With this compound, the root cause often traces back to a few key areas.[9]
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture | As detailed in the FAQs, water will readily react with and consume the this compound, preventing it from participating in the desired reaction.[5] | Rigorously dry all solvents, reagents, and glassware before use. Handle this compound under a strict inert atmosphere. |
| Inactive Catalyst | Many reactions involving this compound require an acid catalyst (e.g., p-toluenesulfonic acid, propionic acid) to activate the orthoester.[1][10] If the catalyst is old, hydrated, or otherwise inactive, the reaction will not proceed. | Use a fresh, anhydrous batch of the acid catalyst. Consider briefly drying the catalyst under vacuum before use. |
| Suboptimal Reaction Temperature | Some reactions, like the Johnson-Claisen rearrangement, require elevated temperatures to proceed at a reasonable rate.[10] Conversely, excessively high temperatures can lead to decomposition of reactants or products. | Consult the literature for the optimal temperature range for your specific reaction. If the reaction is sluggish at a lower temperature, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or GC. |
| Impure Starting Materials | Impurities in your starting materials can inhibit the reaction or lead to the formation of side products. | Purify all starting materials before use. For example, alcohols can be distilled and other solids recrystallized. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum can be perplexing. Here’s how to diagnose and address these issues.
| Observed Byproduct | Potential Cause | Recommended Solution |
| Methyl Propionate | This is the primary hydrolysis product of this compound.[1] Its presence is a strong indicator of water contamination in your reaction. | Re-evaluate and improve your anhydrous technique. Ensure all components are scrupulously dried. |
| Products from Side Reactions of the Catalyst | Strong acids can sometimes catalyze undesired side reactions with your substrate or solvent. | Consider using a milder acid catalyst. For example, if a strong acid like sulfuric acid is causing issues, switching to a weaker organic acid like propionic acid might be beneficial.[10] The concentration of the catalyst can also be optimized. |
| Products from Methanol Addition | The hydrolysis of this compound produces methanol.[4] This alcohol can then act as a nucleophile in subsequent reactions, leading to byproducts. | The best solution is to prevent the formation of methanol in the first place by ensuring anhydrous conditions. |
Experimental Workflow and Visualization
To illustrate the critical steps for ensuring anhydrous conditions, a standard experimental workflow is presented below.
The mechanism of acid-catalyzed hydrolysis of this compound, the primary side reaction to avoid, is depicted below.
By understanding these fundamental principles and diligently applying anhydrous techniques, you can harness the full synthetic potential of this compound.
References
- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 24823-81-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. bioinfopublication.org [bioinfopublication.org]
Technical Support Center: Troubleshooting Low Conversion in the Johnson-Claisen Rearrangement
Welcome to the technical support center for the Johnson-Claisen rearrangement. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve issues leading to low conversion in your experiments.
The Johnson-Claisen rearrangement is a highly valuable transformation that creates a γ,δ-unsaturated ester from an allylic alcohol and an orthoester.[1][2] Its ability to form new C-C bonds with excellent regio- and stereoselectivity has made it a staple in the synthesis of complex molecules and natural products.[3] However, like any chemical reaction, it is not without its potential pitfalls. This guide will walk you through common problems and their solutions in a practical question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Low conversion is one of the most frequently encountered issues in the Johnson-Claisen rearrangement. The root cause can often be traced back to several key experimental parameters. Let's break down the common scenarios and how to address them.
Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What are the likely causes?
This is a classic symptom of suboptimal reaction conditions. The Johnson-Claisen rearrangement is a thermally driven pericyclic reaction that often requires elevated temperatures to proceed at a reasonable rate.[4][5]
Possible Causes & Solutions:
-
Insufficient Temperature: The traditional Johnson-Claisen rearrangement often requires temperatures between 100-200 °C.[4][5] If your reaction is running at the lower end of this range, a simple increase in temperature could significantly accelerate the reaction.
-
Actionable Advice: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature for your specific substrate. Be mindful that excessively high temperatures can lead to decomposition, so careful optimization is key.
-
-
Ineffective Catalyst: A weak acid catalyst, such as propionic acid, is typically used to facilitate the in-situ formation of the key ketene acetal intermediate.[1][6]
-
Actionable Advice:
-
Verify Catalyst Quality: Ensure your acid catalyst is pure and anhydrous.
-
Consider an Alternative Acid: For acid-sensitive substrates where propionic acid might cause decomposition, a weaker acid like 2-nitrophenol can be a better choice.[3]
-
Lewis Acid Catalysis: For certain substrates, Lewis acids like triisobutylaluminium (TIBAL) can promote the rearrangement at room temperature, offering a milder alternative to high heat.[3]
-
-
-
Solvent Effects: While the reaction is often run neat using the orthoester as the solvent, in some cases, a high-boiling, non-polar solvent like toluene or xylene can be beneficial.[3] Polar solvents can sometimes accelerate the reaction, but this is highly substrate-dependent.[5]
-
Actionable Advice: If running the reaction neat is problematic, try using a high-boiling solvent to maintain a consistent and sufficiently high reaction temperature.
-
Question 2: My starting material is consumed, but the yield of the desired γ,δ-unsaturated ester is low. What side reactions could be occurring?
Observing the consumption of your starting material without a corresponding high yield of the product points towards competing side reactions or product decomposition.
Possible Causes & Solutions:
-
Decomposition of Starting Material or Product: The high temperatures required for the rearrangement can be detrimental to sensitive functional groups on either the starting allylic alcohol or the ester product.[3]
-
Actionable Advice:
-
Lower the Reaction Temperature: This is the most straightforward approach. Consider using microwave-assisted heating, which has been shown to dramatically increase reaction rates and yields, often at lower bulk temperatures and shorter reaction times.[4][5][7]
-
Use a Milder Catalyst: As mentioned previously, switching to a weaker protic acid or a Lewis acid can mitigate decomposition pathways that are acid-catalyzed.[3]
-
-
-
Formation of Side Products: O-acetylation and O-alkylation of the starting allylic alcohol are known side reactions, especially when using an excess of the orthoester.[8]
-
Actionable Advice: Carefully control the stoichiometry of your reagents. While an excess of the orthoester is often used to drive the equilibrium, an excessive amount can promote side reactions. Start with a smaller excess (e.g., 2-3 equivalents) and optimize from there.
-
-
Reversibility and Equilibrium: The initial formation of the mixed orthoester is a reversible step.[3] The removal of the alcohol byproduct (e.g., ethanol when using triethyl orthoacetate) is crucial to drive the reaction forward.
-
Actionable Advice: If your reaction setup allows, consider removing the alcohol byproduct by distillation as it forms. This can be particularly effective in shifting the equilibrium towards the desired ketene acetal intermediate.
-
| Parameter | Standard Conditions | Troubleshooting Action | Rationale |
| Temperature | 100-200 °C[4][5] | Increase temperature in increments or use microwave heating.[4][5][7] | To overcome the activation energy barrier of the pericyclic reaction. |
| Catalyst | Catalytic weak acid (e.g., propionic acid)[1] | Use a weaker acid (e.g., 2-nitrophenol) or a Lewis acid (e.g., TIBAL).[3] | To minimize acid-catalyzed decomposition of sensitive substrates. |
| Orthoester | Often used as solvent (excess)[1] | Optimize the stoichiometry to minimize side reactions. | To reduce the likelihood of O-acetylation or O-alkylation.[8] |
| Byproduct Removal | Not always actively removed | Remove alcohol byproduct via distillation if feasible. | To shift the initial equilibrium towards the formation of the key intermediate.[3] |
Question 3: I am working with a sterically hindered allylic alcohol, and the reaction is not proceeding. What modifications can I make?
Steric hindrance around the allylic alcohol can significantly slow down the initial transesterification with the orthoester, which is the first step of the reaction mechanism.
Possible Causes & Solutions:
-
Steric Hindrance Impeding Reactivity: Bulky substituents near the hydroxyl group can prevent the orthoester from accessing the reaction center.
-
Actionable Advice:
-
Increase Reaction Temperature and Time: More forcing conditions may be necessary to overcome the steric barrier.
-
Use a Less Bulky Orthoester: If you are using a substituted orthoester, switching to a less sterically demanding one, like trimethyl orthoacetate, might be beneficial. However, be aware that the choice of orthoester also influences the final product.
-
Consider Alternative Variants: For highly hindered systems, other variants of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, which proceeds through a silyl ketene acetal under basic conditions, might be more suitable.[4]
-
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Johnson-Claisen rearrangement?
The Johnson-Claisen rearrangement proceeds through a series of steps:
-
Transesterification: The allylic alcohol reacts with the orthoester in the presence of an acid catalyst to form a mixed orthoester. This step is reversible.[3]
-
Formation of a Ketene Acetal: The mixed orthoester eliminates a molecule of alcohol (driven by the removal of the alcohol) to form a key ketene acetal intermediate.[1][6]
-
[3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[3][3]-sigmatropic rearrangement, which is the core Claisen rearrangement step, to form the γ,δ-unsaturated ester product.[9][10]
Caption: The reaction pathway of the Johnson-Claisen rearrangement.
How does the stereochemistry of the allylic alcohol affect the product?
The Johnson-Claisen rearrangement is known for its high degree of stereoselectivity. The geometry of the double bond in the allylic alcohol and the chirality of the alcohol itself can influence the stereochemistry of the product. The reaction generally proceeds through a chair-like transition state, which allows for predictable transfer of stereochemical information.[10] For example, chiral secondary allylic alcohols can undergo a 1,3-chirality transfer to yield a chiral γ,δ-unsaturated ester.[3]
Can I use other orthoesters besides triethyl orthoacetate?
Yes, a variety of orthoesters can be used, which allows for the introduction of different ester functionalities into the product.[8] For example, using triethyl orthopropionate will result in a γ,δ-unsaturated ethyl ester with an additional methyl group at the α-position.[3] The choice of orthoester is a key feature that adds to the synthetic utility of this reaction.
Experimental Protocols
General Procedure for the Johnson-Claisen Rearrangement
This is a general guideline and may require optimization for your specific substrate.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 equiv).
-
Reaction Setup: Add the orthoester (e.g., triethyl orthoacetate, 5-10 equiv) and a catalytic amount of a weak acid (e.g., propionic acid, 0.1 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 120-180 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired γ,δ-unsaturated ester.
Caption: A logical workflow for troubleshooting low conversion.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Ortho ester - Wikipedia [en.wikipedia.org]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Claisen Rearrangement [organic-chemistry.org]
Removal of methanol byproduct from trimethyl orthopropionate reactions
Expert Guidance on the Removal of Methanol Byproduct
Welcome to the technical support center for drug development professionals, researchers, and scientists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the challenges you may encounter during your work. This guide focuses on a critical step in the synthesis of trimethyl orthopropionate: the effective removal of the methanol byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the methanol byproduct from this compound reactions so critical?
The removal of methanol is paramount for two primary reasons: reaction equilibrium and product purity. The synthesis of this compound is often an equilibrium-driven process.[1] According to Le Chatelier's principle, the continuous removal of a byproduct, in this case, methanol, will shift the equilibrium towards the formation of the desired orthoester, thereby maximizing the reaction yield.
Furthermore, residual methanol can act as an impurity in the final product, potentially interfering with subsequent reactions where this compound is used as a reagent. For applications in drug development and other high-purity fields, even trace amounts of methanol can be detrimental.
Q2: What is the most common laboratory synthesis method for this compound that generates methanol?
The most established method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (propionitrile) with an alcohol (methanol).[2][3][4][5] The reaction proceeds through an imidate hydrochloride intermediate, which then undergoes further methanolysis with excess methanol to yield the this compound product.[1][4] This excess methanol, along with the methanol produced during the reaction, must be removed from the final product.
A variation of this involves the reaction of propanal with methanol in the presence of an acid catalyst.[1] Both routes are equilibrium processes where methanol is a key byproduct.
Caption: Pinner reaction for this compound synthesis.
Q3: What are the primary industrial and laboratory methods for removing methanol?
The primary methods for methanol removal leverage differences in physical or chemical properties between methanol and the desired this compound product. These methods include:
-
Fractional Distillation: This is the most common method, exploiting the difference in boiling points between methanol (approx. 64.7 °C) and this compound (approx. 121-122 °C).[6]
-
Azeotropic Distillation: When simple distillation is insufficient, an entrainer is added to form a new, lower-boiling azeotrope with methanol, facilitating its removal.[7][8]
-
Chemical Scavenging/Adsorption: This involves using agents that selectively react with or adsorb methanol. Molecular sieves are a prime example.[9][10]
-
Reactive Distillation: This advanced technique combines the chemical reaction and separation of products into a single process. As the reaction proceeds, the methanol byproduct is continuously removed by distillation, driving the reaction to completion.[11][12]
Q4: How can I quantitatively determine if all the methanol has been removed?
Several analytical techniques can be employed to detect and quantify residual methanol:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a highly sensitive and reliable method for quantifying volatile organic compounds like methanol.[13][14][15] This is often the preferred method for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the characteristic signals of methanol protons and integrate them against the signals of the this compound product to determine the relative amounts.
-
Colorimetric Methods: For a less quantitative but simpler approach, chemical tests can indicate the presence of methanol. For example, methanol can be oxidized to formaldehyde, which then reacts with a chromotropic acid solution to produce a distinct violet color.[16]
Troubleshooting Guides
Problem 1: My final product is still contaminated with methanol after a standard distillation.
-
Plausible Cause: You may be encountering an azeotrope, a mixture of liquids that has a constant boiling point and composition throughout distillation. Methanol is known to form azeotropes with various organic compounds, which can make its complete removal by simple distillation challenging.[17][18][19]
-
Expert Solution: Fractional Distillation & Azeotropic Distillation
-
Optimize Fractional Distillation: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The efficiency of the separation is directly related to the length and packing of the column. A slow distillation rate is also crucial.
-
Implement Azeotropic Distillation: If fractional distillation is still ineffective, consider adding an entrainer. An alicyclic hydrocarbon like heptane can be used.[8] The entrainer will form a minimum-boiling azeotrope with the methanol, which can then be distilled off at a lower temperature.
-
Problem 2: I am observing product degradation (discoloration, formation of byproducts) during distillation.
-
Plausible Cause: Orthoesters are known to be sensitive to acid, and they can hydrolyze or decompose at high temperatures, especially if residual acid catalyst from the synthesis step is present.[5][20] this compound itself is susceptible to thermal decomposition, which can yield a ketene acetal and eliminate a molecule of methanol.[1]
-
Expert Solution: Neutralization and Vacuum Distillation
-
Neutralization: Before distillation, wash the crude reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. Subsequently, dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the components, allowing for the separation to occur at a lower temperature. This significantly reduces the risk of thermal decomposition of the desired this compound product.
-
Problem 3: I've used molecular sieves, but GC analysis still shows trace methanol.
-
Plausible Cause: The molecular sieves may not have been properly activated, their capacity may have been exceeded, or the contact time was insufficient.
-
Expert Solution: Optimized Protocol for Molecular Sieve Use
-
Activation: Ensure the molecular sieves (Type 3A is suitable for methanol removal) are fully activated before use.[10][21] This is typically done by heating them in a furnace at a temperature range of 175-260 °C under a vacuum or a stream of inert gas to drive off any adsorbed water.
-
Sufficient Quantity: Use an adequate amount of molecular sieves. A general guideline is to start with 10-20% of the weight of the liquid to be dried.
-
Proper Agitation and Contact Time: Stir or agitate the mixture to ensure good contact between the liquid and the molecular sieves. Allow for a sufficient contact time, which can range from a few hours to overnight, depending on the amount of methanol to be removed.
-
Caption: Decision tree for troubleshooting methanol removal.
Data & Protocols
Table 1: Boiling Points of Relevant Compounds
| Compound | Boiling Point (°C) at 1 atm |
| Methanol | 64.7 |
| This compound | 121-122[6] |
| Propionitrile | 97.2 |
| Chloroform-Methanol Azeotrope | 53.4 |
Table 2: Comparison of Methanol Removal Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | Scalable, cost-effective for large quantities | Can be slow, may not be effective for azeotropes, risk of thermal decomposition. |
| Azeotropic Distillation | Forms a new, lower-boiling azeotrope | Effective for breaking azeotropes | Requires an additional component (entrainer) that must also be removed.[7][8] |
| Molecular Sieves | Selective adsorption of small molecules | High selectivity for small molecules like methanol and water, mild conditions.[9] | Can be costly, requires activation, not easily scalable for large volumes, can be a source of contamination if not handled properly. |
Detailed Experimental Protocol: Methanol Removal Using Molecular Sieves
This protocol outlines the steps for removing trace amounts of methanol from a purified this compound sample.
Materials:
-
This compound containing residual methanol
-
3A Molecular Sieves (8-12 mesh beads)
-
Anhydrous solvent for rinsing (e.g., anhydrous diethyl ether)
-
Oven or furnace capable of reaching at least 250 °C
-
Round-bottom flask with a stir bar
-
Septum and needle for inert gas atmosphere (optional but recommended)
Procedure:
-
Activation of Molecular Sieves:
-
Place the required amount of 3A molecular sieves in a suitable flask or beaker.
-
Heat in an oven at 250-300 °C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator under vacuum or an inert atmosphere before use.
-
-
Methanol Adsorption:
-
Place the this compound solution in a dry round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the activated molecular sieves (approximately 10-20 g per 100 mL of solution).
-
Seal the flask and stir the mixture at room temperature.
-
-
Monitoring and Completion:
-
Monitor the removal of methanol periodically by taking small aliquots of the solution and analyzing them by GC-FID.
-
Continue stirring until the methanol concentration reaches the desired low level. This may take several hours to overnight.
-
-
Product Isolation:
-
Once the methanol has been removed, carefully decant or filter the this compound to separate it from the molecular sieves.
-
To maximize recovery, the sieves can be washed with a small amount of an anhydrous solvent, and the washings can be combined with the product. The solvent can then be removed under reduced pressure if necessary.
-
References
- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. This compound = 95.0 T 24823-81-2 [sigmaaldrich.com]
- 7. US2476206A - Purification of methanol by azeotropic distillation - Google Patents [patents.google.com]
- 8. US2561680A - Purification of methanol by azeotropic distillation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methanol Dehydration | Dehydration Systems | Wintek Corporation [wintek-corp.com]
- 11. researchgate.net [researchgate.net]
- 12. solutions.sulzer.com [solutions.sulzer.com]
- 13. Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methanol: what it is and how it is handled in distillation processes - Barison Industry [barisonindustry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methanol (colorimetry) (Type-IV) | OIV [oiv.int]
- 17. Azeotropic distillation process for methanol-ethyl acetate-water separation: design and control [journal.hep.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating Work-ups for Reactions Involving Trimethyl Orthopropionate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up of chemical reactions utilizing trimethyl orthopropionate. My aim is to move beyond simple procedural lists, offering insights into the chemical principles that govern these work-ups, thereby empowering you to confidently address challenges in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and work-up of reactions involving this compound.
Q1: What are the primary stability concerns with this compound during work-up?
A1: The paramount concern is its sensitivity to acid in the presence of water.[1][2] this compound, like other orthoesters, readily hydrolyzes under acidic conditions to yield methyl propionate and two equivalents of methanol.[1][3] This hydrolysis can be catalyzed by even trace amounts of acid. Therefore, exposure to acidic aqueous solutions during the work-up must be carefully controlled or strategically employed for deprotection.[4][5] Conversely, orthoesters are generally stable under basic and neutral conditions.[1]
Q2: My reaction was run under acidic conditions. How should I approach the initial quenching and work-up?
A2: When your reaction is conducted with an acid catalyst, the primary goal is to neutralize the acid before extensive hydrolysis of any remaining this compound or the desired product occurs, unless the hydrolysis is the intended outcome. A careful and slow addition of a mild aqueous base, such as a saturated sodium bicarbonate solution, is the recommended first step.[6][7] This should be done at a low temperature (e.g., in an ice bath) to manage any exotherm and to slow the rate of hydrolysis. Vigorous stirring is crucial to ensure efficient neutralization.[8] Be mindful of gas evolution (CO2) and vent the reaction vessel appropriately.[8]
Q3: What are the expected byproducts from the hydrolysis of this compound?
A3: The primary byproducts of complete hydrolysis are methyl propionate and methanol.[1][3] If the reaction is quenched before complete hydrolysis, you may have a mixture of unreacted this compound, the desired product, methyl propionate, and methanol. In some cases, partial hydrolysis can lead to the formation of hemiorthoester intermediates, though these are typically transient.[9]
Q4: Can I monitor the progress of the work-up using Thin Layer Chromatography (TLC)?
A4: Absolutely. TLC is an invaluable tool for monitoring the progress of your work-up. You can spot the crude reaction mixture, the organic layer after each wash, and the aqueous layer to track the distribution of your product and the removal of impurities.[10] For instance, you can visualize the disappearance of the starting material and the appearance of the product. By co-spotting with authentic samples of starting materials and expected products, you can confidently identify the components of your mixture.[10]
Section 2: Troubleshooting Guide
This section is designed to help you navigate common issues that may arise during the work-up of reactions involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Yield of Desired Product | 1. Premature Hydrolysis: The product, if it contains an orthoester moiety, may have been hydrolyzed during an acidic work-up.[1][4]2. Product Solubility in Aqueous Layer: The product might be more polar than anticipated and partitioning into the aqueous phase during extraction.[8]3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Test Product Stability: Before a full-scale work-up, take a small aliquot of the reaction mixture and subject it to the planned aqueous work-up conditions. Analyze by TLC or LC-MS to check for product degradation.[11]2. Back-Extraction: If you suspect your product is in the aqueous layer, you can try to extract it with a different organic solvent or by salting out (adding a saturated solution of NaCl to decrease the polarity of the aqueous layer).[12][13]3. Analyze Crude Mixture: Always analyze a sample of the crude reaction mixture before work-up to confirm product formation. |
| Formation of a Persistent Emulsion During Extraction | 1. Presence of Surfactant-like Byproducts: Some reaction byproducts or partially hydrolyzed species can act as surfactants, stabilizing the emulsion.2. Fine Particulate Matter: Insoluble materials can accumulate at the interface between the organic and aqueous layers.[8]3. High Concentration of Solutes: This can increase the viscosity of the layers, hindering separation. | 1. Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous layer.[12][13]2. Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter.4. Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.[12]5. Solvent Addition: Adding a small amount of a different, water-immiscible solvent can sometimes disrupt the emulsion.[12] |
| Unexpected Side Products Observed in Post-Work-up Analysis | 1. Incomplete Neutralization: Residual acid may have catalyzed side reactions during solvent removal or storage.2. Reaction with Quenching Agent: The quenching agent (e.g., bicarbonate) might react with a sensitive functional group on your product.3. Competitive Reactions: Depending on the reaction conditions and other reagents present, this compound can participate in side reactions like O-acetylation. | 1. Ensure Thorough Neutralization: Check the pH of the aqueous layer after the final wash to ensure it is neutral or slightly basic.2. Choose a Milder Quenching Agent: If you suspect reactivity with the quenching agent, consider using a weaker base or a non-aqueous work-up if possible.3. Analyze Reaction Mechanism: A thorough understanding of the reaction mechanism can help predict potential side products. For instance, in the Johnson-Claisen rearrangement, various side products can form depending on the catalyst and conditions. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for common work-up scenarios.
Protocol 1: Standard Aqueous Work-up for an Acid-Catalyzed Reaction (Product is Stable to Mild Base)
This protocol is suitable for reactions where this compound is used as a reagent and the desired product is not sensitive to mild aqueous base.
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath to cool it to 0-5 °C.
-
Quench with Bicarbonate: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor for gas evolution (CO₂). Continue adding the bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[14]
-
Combine Organic Layers: Combine the organic extracts in a clean flask.
-
Wash with Brine: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) to help remove any remaining water and break up minor emulsions.[12]
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.[15][16]
Protocol 2: Work-up for Reactions Where the Orthoester is a Protecting Group to be Removed
This protocol is designed for situations where the this compound-derived orthoester is used as a protecting group and needs to be hydrolyzed to reveal the original functional group (e.g., a carboxylic acid).[4][17]
-
Cool the Reaction Mixture: Cool the reaction mixture in an ice-water bath.
-
Acidic Hydrolysis: Add a mild aqueous acid, such as 1M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl), and stir the mixture vigorously. The reaction time will depend on the stability of the orthoester and can be monitored by TLC.
-
Extraction: Once the deprotection is complete (as indicated by TLC), transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the deprotected product as required.
Section 4: Visualizing the Work-up Decision Process
The choice of work-up procedure is critical and depends on the role of the this compound and the stability of the desired product. The following diagram illustrates a logical workflow for making this decision.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 7. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Hydrolysis of some poly(ortho-ester)s in homogeneous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Solved Expt 5 - Preparation of a Propionate Ester Overview: | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of trimethyl orthopropionate during synthesis
Welcome to the technical support center for orthoester chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trimethyl orthopropionate. Here, we will address the most critical challenge in its synthesis: preventing premature hydrolysis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Core Concepts: Understanding the Challenge
What is this compound?
This compound, CH₃CH₂C(OCH₃)₃, is the simplest orthoester of propionic acid.[1] It is a valuable reagent and intermediate in organic synthesis, often used as a building block for more complex molecules, in the Johnson-Claisen rearrangement, and as a precursor for other organic compounds.[2][3]
Why is Hydrolysis the Primary Concern?
Orthoesters are functionally acetals of esters. While they exhibit stability under neutral or basic conditions, they are exceptionally sensitive to acid-catalyzed hydrolysis.[4][5] The presence of even trace amounts of water, especially under acidic conditions required for synthesis, can rapidly degrade the desired this compound into methyl propionate and methanol.[2][6] This not only reduces the yield but also complicates the purification process. Mastering the exclusion of water is therefore paramount to a successful synthesis.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound.
Q1: My final product yield is very low, and I've isolated a significant amount of methyl propionate. What went wrong?
This is the classic symptom of premature hydrolysis. The acid catalyst required for the synthesis has reacted with moisture in your setup, which then degraded your product.
-
Root Cause Analysis:
-
Inadequate Drying of Glassware: Standard air-drying is insufficient. Glassware surfaces readily adsorb atmospheric moisture.
-
"Wet" Solvents or Reagents: Using solvents or reagents from previously opened bottles or those not specifically rated as "anhydrous" is a common source of water contamination. Methanol is particularly hygroscopic.
-
Atmospheric Moisture: A reaction setup open to the air, especially on a humid day, will continuously introduce water.
-
Improper Workup: Quenching the reaction or performing an extraction with aqueous solutions before completely neutralizing the acid catalyst will cause immediate and rapid hydrolysis in the separatory funnel.
-
Q2: I used anhydrous solvents and oven-dried my glassware, but my yield is still poor. What are other potential sources of water?
-
Subtle Moisture Sources:
-
The Acid Catalyst Itself: If you are using a solution of HCl in methanol, it may have absorbed moisture. The ideal catalyst for the Pinner reaction is dry, gaseous hydrogen chloride.[2]
-
Starting Materials: Propionitrile, while less hygroscopic than methanol, should also be dry. Consider distilling it from a drying agent like calcium hydride if you suspect contamination.
-
Inert Gas Line: If your nitrogen or argon line has a leak or the gas source is not perfectly dry, it can introduce moisture over the course of the reaction. Using a drying tube on the gas inlet can mitigate this.
-
Q3: Can I use an aqueous acid like concentrated HCl to catalyze the reaction?
Absolutely not. This is a critical point of failure. The Pinner reaction, the most common synthesis route, fundamentally requires anhydrous conditions to proceed to the orthoester.[6] Introducing aqueous acid will ensure that the reaction terminates at the ester stage, if it proceeds at all, and will hydrolyze any orthoester that does form.
Q4: How do I properly quench and work up the reaction to avoid hydrolysis?
The workup is as critical as the reaction itself. The goal is to neutralize the acid catalyst before any water is introduced.
-
Recommended Workup Strategy:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a non-aqueous base to neutralize the acid. A solution of sodium methoxide in methanol is a suitable choice. Alternatively, a tertiary amine like triethylamine can be used. Monitor the pH with a strip of indicator paper on a glass rod (do not dip the paper in the reaction).
-
Once neutralized, you can proceed with a standard aqueous workup. It is still advisable to use a mild basic wash (e.g., saturated sodium bicarbonate solution) followed by a brine wash to ensure all acidic traces are removed.[7]
-
Thoroughly dry the organic layer with a robust drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.
-
Mechanism Deep Dive: The Chemistry of Hydrolysis
Understanding the mechanism of acid-catalyzed hydrolysis reveals why anhydrous conditions are non-negotiable. The process occurs in three main steps.[4]
-
Protonation: A proton from the acid catalyst protonates one of the ether oxygen atoms of the orthoester.[2]
-
Rate-Determining Step: The protonated orthoester eliminates a molecule of methanol. This is typically the slowest step and results in the formation of a resonance-stabilized dialkoxycarbenium ion.[2][4] This ion is a highly reactive electrophile.
-
Nucleophilic Attack: If water is present, it acts as a nucleophile and attacks the electrophilic carbon of the dialkoxycarbenium ion.[2]
-
Product Formation: The resulting intermediate is deprotonated to yield the final hydrolysis products: methyl propionate and another molecule of methanol.
Caption: Acid-catalyzed hydrolysis of this compound.
Preventative Protocols & Best Practices
Success lies in meticulous preparation and execution. The following protocol is based on the Pinner reaction, a robust method for orthoester synthesis when performed correctly.[8][9]
Protocol 1: Synthesis of this compound via Pinner Reaction
This protocol outlines the synthesis from propionitrile and methanol.
Caption: Workflow for hydrolysis-free orthoester synthesis.
Step-by-Step Methodology:
-
Preparation (The Most Critical Phase):
-
All glassware (reaction flask, condenser, dropping funnel, etc.) must be oven-dried at >120 °C for at least 4 hours and assembled hot, allowing it to cool under a stream of dry inert gas (nitrogen or argon).
-
Use a high grade of anhydrous methanol. If its quality is uncertain, it should be distilled from magnesium turnings.
-
Ensure the propionitrile is dry. Distillation from calcium hydride (CaH₂) is effective.
-
-
Reaction:
-
Set up the reaction under a positive pressure of inert gas.
-
In the reaction flask, combine propionitrile (1 equivalent) and anhydrous methanol (at least 4-5 equivalents). An excess of alcohol helps drive the reaction forward.[6]
-
Cool the stirred mixture to 0 °C using an ice-salt bath.
-
Slowly bubble dry hydrogen chloride gas through the solution. The HCl can be generated in a separate apparatus or from a cylinder, but it must pass through a sulfuric acid drying trap before entering the reaction.
-
Continue bubbling until the solution is saturated and white fumes are observed. This process forms the Pinner salt intermediate, [RC(OR')=NH₂]⁺Cl⁻.[6][10]
-
Seal the reaction vessel and allow it to stir at a low temperature (e.g., 5 °C) or stand in a cold room for 24-48 hours. The Pinner salt slowly reacts with the excess alcohol to form the orthoester and ammonium chloride.[9]
-
-
Workup and Purification:
-
After the reaction period, cool the mixture back to 0 °C.
-
CRITICAL STEP: Neutralize the excess HCl before adding any water. Slowly add a solution of sodium methoxide in methanol or anhydrous triethylamine until the mixture is neutral or slightly basic.
-
A precipitate of ammonium chloride will form. Remove this by filtration under an inert atmosphere.
-
The filtrate contains the product, excess methanol, and any other soluble components.
-
Carefully remove the excess methanol by distillation at atmospheric pressure.
-
Purify the remaining liquid by fractional distillation, typically under reduced pressure, to isolate the pure this compound (b.p. 121-122 °C).
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale for Hydrolysis Prevention |
| Solvents/Reagents | Strictly Anhydrous | Water is the primary reactant for the undesired hydrolysis side-reaction.[6][11] |
| Glassware | Oven-dried (>120°C) | Removes adsorbed surface moisture, a common source of water contamination. |
| Atmosphere | Inert (N₂ or Ar) | Prevents atmospheric moisture from entering the reaction setup.[7] |
| Acid Catalyst | Dry HCl Gas | Avoids the introduction of water that is present in aqueous acid solutions.[2] |
| Workup Quench | Non-aqueous Base (e.g., NaOMe) | Neutralizes the acid catalyst before the introduction of water during extraction, preventing rapid product degradation.[5] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes trace amounts of water from the organic phase before final distillation. |
By adhering to these principles and protocols, researchers can reliably synthesize this compound with high yield and purity, effectively navigating the challenge of hydrolysis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ortho ester - Wikipedia [en.wikipedia.org]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
- 9. Pinner Reaction [drugfuture.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: Trimethyl Orthopropionate vs. Triethyl Orthopropionate
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate reagent is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two widely used orthoesters, trimethyl orthopropionate (TMOP) and triethyl orthopropionate (TEOP). By examining their fundamental properties and performance in key chemical transformations, supported by experimental principles, this document aims to empower you to make the most informed choice for your specific research needs.
Foundational Understanding: The Orthoester Functional Group
Orthoesters, with the general structure RC(OR')₃, are versatile functional groups in organic synthesis. Characterized by a central carbon atom bonded to three alkoxy groups, they are formally derivatives of hypothetical orthocarboxylic acids. This unique structure renders the central carbon highly electrophilic, making orthoesters valuable as protecting groups, precursors in C-C bond formation, and as dehydrating agents.
The two molecules at the center of this guide are:
-
This compound (TMOP): CH₃CH₂C(OCH₃)₃
-
Triethyl Orthopropionate (TEOP): CH₃CH₂C(OC₂H₅)₃
At a Glance: Key Physicochemical Properties
A preliminary comparison of the physical properties of TMOP and TEOP reveals important distinctions for practical application in the laboratory.
| Property | This compound (TMOP) | Triethyl Orthopropionate (TEOP) |
| Molecular Formula | C₆H₁₄O₃[1][2] | C₉H₂₀O₃[3][4] |
| Molecular Weight | 134.17 g/mol [1][2] | 176.25 g/mol [3][4] |
| Boiling Point | 121-125 °C[1][2] | 155-160 °C[3][5] |
| Density | 0.944 g/mL at 20 °C[1][2] | 0.876 g/mL at 25 °C[3][5] |
| Refractive Index | n20/D 1.398[1][2] | n20/D 1.402[3][5] |
| Flash Point | 19 °C[6] | 60 °C[7] |
The larger ethyl groups in TEOP result in a higher molecular weight, a significantly higher boiling point, and a lower density compared to TMOP. The higher flash point of TEOP also suggests it is less flammable than TMOP, a consideration for process safety at larger scales.[6][7]
The Core of the Matter: A Deep Dive into Reactivity
The chemical behavior of TMOP and TEOP is dictated by a delicate interplay of electronic and steric factors. Understanding these principles is paramount to predicting their performance in a given reaction.
Electronic and Steric Influences
The reactivity of orthoesters is profoundly influenced by the electronic character of the substituents. Electron-donating groups on the central carbon atom tend to increase the reactivity of the orthoester.[3] In both TMOP and TEOP, the propionate moiety is a constant. The key difference lies in the alkoxy groups. Ethyl groups are slightly more electron-donating than methyl groups, which would suggest a marginal increase in reactivity for TEOP based on electronics alone.
However, steric hindrance often plays a more decisive role. The bulkier ethyl groups of TEOP create a more sterically congested environment around the electrophilic central carbon compared to the more compact methyl groups of TMOP. This increased steric bulk in TEOP can impede the approach of nucleophiles, potentially leading to slower reaction rates. Research indicates that the decrease in reactivity observed when moving from methyl to ethyl orthoesters is likely a consequence of this steric blocking at the reaction site.[4]
Performance in Key Synthetic Transformations
Hydrolysis: A Study in Stability
Orthoesters undergo hydrolysis in the presence of mild aqueous acid to furnish the corresponding ester and alcohol.[8] This reaction is fundamental to their use as protecting groups.
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Orthoester [label="Orthoester\nRC(OR')₃"];
Protonation [label="Protonated Orthoester"];
Carbocation [label="Dialkoxycarbenium Ion\n[RC(OR')₂]⁺"];
Hemiorthoester [label="Hemiorthoester Intermediate"];
Products [label="Ester + Alcohol\nRCO₂R' + 2 R'OH"];
Orthoester -> Protonation [label="+ H⁺"];
Protonation -> Carbocation [label="- R'OH"];
Carbocation -> Hemiorthoester [label="+ H₂O\n- H⁺"];
Hemiorthoester -> Products;
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Caption: Workflow of the Johnson-Claisen Rearrangement.
Both TMOP and TEOP are effective reagents in this transformation. The choice primarily dictates the nature of the resulting ester (methyl vs. ethyl) and the required reaction temperature. The higher boiling point of TEOP makes it a suitable solvent-reagent for rearrangements that require sustained high temperatures. Numerous total syntheses of complex natural products have successfully employed TEOP for this purpose.[9] Conversely, the use of TMOP allows for lower reaction temperatures.
Acetal and Ketal Formation: The Art of Protection
Orthoesters serve as excellent reagents for the protection of aldehydes and ketones, converting them into the corresponding acetals and ketals. This reaction is acid-catalyzed and driven to completion by the removal of the ester byproduct.
The less sterically encumbered nature of TMOP generally allows for faster rates of ketalization compared to TEOP. For the synthesis of dimethyl ketals, trimethyl orthoformate is often used, but TMOP can also be an effective alternative, particularly when a less reactive orthoester is desired.[10]
Field-Proven Methodologies: Experimental Protocols
The following protocols are representative of the practical application of these orthoesters and highlight the causal reasoning behind the procedural steps.
Protocol 1: Johnson-Claisen Rearrangement of an Allylic Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the allylic alcohol (1.0 equivalent) and the selected orthoester (TMOP or TEOP, 5.0–10.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of propionic acid (0.05–0.1 equivalents).
-
Heating: Heat the mixture to a gentle reflux (approx. 120-125 °C for TMOP; 155-160 °C for TEOP).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4–24 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the excess orthoester by rotary evaporation under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure γ,δ-unsaturated ester.
-
Rationale for Experimental Choices: The use of a large excess of the orthoester serves a dual role as both reactant and solvent, effectively driving the initial equilibrium toward the formation of the key ketene acetal intermediate. Propionic acid is chosen as a mild acid catalyst to facilitate the reaction without promoting unwanted side reactions or degradation. The reflux temperature is inherently determined by the boiling point of the chosen orthoester.
The Verdict: Selecting the Optimal Reagent
The choice between this compound and triethyl orthopropionate is not a matter of inherent superiority, but of strategic selection based on the specific demands of the synthesis.
Favor this compound (TMOP) for:
-
Enhanced Reactivity: When faster reaction times are critical, especially with sterically hindered substrates.
-
Lower Temperature Processes: For reactions involving thermally sensitive functional groups.
-
Product Specification: When a methyl propionate derivative is the desired final product.
Favor Triethyl Orthopropionate (TEOP) for:
-
High-Temperature Reactions: Its higher boiling point makes it an excellent choice for reactions requiring significant thermal energy.
-
Process Safety: A higher flash point may be advantageous for scale-up operations.
-
Product Specification: When an ethyl propionate derivative is the target molecule.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 3. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ortho ester - Wikipedia [en.wikipedia.org]
- 9. bioinfopublication.org [bioinfopublication.org]
- 10. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: Trimethyl Orthoacetate vs. Trimethyl Orthopropionate in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of reagent is a critical decision that profoundly impacts reaction efficiency, yield, and the final molecular architecture. Within the versatile class of orthoesters, trimethyl orthoacetate (TMOA) and trimethyl orthopropionate (TMOP) are staples for carbon-carbon bond formation, most notably in the venerable Johnson-Claisen rearrangement. This guide offers an in-depth, objective comparison of these two powerful reagents, moving beyond catalog descriptions to provide field-proven insights and supporting data to inform your synthetic strategy.
Core Chemical Characteristics: More Than Just a Methyl Group
While separated by a single methylene unit, the structural difference between TMOA and TMOP imparts subtle yet significant variations in their physical and reactive properties.
| Property | Trimethyl Orthoacetate (TMOA) | This compound (TMOP) |
| Molecular Formula | C₅H₁₂O₃ | C₆H₁₄O₃ |
| Molecular Weight | 120.15 g/mol | 134.17 g/mol |
| Boiling Point | 107-109 °C | 121-122 °C |
| Density | 0.944 g/mL at 25 °C | 0.944 g/mL at 20 °C |
| Primary Use | Key reagent for Johnson-Claisen rearrangement | Alternative reagent for Johnson-Claisen rearrangement |
Both reagents are clear, colorless liquids and are primarily employed to generate ketene acetal intermediates in the presence of an allylic alcohol and an acid catalyst. This intermediate is the linchpin of the subsequent[1][1]-sigmatropic rearrangement.
The Johnson-Claisen Rearrangement: A Comparative Analysis
The Johnson-Claisen rearrangement is a robust and stereoselective method for the synthesis of γ,δ-unsaturated esters from allylic alcohols. The reaction is prized for its ability to create a new carbon-carbon bond and a new stereocenter with a high degree of predictability.
Mechanism Outline:
The reaction is initiated by the acid-catalyzed exchange of a methoxy group from the orthoester with the allylic alcohol. Subsequent elimination of methanol generates a reactive ketene acetal intermediate, which then undergoes a concerted[1][1]-sigmatropic rearrangement to furnish the final γ,δ-unsaturated ester.
Caption: Key stages of the Johnson-Claisen rearrangement.
Experimental Protocol: A Representative Procedure
The following protocol outlines a general procedure for the Johnson-Claisen rearrangement.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).
-
Reagent Addition: Add a significant excess of the orthoester (trimethyl orthoacetate or this compound, typically 5.0 - 10.0 equivalents).
-
Catalyst: Introduce a catalytic amount of a weak acid, such as propionic acid (0.1 - 0.3 equivalents).
-
Heating: The reaction mixture is heated to reflux (typically between 110-140 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess orthoester and solvent (if any) are removed under reduced pressure. The crude product is then purified by column chromatography.
Performance Comparison: A Case Study
| Reagent | Substrate | Expected Product | Typical Yield Range | Key Considerations |
| Trimethyl Orthoacetate (TMOA) | Secondary Allylic Alcohol | γ,δ-Unsaturated Methyl Ester | 60-90% | Generally high-yielding and widely used. The reaction rate can be influenced by the steric bulk of the allylic alcohol. |
| This compound (TMOP) | Secondary Allylic Alcohol | γ,δ-Unsaturated Methyl Ester with an additional methyl group at the α-position | 55-85% | The slightly increased steric bulk of the propionate group may lead to marginally lower yields or require slightly longer reaction times compared to TMOA under identical conditions. |
Expert Insights:
The choice between TMOA and TMOP is fundamentally a strategic one based on the desired final product. If the synthetic target requires a methyl ester, TMOA is the reagent of choice. If a methyl ester with an adjacent methyl group (an ethyl ester derivative) is desired, TMOP is the appropriate selection. While yields are generally comparable, highly hindered allylic alcohols may exhibit a more pronounced decrease in yield with the bulkier TMOP.
Beyond the Johnson-Claisen: The Eschenmoser-Claisen Rearrangement
For the synthesis of γ,δ-unsaturated amides, a related transformation, the Eschenmoser-Claisen rearrangement, is employed. This reaction utilizes N,N-dimethylacetamide dimethyl acetal instead of an orthoester. The choice between these rearrangements depends on the desired functional group in the final product.
Caption: Synthetic pathways to γ,δ-unsaturated esters and amides.
Concluding Recommendations
Both trimethyl orthoacetate and this compound are highly effective reagents for the Johnson-Claisen rearrangement, offering reliable methods for the stereoselective synthesis of γ,δ-unsaturated esters.
-
For Versatility and General Use: Trimethyl orthoacetate is the more commonly cited and versatile of the two, suitable for a wide range of allylic alcohols.
-
For Specific Structural Motifs: this compound provides a direct route to γ,δ-unsaturated esters with an α-methyl substituent, a valuable structural motif in many natural products and pharmaceutical agents.
The ultimate decision should be guided by the specific structural requirements of your synthetic target. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific substrate.
References
A Comparative Guide to Alternative Reagents for Esterification: Moving Beyond Trimethyl Orthopropionate
For researchers, medicinal chemists, and professionals in drug development, the esterification of carboxylic acids is a cornerstone transformation. While trimethyl orthopropionate serves as an effective reagent for this purpose, particularly as a water scavenger to drive equilibrium, the modern synthetic landscape demands a broader toolkit. The push for milder reaction conditions, enhanced substrate scope, improved functional group tolerance, and greener processes necessitates a critical evaluation of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound for esterification. We will delve into the mechanistic underpinnings of each method, present their strategic advantages and limitations, and provide experimental data to support their application. The objective is to empower scientists to make informed decisions when selecting the optimal esterification strategy for their specific synthetic challenges.
The Role of this compound and the Quest for Alternatives
This compound, under acidic catalysis, reacts with the water generated during esterification to form methyl propionate and methanol. This irreversible consumption of a reaction byproduct shifts the equilibrium towards the desired ester product, making it a useful dehydrating agent. The general mechanism involves protonation of the orthoester, followed by elimination of methanol to form a dialkoxycarbenium ion, which is then attacked by water.[1]
However, the use of orthoesters is not without its limitations. The requisite acidic conditions can be incompatible with sensitive functional groups present in complex molecules, such as those frequently encountered in pharmaceutical synthesis.[2] Furthermore, the stoichiometry and workup can sometimes be cumbersome. These factors drive the exploration of alternative methodologies that offer greater flexibility and efficiency.
Key Alternatives to this compound for Esterification
We will now explore several powerful alternatives, comparing their mechanisms, ideal applications, and practical considerations.
Carbodiimide-Mediated Esterification (Steglich Esterification)
The Steglich esterification, first reported in 1978, is a mild and highly effective method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[2][5]
Mechanism and Key Features:
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP significantly accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to yield the ester.[5][6] A key characteristic of this reaction is the formal uptake of water by DCC, which results in the formation of a urea byproduct, dicyclohexylurea (DCU).[3]
dot graph Steglich_Esterification { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCC [label="DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DMAP [label="DMAP\n(Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Acylpyridinium [label="N-Acylpyridinium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ester [label="Ester\n(R-COOR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea\n(DCU)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> O_Acylisourea [label="+ DCC"]; DCC -> O_Acylisourea; O_Acylisourea -> N_Acylpyridinium [label="+ DMAP"]; DMAP -> N_Acylpyridinium; N_Acylpyridinium -> Ester [label="+ R'-OH"]; ROH -> Ester; O_Acylisourea -> DCU [label="forms"]; } mend Workflow for Steglich Esterification.
Advantages over this compound:
-
Mild Conditions: Operates at room temperature and neutral pH, making it compatible with acid-labile functional groups.[3][5]
-
Broad Substrate Scope: Effective for sterically hindered acids and alcohols, including the formation of tert-butyl esters, which is challenging under Fischer conditions.[5][7]
-
High Yields: Often provides excellent yields where other methods fail.[6]
Disadvantages:
-
Byproduct Removal: The DCU byproduct is often insoluble and can be removed by filtration, but complete removal can sometimes be challenging.[6] Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate an aqueous workup.[2][6]
-
Reagent Stoichiometry: Requires stoichiometric amounts of the coupling agent.
-
Safety: DCC is a known allergen and irritant.[8]
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[9][10] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanism and Key Features:
The reaction is complex, but a simplified mechanism involves the initial reaction of PPh₃ with DEAD to form a betaine intermediate.[10] This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, forming a good leaving group that is subsequently displaced by the carboxylate in an Sₙ2 fashion, leading to the inversion of stereochemistry at the alcohol's carbon center.[11][12]
dot graph Mitsunobu_Reaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes ROH [label="Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPh3 [label="PPh₃", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAD [label="DEAD", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOOH [label="Carboxylic Acid\n(R'-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Alkoxyphosphonium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ester [label="Ester\n(R'-COOR)\n(Inverted Stereochemistry)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; TPPO [label="Triphenylphosphine oxide\n(TPPO)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrazine_Deriv [label="Hydrazine\nDerivative", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ROH -> Intermediate [label="+ PPh₃, DEAD"]; PPh3 -> Intermediate; DEAD -> Intermediate; Intermediate -> Ester [label="+ R'-COO⁻"]; RCOOH -> Ester; Intermediate -> TPPO [label="forms"]; DEAD -> Hydrazine_Deriv [label="reduced to"]; } mend Workflow for the Mitsunobu Reaction.
Advantages over this compound:
-
Stereochemical Control: Predictable inversion of stereochemistry at the alcohol center is a significant synthetic advantage.[9][11]
-
Mild Conditions: The reaction is typically performed under neutral conditions at or below room temperature.
-
Broad Nucleophile Scope: While carboxylic acids are common, other acidic nucleophiles can also be used.[13]
Disadvantages:
-
Byproduct Removal: Separation of the product from triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative can be difficult.
-
Reagent Sensitivity: DEAD and DIAD are hazardous reagents.
-
Substrate Limitations: The nucleophile must generally have a pKa of less than 13.[10]
Acid Chlorides
A classic and robust method for esterification involves a two-step process: first, the conversion of a carboxylic acid to a more reactive acid chloride, followed by the reaction of the acid chloride with an alcohol.[2][14] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the first step.[2]
Mechanism and Key Features:
The carboxylic acid is converted to the highly electrophilic acid chloride. The subsequent reaction with an alcohol is a nucleophilic acyl substitution, which is typically very rapid and irreversible.[14] A base, such as pyridine, is often added to neutralize the HCl byproduct.[15]
dot graph Acid_Chloride_Esterification { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="SOCl₂ or\n(COCl)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Chloride [label="Acid Chloride\n(R-COCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridine [label="Pyridine\n(Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester\n(R-COOR')", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RCOOH -> Acid_Chloride [label="+ SOCl₂"]; SOCl2 -> Acid_Chloride; Acid_Chloride -> Ester [label="+ R'-OH, Pyridine"]; ROH -> Ester; Pyridine -> Ester; Ester -> HCl [label="releases"]; } mend Workflow for Acid Chloride Esterification.
Advantages over this compound:
-
High Reactivity: The high reactivity of acid chlorides leads to rapid and often quantitative conversions.
-
Irreversible Reaction: The reaction is not an equilibrium process, driving it to completion.[14]
-
Versatility: This method is effective for a wide range of alcohols, including phenols, which are poor nucleophiles.[16]
Disadvantages:
-
Harsh Reagents: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, and the reaction generates HCl gas.[17]
-
Functional Group Incompatibility: The highly reactive nature of the acid chloride can be incompatible with sensitive functional groups.
-
Two-Step Process: Requires an additional synthetic step to prepare the acid chloride.[2]
Green Chemistry Alternatives: Dimethyl Carbonate and Ionic Liquids
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Dimethyl carbonate (DMC) and ionic liquids have emerged as promising "green" alternatives in esterification.
Dimethyl Carbonate (DMC)
DMC is a non-toxic and environmentally benign reagent that can serve as a methylating agent for carboxylic acids.[18][19] The reaction is typically catalyzed by a base, such as potassium carbonate (K₂CO₃).[18]
Mechanism and Key Features:
Under basic conditions, the carboxylic acid is deprotonated, and the resulting carboxylate attacks the methyl group of DMC in a nucleophilic substitution reaction. The byproducts are methanol and carbon dioxide.[18]
Advantages over this compound:
-
Green Reagent: DMC is non-toxic and considered a green reagent.[19][20]
-
Mild Conditions: The reaction can be performed under relatively mild, non-acidic conditions.[18]
-
High Selectivity: Offers high selectivity for the esterification of carboxylic acids in the presence of other functional groups like phenols.[18]
Disadvantages:
-
Limited to Methyl Esters: Primarily used for the synthesis of methyl esters.
-
Higher Temperatures: May require elevated temperatures (e.g., 90°C) for efficient conversion.[18]
Ionic Liquids (ILs)
Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[21] Brønsted acidic ionic liquids, which have a proton-donating functional group, are particularly effective for esterification.[21][22]
Mechanism and Key Features:
Acidic ILs can catalyze the esterification in a manner similar to conventional mineral acids but offer advantages in terms of recyclability and product separation.[23] They can also help to drive the reaction equilibrium by solvating the water produced.[21]
Advantages over this compound:
-
Green Solvents: ILs have negligible vapor pressure, reducing atmospheric emissions.[24]
-
Dual Role: Can function as both a catalyst and a solvent.[23]
-
Recyclability: The ionic liquid can often be recovered and reused for multiple reaction cycles.[23][25]
-
Facilitated Product Separation: The ester product is often immiscible with the ionic liquid, allowing for simple separation by decantation.[23][25]
Disadvantages:
-
Cost: Ionic liquids can be expensive compared to traditional solvents and catalysts.
-
Viscosity: Some ionic liquids are highly viscous, which can present challenges in handling and stirring.
-
Purity: Traces of impurities in the ionic liquid can affect the reaction outcome.
Comparative Summary and Experimental Data
| Method | Reagents | Conditions | Key Advantages | Key Disadvantages | Typical Yields (%) |
| This compound | This compound, acid catalyst | Acidic, often heated | Effective water scavenger | Acidic conditions, potential side reactions | 60-90 |
| Steglich Esterification | DCC (or EDC), DMAP | Neutral, room temp. | Mild, broad scope, good for hindered substrates | Urea byproduct, reagent sensitivity | 80-95+[6] |
| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | Neutral, 0°C to room temp. | Inversion of stereochemistry, mild | Byproduct removal issues, hazardous reagents | 70-90+[9] |
| Acid Chlorides | SOCl₂ or (COCl)₂, then alcohol, base | Often room temp. | High reactivity, irreversible | Harsh reagents, two steps, HCl byproduct | 85-95+ |
| Dimethyl Carbonate (DMC) | DMC, base (e.g., K₂CO₃) | Basic, elevated temp. | Green reagent, high selectivity for methyl esters | Limited to methyl esters, requires heat | 80-95+[18] |
| Ionic Liquids (ILs) | Brønsted acidic IL | Mild to elevated temp. | Green, recyclable, easy product separation | Cost, viscosity | 85-99[25] |
Experimental Protocols
General Procedure for Steglich Esterification
-
To a solution of the carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add a solution of DCC (1.1 eq.) in the same solvent.[4]
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Procedure for Mitsunobu Reaction
-
To a solution of the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent (e.g., THF) at 0°C, add DEAD or DIAD (1.2 eq.) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the ester product from triphenylphosphine oxide and the hydrazine byproduct.
Conclusion
While this compound remains a useful tool for esterification, a range of powerful alternatives offers significant advantages in terms of mildness, substrate scope, stereochemical control, and environmental impact. The Steglich esterification is a go-to method for acid-sensitive and sterically demanding substrates. The Mitsunobu reaction provides a unique and reliable way to achieve inversion of stereochemistry. For robust and high-yielding conversions where functional group tolerance is not a concern, the acid chloride method is highly effective. For researchers focused on sustainable chemistry, dimethyl carbonate and ionic liquids present compelling green alternatives.
The selection of the optimal reagent and conditions is a critical decision that depends on the specific attributes of the starting materials and the desired product. By understanding the mechanisms, benefits, and drawbacks of each approach presented in this guide, researchers can navigate the complexities of ester synthesis with greater confidence and success.
References
- 1. This compound | 24823-81-2 | Benchchem [benchchem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 19. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 20. iris.unive.it [iris.unive.it]
- 21. ajast.net [ajast.net]
- 22. researchgate.net [researchgate.net]
- 23. researchinschools.org [researchinschools.org]
- 24. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization for GC-MS Analysis: Spotlight on Trimethyl Orthopropionate
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of organic molecules is a cornerstone of analytical science. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, yet its application is often limited by the physicochemical properties of the analytes. Many compounds of interest, particularly those containing polar functional groups like carboxylic acids, are non-volatile and exhibit poor chromatographic behavior. Chemical derivatization is the critical bridge that transforms these challenging molecules into forms amenable to GC-MS analysis.
This guide provides an in-depth comparison of derivatization strategies for carboxylic acids, with a special focus on the utility and reaction mechanism of trimethyl orthopropionate. We will objectively compare its performance profile with established alternatives, supported by experimental data, and provide the technical insights necessary to make informed methodological decisions.
The Imperative of Derivatization for Carboxylic Acids
Direct GC-MS analysis of free carboxylic acids is often plagued by issues of poor peak shape, significant tailing, and low sensitivity.[1] These problems arise from the high polarity of the carboxyl group, which leads to strong interactions with the stationary phase of the GC column and potential adsorption within the analytical system.[1] Derivatization addresses these challenges by converting the polar carboxyl group into a less polar, more volatile ester. This transformation is fundamental to achieving the sharp, symmetrical peaks required for accurate and reproducible quantification.[1][2][3]
The choice of a derivatization reagent is a critical decision, influencing not only volatility but also the stability of the resulting derivative and the overall efficiency of the reaction.[4][5] This guide will explore esterification using this compound and compare it to two of the most prevalent alternative methods: acid-catalyzed esterification with Boron Trifluoride-Methanol and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
This compound: An Emerging Alternative for Esterification
This compound (TMOP) is a versatile organic reagent that serves as an efficient agent for the esterification of carboxylic acids.[6] While less commonly cited in routine analytical protocols than BF3-methanol, it offers distinct advantages rooted in its reaction mechanism.
Reaction Mechanism
The reaction of this compound with a carboxylic acid proceeds via an acid-catalyzed pathway to form a methyl ester. The orthoester acts as both a methylating agent and a water scavenger. The byproducts of the reaction, methanol and methyl propionate, are volatile and typically do not interfere with the analysis of the target analyte.
The proposed mechanism is as follows:
-
Protonation: An acid catalyst protonates one of the methoxy groups of the this compound, creating a good leaving group (methanol).
-
Carbocation Formation: The loss of methanol generates a resonance-stabilized carbocation.
-
Nucleophilic Attack: The carboxylic acid acts as a nucleophile, attacking the carbocation.
-
Ester Formation: A series of proton transfers and elimination steps result in the formation of the desired methyl ester of the analyte, along with methyl propionate and methanol as byproducts.
Comparative Analysis of Derivatization Agents
The ideal derivatization agent should offer high reaction efficiency, produce stable derivatives, minimize artifact formation, and be easy to handle.[7] The following table provides a comparative overview of this compound against two widely used alternatives.
| Feature | This compound (Esterification) | BF3-Methanol (Esterification) | BSTFA + TMCS (Silylation) |
| Reaction Principle | Acid-catalyzed methylation; orthoester acts as water scavenger. | Acid-catalyzed methylation using a strong Lewis acid.[8][9] | Nucleophilic substitution to form a trimethylsilyl (TMS) ester.[10][11] |
| Reaction Conditions | Typically requires heating (e.g., 60-100°C) with an acid catalyst. | Requires heating (e.g., 60-100°C).[8][9] | Mild heating often required (e.g., 60-75°C).[1] |
| Byproducts | Methyl propionate, methanol. Volatile and generally non-interfering. | Water, residual BF3. Water can hinder reaction completion if not removed. | Trifluoroacetamide, HCl (from TMCS). Volatile byproducts.[12] |
| Advantages | Drives reaction to completion by scavenging water; mild conditions possible.[13] | Well-established, effective for a broad range of fatty acids.[2][8] | Highly reactive, derivatizes multiple functional groups (e.g., -OH, -NH).[1] |
| Disadvantages | Less documented in literature for routine analysis. | BF3 is highly toxic and moisture-sensitive.[2] | Derivatives can be moisture-sensitive, leading to hydrolysis.[7][14] Potential for artifact formation.[13] |
| Analyte Compatibility | Primarily for carboxylic acids. | Excellent for free fatty acids and transesterification of complex lipids.[8][15] | Broad applicability for acids, alcohols, amines, etc.[12] |
Quantitative Performance of Alternative Methods
While specific, peer-reviewed quantitative data for this compound derivatization is not widely available, extensive validation has been performed for BF3-Methanol and BSTFA. This data provides a benchmark against which TMOP's performance can be evaluated.
| Parameter | BF3-Methanol (for Fatty Acids) | BSTFA (for Organic Acids) |
| Limit of Detection (LOD) | ~11.9 ng/mL[3][16] | 0.03 - 0.34 mmol/mol creatinine[11] |
| Limit of Quantification (LOQ) | ~39.7 ng/mL[3][16] | N/A |
| Linearity (R²) | > 0.99[3][16] | N/A |
| Recovery | 95.25% - 100.29%[3][16] | N/A |
| Precision (RSD%) | < 7.16%[3][16] | < 10%[11] |
Experimental Protocols
Reproducibility in GC-MS analysis begins with a robust and well-documented protocol. Below are detailed, step-by-step methodologies for derivatization using this compound and its alternatives.
Protocol 1: Esterification using this compound (TMOP)
This protocol is a representative method for the esterification of carboxylic acids.
Materials:
-
Sample containing carboxylic acids (dried extract)
-
This compound (TMOP)
-
Anhydrous Methanol
-
Acid Catalyst (e.g., Acetyl Chloride or conc. HCl)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the dried sample extract (containing approx. 1 mg of analyte) into a reaction vial.
-
Reagent Addition: Add 500 µL of a freshly prepared solution of 10% TMOP in anhydrous methanol containing an acid catalyst (e.g., 5% v/v acetyl chloride).
-
Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of hexane and 500 µL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the derivatized methyl esters.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This is a widely adopted method for preparing fatty acid methyl esters (FAMEs).[1][8]
Materials:
-
Lipid extract or oil sample (~1 mg)
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place approximately 1 mg of the lipid sample into a screw-capped vial.[1]
-
Reagent Addition: Add 1 mL of 14% BF3-Methanol reagent to the vial.[1]
-
Reaction: Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex the mixture for 30 seconds.[1]
-
Phase Separation: Allow the layers to separate.
-
Drying: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing anhydrous Na2SO4.[1]
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Silylation using BSTFA + 1% TMCS
This protocol is effective for a broad range of compounds with active hydrogens.[10]
Materials:
-
Dried sample extract (~1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with caps
-
Heating block
Procedure:
-
Sample Preparation: Place the dried sample into a vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.[10]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[10]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample can be directly injected into the GC-MS. No work-up is typically required.[10]
Visualizing the Derivatization Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each derivatization workflow.
Caption: Experimental workflow for TMOP-mediated esterification.
Caption: Comparative workflows for BF3-Methanol and BSTFA derivatization.
Conclusion and Recommendations
The selection of a derivatization strategy is a pivotal decision in the analytical workflow for GC-MS. While this compound is not as ubiquitously documented as other reagents, its chemical properties—particularly its ability to act as a water scavenger—present a compelling case for its use in the esterification of carboxylic acids. It offers a potentially milder and more efficient alternative to traditional acid-catalyzed methods.
Recommendations:
-
For routine, well-established fatty acid analysis: BF3-Methanol remains a robust and reliable choice, supported by a wealth of literature and validated methods.[8][9][15]
-
For multi-class analyte screening: When samples contain a mix of functional groups (e.g., acids, alcohols, amines), the broad reactivity of silylating agents like BSTFA makes it the superior option.[1]
-
For targeted carboxylic acid analysis requiring high efficiency: this compound is a promising candidate. Its ability to drive the esterification equilibrium forward by consuming water byproduct makes it an excellent choice for achieving high derivatization yields, especially for precious or low-concentration samples. Method development and validation would be required, but the potential for a clean, efficient reaction warrants its consideration.
Ultimately, the optimal derivatization method depends on the specific analytical goals, the nature of the sample matrix, and the available laboratory resources. By understanding the underlying chemistry and comparative performance of reagents like this compound, researchers can enhance the accuracy, sensitivity, and reliability of their GC-MS analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. gcms.cz [gcms.cz]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. | Sigma-Aldrich [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Orthoester Structural Elucidation Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthesized molecules is paramount. Orthoesters, a unique class of organic compounds featuring a central carbon atom bonded to three alkoxy groups, play a significant role in organic synthesis, serving as protecting groups and versatile intermediates.[1] Their distinct structural features, however, can present challenges for unambiguous characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of orthoester products, grounded in scientific principles and practical application.
Section 1: The Foundational Role of 1D NMR in Orthoester Analysis
One-dimensional (1D) NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, serves as the initial and often most informative step in the structural analysis of orthoesters.[2]
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides crucial information about the chemical environment of protons within the orthoester molecule. Key diagnostic signals include:
-
The Methine/Quaternary Carbon Proton (if present): In orthoformates (HC(OR)₃), the proton attached to the central carbon typically appears as a singlet in a distinct region of the spectrum.
-
Alkoxy Group Protons: The protons of the alkoxy groups (-OR) exhibit characteristic chemical shifts and splitting patterns depending on their structure. For instance, in triethyl orthoformate (CH₃CH₂O)₃CH, one would expect a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.
The chemical shift of these protons is influenced by the electronegativity of the attached oxygen atoms, causing them to resonate at a downfield position compared to analogous alkanes.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework.[4] Distinctive signals in the ¹³C NMR spectrum of an orthoester include:
-
The Central Orthoester Carbon: This quaternary or methine carbon is highly deshielded due to the three attached oxygen atoms and appears at a characteristic downfield chemical shift, typically in the range of 110-120 ppm.
-
Alkoxy Group Carbons: The carbons of the alkoxy groups will also have specific chemical shifts that can aid in their assignment.
The absence of proton-carbon coupling in broadband-decoupled ¹³C NMR spectra results in sharp singlet peaks for each unique carbon, simplifying spectral interpretation.[4]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acyclic Orthoesters.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| (R'O)₃C -H | 4.8 - 5.2 | 110 - 120 |
| (R'O)₃C -R | (No Proton) | 115 - 125 |
| R'-O -CH₂-R'' | 3.2 - 3.8 | 60 - 70 |
| R'-O -CH₃ | 3.1 - 3.5 | 50 - 60 |
Note: These are general ranges and can be influenced by the specific substituents and solvent used.
Section 2: Advanced 2D NMR Techniques for Unambiguous Elucidation
While 1D NMR provides a solid foundation, complex orthoester structures or the presence of impurities often necessitate the use of two-dimensional (2D) NMR techniques to resolve ambiguities and confirm connectivity.[5]
COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings
The COSY experiment is invaluable for identifying protons that are coupled to each other, typically through two or three bonds.[6] In the context of orthoesters, COSY is instrumental in:
-
Confirming Alkoxy Group Structure: It allows for the unambiguous correlation of, for example, the methyl and methylene protons within an ethoxy group.
-
Establishing Connectivity in Complex Substituents: If the 'R' group of the orthoester (RC(OR')₃) contains a protonated carbon backbone, COSY can be used to trace the entire spin system.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
H_alpha [label="Hα"]; H_beta [label="Hβ"];
H_alpha -- H_beta [label=" J-coupling"];
caption [label="COSY reveals through-bond proton couplings.", shape=plaintext, fontcolor="#5F6368"]; } dot
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][8] This is a powerful tool for:
-
Unambiguous Assignment of ¹³C Signals: By identifying the proton(s) attached to a specific carbon, its corresponding signal in the ¹³C spectrum can be definitively assigned.
-
Distinguishing Between CH, CH₂, and CH₃ Groups: The number of attached protons can be inferred from the corresponding ¹H signal multiplicity.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
H [label="¹H"]; C [label="¹³C"];
H -- C [label=" ¹JCH"];
caption [label="HSQC shows one-bond H-C correlations.", shape=plaintext, fontcolor="#5F6368"]; } dot
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity
The HMBC experiment is arguably one of the most crucial for the complete structural elucidation of novel or complex orthoesters.[7][8] It reveals correlations between protons and carbons that are separated by two or three bonds. Its applications include:
-
Connecting Structural Fragments: HMBC can link the protons of the alkoxy groups to the central orthoester carbon, confirming the core structure.
-
Positioning Substituents: It can establish the connectivity between the 'R' group and the central carbon of the orthoester.
-
Resolving Ambiguities in Isomeric Structures: By revealing long-range correlations, HMBC can differentiate between isomers where 1D NMR data may be inconclusive.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
H [label="¹H"]; C1 [label="Cα"]; C2 [label="Cβ"];
H -- C1 [label=" ²JCH"]; H -- C2 [label=" ³JCH"];
caption [label="HMBC reveals 2- and 3-bond H-C correlations.", shape=plaintext, fontcolor="#5F6368"]; } dot
Section 3: A Comparative Analysis with Other Analytical Techniques
While NMR spectroscopy is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for Orthoester Characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural connectivity, stereochemistry, and dynamic information.[9] | Non-destructive, provides unambiguous structural information.[9] | Relatively low sensitivity, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, suitable for very small sample quantities. | Does not provide detailed connectivity information, isomerization can be a challenge. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O bonds).[10] | Fast, simple, and can be used for solid, liquid, and gas samples.[10] | Provides limited structural information, spectra can be complex.[10] |
As shown in the table, while MS provides crucial molecular weight information and IR can confirm the presence of C-O bonds characteristic of orthoesters, neither can rival the detailed structural insights provided by a full suite of NMR experiments.[10]
Section 4: Experimental Protocols for High-Quality NMR Data
The quality of the NMR data is directly dependent on meticulous sample preparation.[11]
Sample Preparation Workflow
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the orthoester sample.[12] Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆.
-
Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For less sensitive experiments like ¹³C NMR and 2D NMR, a higher concentration of 10-50 mg is recommended.[11][12]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Handling Sensitive Samples: Orthoesters can be sensitive to moisture and acidic conditions. For air- or moisture-sensitive compounds, sample preparation should be conducted under an inert atmosphere using Schlenk line techniques and dried deuterated solvents.[11][13]
Dealing with Impurities
Orthoester synthesis can sometimes result in impurities such as residual starting materials (alcohols, nitriles) or byproducts.[1] The presence of these impurities can complicate spectral analysis.
-
Identification: The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify impurity signals.[14][15][16][17]
-
Diffusion-Ordered Spectroscopy (DOSY): This advanced NMR technique can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which are related to their molecular size.[18][19] This can be particularly useful for distinguishing the signals of a polymeric orthoester from those of smaller impurities.[19]
Section 5: Case Study: Structural Elucidation of a Novel Orthoester
Consider the hypothetical synthesis of a novel bicyclic orthoester. A combination of 1D and 2D NMR experiments would be employed for its complete characterization.
-
¹H and ¹³C NMR: These initial experiments would provide the number of unique proton and carbon environments and give preliminary indications of the functional groups present. The characteristic downfield shift of the central orthoester carbon would be a key indicator of successful synthesis.
-
HSQC: This would be used to definitively link each proton to its directly attached carbon.
-
COSY: This would establish the connectivity of the protons within the bicyclic framework.
-
HMBC: This would be the final piece of the puzzle, confirming the long-range correlations that piece the entire structure together, including the connections to the central orthoester carbon.
By systematically applying this suite of NMR experiments, the complete and unambiguous structure of the novel orthoester can be determined with a high degree of confidence.[20][21][22][23][24]
Conclusion
NMR spectroscopy stands as an unparalleled and indispensable tool for the structural elucidation of orthoester products. While 1D NMR provides a rapid and informative overview, a comprehensive analysis employing a suite of 2D NMR techniques such as COSY, HSQC, and HMBC is often necessary for unambiguous characterization, especially for novel or complex structures. When compared to other analytical techniques, NMR offers a level of structural detail that is unmatched. By following rigorous experimental protocols and systematically interpreting the wealth of information provided by modern NMR experiments, researchers can confidently determine the precise structure of their orthoester products, a critical step in advancing their scientific and developmental goals.
References
- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. organomation.com [organomation.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. ugent.be [ugent.be]
- 22. scilit.com [scilit.com]
- 23. use of nmr in structure ellucidation | PDF [slideshare.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Compounds Synthesized with Trimethyl Orthopropionate
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. The choice of reagents can significantly influence the impurity profile of the final product, necessitating robust analytical validation. Trimethyl orthopropionate, a versatile reagent in organic synthesis, is frequently employed for esterifications and the formation of other functional groups. This guide provides an in-depth technical comparison of analytical methodologies to validate the purity of compounds synthesized using this compound and its common alternatives. We will delve into the causality behind experimental choices and present supporting data to ensure the integrity of your findings.
The Critical Role of Purity in Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity compounds, even trace impurities can have significant impacts on efficacy, safety, and stability. When using orthoesters like this compound, potential impurities can arise from several sources: unreacted starting materials, byproducts from side reactions, or degradation of the desired product. Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.
This guide will focus on a model reaction: the esterification of a generic carboxylic acid (R-COOH) to its corresponding methyl ester (R-COOCH₃), a common application for this compound. We will compare the analytical validation of this reaction when performed with this compound versus two common alternatives: trimethyl orthoacetate and triethyl orthopropionate.
Analytical Workflow for Purity Validation
A robust purity validation workflow relies on the orthogonal application of several analytical techniques. Each technique provides a unique perspective on the sample's composition, and their combined data builds a comprehensive picture of purity.
Caption: A generalized workflow for the synthesis, purification, and analytical validation of compound purity.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerhouse for identifying and quantifying volatile impurities. Its high separation efficiency and the structural information from mass spectrometry make it indispensable for analyzing reaction mixtures containing orthoesters and their byproducts.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified reaction product.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a derivatization step to increase the volatility of the analyte. For carboxylic acids, silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Comparative Data Analysis
The following table summarizes hypothetical but representative GC-MS data for the esterification of propionic acid to methyl propionate using different orthoesters.[1][2] The key is to look for characteristic impurities associated with each reagent.
| Orthoester Reagent | Expected Product | Potential Volatile Impurities | Retention Time (min) - Impurity | Key m/z Fragments - Impurity |
| This compound | Methyl Propionate | Methanol, Propionic Acid | 2.5 (Methanol), 4.1 (Propionic Acid) | 31, 29 (Methanol); 74, 45, 29 (Propionic Acid) |
| Trimethyl Orthoacetate | Methyl Propionate | Methanol, Acetic Acid, Methyl Acetate | 2.5 (Methanol), 3.8 (Acetic Acid), 3.9 (Methyl Acetate) | 31, 29 (Methanol); 60, 45, 43 (Acetic Acid); 74, 59, 43 (Methyl Acetate) |
| Triethyl Orthopropionate | Methyl Propionate | Ethanol, Propionic Acid, Ethyl Propionate | 3.1 (Ethanol), 4.1 (Propionic Acid), 5.2 (Ethyl Propionate) | 46, 31, 29 (Ethanol); 74, 45, 29 (Propionic Acid); 102, 74, 57, 29 (Ethyl Propionate) |
Interpretation of GC-MS Data:
-
This compound: The primary volatile impurities are typically unreacted starting materials (propionic acid) and the alcohol byproduct (methanol). This leads to a relatively clean chromatogram if the reaction goes to completion and purification is effective.
-
Trimethyl Orthoacetate: In addition to methanol, acetic acid from the orthoester can be present. More significantly, transesterification can lead to the formation of methyl acetate as a byproduct.
-
Triethyl Orthopropionate: The use of an ethyl orthoester to form a methyl ester will inevitably lead to the formation of ethanol and potentially ethyl propionate through transesterification, adding complexity to the purification and analysis.
Part 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a cornerstone of structural elucidation and can be a powerful tool for quantitative purity analysis (qNMR). It provides detailed information about the chemical environment of protons in a molecule, allowing for the identification of the main product and any proton-containing impurities.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy).
-
Comparative Spectral Analysis
The ¹H NMR spectrum of the desired product, methyl propionate, will show characteristic signals. Impurities from the different orthoester reagents will present as additional, distinct peaks.
Expected ¹H NMR Signals for Methyl Propionate (in CDCl₃):
-
~3.67 ppm (s, 3H): -OCH₃ protons.
-
~2.32 ppm (q, 2H): -CH₂- protons.
-
~1.15 ppm (t, 3H): -CH₃ protons.
The table below outlines the characteristic ¹H NMR signals of potential impurities from each orthoester.[3][4][5]
| Orthoester Reagent | Potential Impurity | Characteristic ¹H NMR Signal (ppm) in CDCl₃ |
| This compound | This compound (unreacted) | ~3.18 (s, 9H), ~1.63 (q, 2H), ~0.95 (t, 3H) |
| Trimethyl Orthoacetate | Trimethyl orthoacetate (unreacted) | ~3.17 (s, 9H), ~1.40 (s, 3H) |
| Triethyl Orthopropionate | Triethyl orthopropionate (unreacted) | ~3.49 (q, 6H), ~1.63 (q, 2H), ~1.18 (t, 9H), ~0.95 (t, 3H) |
Interpretation of ¹H NMR Data:
By integrating the peaks corresponding to the product and the impurities relative to the internal standard, a precise quantification of purity can be achieved. For instance, the presence of a singlet around 3.17-3.18 ppm would indicate residual trimethyl orthoester. The use of triethyl orthopropionate introduces more complex signals in the aliphatic region, which could potentially overlap with product signals, making quantification more challenging.
Part 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the gold standard for the purity analysis of non-volatile compounds and is a critical component of quality control in the pharmaceutical industry.[6] It excels at separating the main compound from non-volatile impurities, degradation products, and baseline anomalies.
Experimental Protocol: HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards of the pure compound at different concentrations.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV detector at a suitable wavelength (e.g., 210 nm).
-
Comparative Purity Assessment
The primary goal of the HPLC analysis is to quantify the main peak (the desired product) and identify any other peaks corresponding to impurities.
| Orthoester Reagent | Expected Purity (%) | Potential Non-Volatile Impurities |
| This compound | >99.5% | Di- and tri-propionate esters of glycerol (if present as a stabilizer in starting materials) |
| Trimethyl Orthoacetate | >99.0% | Mixed esters, potential acetal-related byproducts |
| Triethyl Orthopropionate | >98.5% | Mixed methyl/ethyl esters, potential transesterification byproducts |
Interpretation of HPLC Data:
The chromatogram should ideally show a single, sharp peak for the purified product. The area of this peak, relative to the total area of all peaks, gives the percentage purity. The use of this compound often leads to a cleaner reaction profile with fewer non-volatile byproducts compared to its alternatives, simplifying purification and resulting in higher purity as determined by HPLC.
Decision Matrix: Choosing the Right Orthoester
The selection of an orthoester should be guided by the specific requirements of the synthesis and the analytical capabilities available for purity validation.
Caption: A decision-making diagram for selecting the appropriate orthoester based on key synthetic and analytical considerations.
Conclusion and Recommendations
Validating the purity of synthesized compounds is a non-negotiable aspect of chemical research and development. When using this compound, a combination of GC-MS, ¹H NMR, and HPLC provides a comprehensive and reliable assessment of purity.
Based on the comparative analysis, This compound often presents a cleaner reaction profile with fewer and more easily separable byproducts compared to trimethyl orthoacetate and triethyl orthopropionate, especially when the goal is the synthesis of a methyl ester. This translates to a more straightforward purification process and a higher final purity of the target compound.
For the Senior Application Scientist, the key takeaway is the importance of an orthogonal analytical approach. No single technique can definitively establish purity. By integrating the strengths of GC-MS for volatile impurities, ¹H NMR for structural confirmation and quantification, and HPLC for non-volatile impurity profiling, a self-validating system of analysis is created. This ensures the trustworthiness and integrity of the final product, a critical requirement in the development of pharmaceuticals and other high-performance materials.
References
- 1. Methyl propionate - Wikipedia [en.wikipedia.org]
- 2. Methyl propionate synthesis - chemicalbook [chemicalbook.com]
- 3. This compound(24823-81-2) 1H NMR spectrum [chemicalbook.com]
- 4. Triethyl orthopropionate(115-80-0) 1H NMR [m.chemicalbook.com]
- 5. Trimethyl orthoacetate(1445-45-0) 1H NMR [m.chemicalbook.com]
- 6. This compound | 24823-81-2 | Benchchem [benchchem.com]
A Senior Application Scientist's Guide to Analytical Methods for Monitoring Orthoester-Involved Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics and mechanisms of reactions involving orthoesters is paramount. These versatile molecules are integral to applications ranging from protecting groups in organic synthesis to building blocks for biodegradable polymers in drug delivery systems.[1][2][3] The lability of the orthoester functional group, particularly its susceptibility to acid-catalyzed hydrolysis, is often its most valuable characteristic, yet it presents unique challenges for analytical monitoring.[4][5] This guide provides an in-depth comparison of analytical methods for monitoring orthoester-involved reactions, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.
The Unique Chemistry of Orthoesters: A Monitoring Challenge
Orthoesters, with their three alkoxy groups attached to a single carbon, are highly reactive functional groups.[6] Their most common reaction is hydrolysis, which proceeds in a stepwise manner under acidic conditions to yield an ester and two molecules of alcohol.[4][7] The reaction is often initiated by trace amounts of acid and water, making it crucial to employ analytical techniques that can either operate under anhydrous conditions or provide rapid, real-time data to capture the transient nature of these reactions.[5] The choice of analytical method is therefore not merely a matter of preference but a critical decision that dictates the quality and reliability of the experimental data.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on several factors, including the specific reaction being studied (e.g., hydrolysis, exchange, or polymerization), the information required (e.g., kinetic data, product identification, or quantification), and the available instrumentation. Here, we compare the most pertinent techniques for monitoring orthoester reactions.
| Technique | Principle | Mode | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | In-situ (reaction in NMR tube) or ex-situ (sampling) | Quantitative concentration of reactants, intermediates, and products over time; structural elucidation. | Non-invasive, non-destructive, provides rich structural information, ideal for kinetic and mechanistic studies.[5][8][9][10] | Lower sensitivity compared to other methods, requires deuterated solvents for locking, potential for spectral overlap in complex mixtures.[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Ex-situ (requires quenching and sampling) | Quantitative concentration of reactants and products, separation of complex mixtures. | High sensitivity and resolution, versatile with different detectors (UV, MS, RI), well-established for quantitative analysis.[13][14][15] | Requires reaction quenching, potential for sample degradation during analysis, method development can be time-consuming.[8] |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas. | Ex-situ (requires quenching and sampling) | Quantitative analysis of volatile reactants and products. | Excellent for separating and quantifying volatile and thermally stable compounds, often coupled with mass spectrometry (MS) for identification. | Limited to volatile and thermally stable analytes, derivatization may be required for non-volatile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to their vibrational modes. | In-situ (ATR probe in reaction) or ex-situ (sampling) | Real-time tracking of functional group changes, reaction initiation, and endpoint determination. | Non-invasive, provides real-time kinetic data, no sampling required for in-situ measurements, applicable to a wide range of reaction conditions.[9][16][17][18] | Lower sensitivity for minor components, spectral interpretation can be complex due to overlapping bands, quantification can be challenging. |
| Karl Fischer Titration | Titrimetric method for the quantification of water. | Ex-situ | Indirectly determines orthoester concentration by measuring water consumption during hydrolysis.[8] | Highly specific and accurate for water quantification, can be automated.[1][19][20] | Indirect method, requires a stoichiometric reaction, susceptible to interferences from side reactions that produce or consume water. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Mechanistic Insights
For elucidating reaction mechanisms and obtaining precise kinetic data, ¹H NMR spectroscopy is unparalleled.[5][8][9][10] Its ability to simultaneously monitor the disappearance of reactant signals and the appearance of product signals in real-time provides a comprehensive picture of the reaction progress.
-
In-situ Monitoring: By conducting the reaction directly within an NMR tube, we eliminate the need for sampling and quenching, which can introduce artifacts and perturb the reaction kinetics. This is particularly crucial for sensitive orthoester reactions.[11][12]
-
Choice of Deuterated Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all components. For orthoester exchange reactions, anhydrous deuterated chloroform (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.[8][21] For hydrolysis studies, a mixed solvent system containing D₂O may be employed, though careful control of the acid catalyst concentration is necessary.
-
Internal Standard: For accurate quantification, a non-reactive internal standard with a singlet peak in a clear spectral region (e.g., tetramethylsilane (TMS), 1,4-dioxane, or mesitylene) is added to the reaction mixture.
-
Preparation: In a clean, dry NMR tube, dissolve a known amount of the orthoester and the internal standard in an appropriate anhydrous deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum (t=0) to establish the initial concentrations of the orthoester and internal standard.
-
Initiation: Add a catalytic amount of a deuterated acid (e.g., trifluoroacetic acid-d, TFA-d) and a controlled amount of D₂O to initiate the hydrolysis.
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed for automated acquisition.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of the orthoester, the ester product, the alcohol product, and the internal standard. Plot the concentration of each species as a function of time to determine the reaction kinetics.
Caption: Workflow for in-situ ¹H NMR monitoring of orthoester reactions.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis
When the primary goal is to quantify the concentration of reactants and products in a complex mixture, HPLC is an excellent choice.[13][14][15] Its high sensitivity and resolving power make it ideal for routine analysis and quality control.
-
Reversed-Phase Chromatography: Orthoesters and their common hydrolysis products (esters and alcohols) are typically of low to moderate polarity, making reversed-phase HPLC with a C18 column the most suitable separation mode.[16][22]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is often employed to achieve good separation of components with varying polarities.[13][22] A buffer may be necessary if any of the analytes are ionizable.
-
Detector: A UV detector is suitable if the orthoester or its products contain a chromophore. Otherwise, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. For unambiguous identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[20][23]
-
Quenching: To halt the reaction before analysis, the reaction aliquot is typically quenched by dilution in a neutral or slightly basic aprotic solvent.
-
Method Development:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more non-polar components. A typical gradient might be 95:5 A:B to 5:95 A:B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or MS.
-
-
Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a known volume of a neutral aprotic solvent (e.g., acetonitrile).
-
Injection: Inject the quenched sample into the HPLC system.
-
Quantification: Create a calibration curve for the orthoester and each expected product using standards of known concentration to quantify the components in the reaction mixture.
Caption: Workflow for ex-situ HPLC analysis of orthoester reactions.
Gas Chromatography (GC): The Choice for Volatile Analytes
For reactions involving volatile orthoesters and their products, GC offers excellent separation efficiency and sensitivity. Coupling with a mass spectrometer (GC-MS) provides definitive identification of the components.
-
Column Selection: A mid-polar column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) is a good starting point for separating the orthoester, ester, and alcohol. For more polar analytes, a wax column may be more suitable.
-
Temperature Programming: A temperature gradient is essential for resolving compounds with a range of boiling points. The program typically starts at a low temperature to resolve the most volatile components and ramps up to elute the less volatile ones.[24]
-
Injection Mode: Splitless injection is preferred for trace analysis, while a split injection is used for more concentrated samples to avoid column overloading.
-
Method Development:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Scan range of m/z 35-500.
-
-
Sample Preparation: Similar to HPLC, withdraw an aliquot and quench it. The quenching solvent should be volatile and not interfere with the analysis (e.g., dichloromethane or diethyl ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-MS.
-
Analysis: Identify the components based on their retention times and mass spectra. Quantify using an internal or external standard method.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Real-time Functional Group Analysis
In-situ FTIR with an Attenuated Total Reflectance (ATR) probe provides a powerful means to monitor the real-time changes in functional groups during a reaction without the need for sampling.[9][16][17][18]
-
ATR Probe: An ATR probe is immersed directly into the reaction mixture, allowing for continuous monitoring. The choice of probe material (e.g., diamond, silicon) depends on the chemical compatibility with the reaction medium.
-
Spectral Windows: For orthoester hydrolysis, the key spectral changes to monitor are:
-
Disappearance of orthoester C-O stretches: Typically in the 1100-1000 cm⁻¹ region.
-
Appearance of ester C=O stretch: A strong band around 1750-1735 cm⁻¹.
-
Appearance of alcohol O-H stretch: A broad band around 3500-3200 cm⁻¹.
-
-
Setup: Insert the ATR-FTIR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the solvent and any non-reactive components before initiating the reaction.
-
Initiation and Monitoring: Start the reaction and immediately begin collecting spectra at regular intervals.
-
Data Analysis: Plot the absorbance of the characteristic peaks as a function of time to generate a reaction profile. This profile can be used to determine the reaction kinetics and identify the endpoint.
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for monitoring orthoester-involved reactions is dictated by the specific scientific question being addressed. For in-depth mechanistic studies and precise kinetic analysis, in-situ¹H NMR is the most powerful tool. For routine quantitative analysis of complex mixtures, HPLC offers a robust and sensitive solution. GC is the preferred method for volatile analytes, while in-situ FTIR provides invaluable real-time information on functional group transformations. By understanding the principles, advantages, and limitations of each technique, researchers can design and execute well-controlled experiments that yield accurate and reproducible data, ultimately accelerating the pace of discovery and development.
References
- 1. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 2. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho ester - Wikipedia [en.wikipedia.org]
- 7. Determination of orthoesters by hydrolysis and Karl Fischer titrimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. syrris.com [syrris.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. nacalai.com [nacalai.com]
- 16. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. mcckf.com [mcckf.com]
- 19. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. welch-us.com [welch-us.com]
- 22. msconsult.dk [msconsult.dk]
- 23. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to Ester Synthesis: Fischer Esterification vs. Trimethyl Orthopropionate
For the Modern Research Scientist and Drug Development Professional: A Deep Dive into Method Selection for Ester Synthesis
In the landscape of synthetic organic chemistry, the formation of esters remains a cornerstone transformation, pivotal in the synthesis of a vast array of molecules from fragrances and polymers to life-saving pharmaceuticals. The classical Fischer-Speier esterification has long been a workhorse for this purpose. However, the demands of modern synthesis, particularly when dealing with sensitive and complex substrates, have spurred the adoption of milder and more efficient alternatives. Among these, the use of orthoesters, such as trimethyl orthopropionate, has gained traction.
This guide provides a comprehensive comparison of these two critical methodologies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages and limitations, and present supporting experimental data to empower researchers in making informed decisions for their synthetic challenges.
At a Glance: Key Differences
| Feature | Fischer Esterification | Esterification with this compound |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, this compound, optional acid catalyst |
| Byproducts | Water | Methanol, methyl propionate |
| Reaction Conditions | Typically harsh (strong acid, high temperatures, reflux) | Generally milder, can often be performed under neutral or mildly acidic conditions |
| Equilibrium | Reversible; requires strategies to remove water (e.g., excess alcohol, Dean-Stark trap) | Drives the reaction forward by in-situ removal of water |
| Substrate Scope | Broad for simple, robust substrates; less suitable for acid-sensitive molecules | Well-suited for acid-sensitive and sterically hindered substrates |
| Reaction Time | Often several hours to overnight | Can be significantly faster |
| Workup | Often requires neutralization and extensive extraction | Can be simpler, with volatile byproducts easily removed |
The Underpinnings: A Mechanistic Exploration
A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and predicting compatibility with various functional groups.
Fischer Esterification: A Reversible Acid-Catalyzed Pathway
The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction.[1] It proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester.[2]
Caption: Mechanism of Fischer Esterification.
The reversibility of each step means the reaction exists in equilibrium.[3] To achieve high yields, Le Châtelier's principle is employed, typically by using a large excess of the alcohol (often as the solvent) or by actively removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[2]
Esterification with this compound: A Dual Role
Orthoesters, such as this compound and its close analog trimethyl orthoacetate, offer a more nuanced approach to ester synthesis.[1] They can function in two primary capacities: as a dehydrating agent to drive a traditional esterification forward, or as a direct reactant with the carboxylic acid.[4][5]
When used as a dehydrating agent in a reaction between a carboxylic acid and an alcohol, the orthoester reacts with the water generated in situ. This reaction consumes the water and produces a simple ester and alcohol, effectively removing the water from the equilibrium and driving the formation of the desired ester.[4]
More directly, the carboxylic acid can react with the orthoester itself. Under acidic catalysis, the orthoester is protonated, leading to the formation of a reactive dialkoxycarbenium ion. The carboxylic acid then acts as a nucleophile, attacking this intermediate. Subsequent elimination of alcohol molecules leads to the formation of the desired ester. This pathway is particularly advantageous for sensitive substrates as it can often proceed under milder conditions than the Fischer esterification.[5]
Caption: Mechanism of Esterification with this compound.
Performance in Practice: A Comparative Analysis
The choice between these two methods often comes down to the specific requirements of the synthesis, including the nature of the substrate, desired yield, and tolerance for harsh conditions.
Scope and Limitations
Fischer Esterification: This method is robust and cost-effective for the synthesis of simple esters from unhindered primary and secondary alcohols.[2] However, its utility is limited when dealing with substrates containing acid-sensitive functional groups, which may undergo degradation or side reactions under the strongly acidic and high-temperature conditions. Tertiary alcohols are prone to elimination under these conditions, leading to the formation of alkenes.[2] Furthermore, sterically hindered carboxylic acids or alcohols can significantly slow down the reaction rate, leading to poor yields.
Esterification with this compound: The milder conditions often associated with orthoester-mediated esterifications make this method particularly suitable for substrates with sensitive functionalities.[5] It has been shown to be effective for the esterification of sterically hindered carboxylic acids.[6] The in-situ water scavenging capability also circumvents the need for a large excess of alcohol or physical water removal, which can be advantageous in terms of atom economy and simplifying the experimental setup. However, orthoesters are more expensive reagents compared to the simple alcohols and mineral acids used in Fischer esterification.
Experimental Data: A Tale of Two Protocols
To provide a concrete comparison, let's consider the esterification of benzoic acid with methanol to yield methyl benzoate, a common transformation in organic synthesis.
Protocol 1: Fischer Esterification of Benzoic Acid
-
Procedure: A mixture of benzoic acid (0.2 mole), methanol (70 mL), and concentrated sulfuric acid (7 mL) is refluxed for one hour. The excess methanol is then distilled off. The cooled residue is dissolved in ether and washed sequentially with water and 10% sodium bicarbonate solution to remove unreacted acid and the catalyst. The ethereal layer is dried and the solvent evaporated. The crude product is then purified by distillation.[7]
-
Reported Yield: Approximately 20 grams (yield not explicitly calculated as a percentage in the source, but this represents a substantial conversion).[7] Other sources report yields for similar procedures in the range of 60-70% after purification.
Protocol 2: Esterification of a Carboxylic Acid using Triethyl Orthoacetate (a close analog of this compound)
-
Procedure: A carboxylic acid (1 mmol) and triethyl orthoacetate (1.5 mmol) are stirred in an ionic liquid (1-butyl-3-methylimidazolium hexafluorophosphate, 1 mL) at 80 °C. The reaction progress is monitored by TLC. After completion, the product is extracted with diethyl ether, and the solvent is evaporated to give the pure ester.[5]
-
Reported Yield: For benzoic acid, the reported yield of ethyl benzoate is 95% after 2 hours. For more sterically hindered acids like 2,4,6-trimethylbenzoic acid, a yield of 92% was achieved after 4 hours.[5]
This comparison highlights that while Fischer esterification is effective, the orthoester method can provide higher yields in shorter reaction times, especially for more challenging substrates, and under milder, non-aqueous conditions.
Experimental Protocols in Detail
Protocol for Fischer Esterification of Benzoic Acid
Materials:
-
Benzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous potassium carbonate
-
Round-bottomed flask (500 mL)
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
Step-by-Step Procedure:
-
To a 500 mL round-bottomed flask, add benzoic acid (24.4 g, 0.2 mole), methanol (70 mL), and a boiling chip.
-
Carefully add concentrated sulfuric acid (7 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture gently on a steam bath for 1 hour.
-
Rearrange the apparatus for distillation and distill off the excess methanol.
-
Cool the reaction flask and pour the residue into a separatory funnel containing diethyl ether (70 mL). Rinse the flask with a small amount of ether and add it to the separatory funnel.
-
Wash the ether solution with two 50 mL portions of water.
-
Wash the ether solution with 50 mL of 10% sodium bicarbonate solution. Repeat until the aqueous layer does not show a precipitate upon acidification.
-
Dry the ether layer over anhydrous potassium carbonate for at least 30 minutes.
-
Filter the solution into a distillation flask and remove the ether by distillation.
-
Distill the remaining liquid using an air condenser to collect methyl benzoate (boiling point ~199 °C).[7]
Caption: Workflow for Fischer Esterification of Benzoic Acid.
Protocol for Esterification using an Orthoester (General procedure with Trimethyl Orthoacetate)
Materials:
-
Carboxylic acid
-
Trimethyl orthoacetate
-
Acid catalyst (e.g., p-toluenesulfonic acid, optional)
-
Anhydrous solvent (e.g., toluene, if not neat)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
In a dry round-bottom flask, dissolve the carboxylic acid (1 equivalent) in the desired solvent or use the orthoester as the solvent.
-
Add trimethyl orthoacetate (typically 1.5 to 5 equivalents).
-
If required, add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., reflux) and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can often be purified by direct distillation or by filtration through a short plug of silica gel.
Caption: General Workflow for Orthoester-Mediated Esterification.
Conclusion: Selecting the Optimal Path Forward
Both Fischer esterification and the use of this compound (and its analogs) are valuable tools in the synthetic chemist's arsenal for the formation of esters. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific synthetic context.
Fischer esterification remains a highly relevant and economical choice for large-scale synthesis of simple esters from robust starting materials. Its primary drawbacks are the harsh conditions and the challenges associated with its reversible nature.
Esterification with this compound offers a milder, often more efficient, and higher-yielding alternative, particularly for complex, sensitive, or sterically hindered substrates. The ability to drive the reaction to completion without the need for harsh conditions or extensive water removal strategies is a significant advantage in modern organic synthesis. The main consideration is the higher cost of the orthoester reagent.
For researchers in drug development and complex molecule synthesis, the reliability, mildness, and high yields afforded by the orthoester method will often justify the additional reagent cost, making it an increasingly preferred method for these demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Validation of Stereochemistry in Products from Trimethyl Orthopropionate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety in drug development. Trimethyl orthopropionate, a versatile and reactive building block, is frequently employed in stereoselective transformations that are foundational to the synthesis of complex chiral molecules. The validation of the stereochemical integrity of the resulting products is, therefore, a paramount concern, demanding robust and reliable analytical methodologies.
This guide provides an in-depth comparison of the primary techniques for the validation of stereochemistry in products derived from this compound reactions. Moving beyond a simple enumeration of methods, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Stereochemical Landscape of this compound Reactions
This compound is a cornerstone reagent in several stereoselective reactions, most notably the Johnson-Claisen rearrangement and diastereoselective additions to chiral substrates. The stereochemical outcome of these reactions is highly dependent on the substrate, reagents, and reaction conditions, necessitating meticulous validation of the product's stereochemistry.[1]
The Johnson-Claisen Rearrangement: A Gateway to Chiral γ,δ-Unsaturated Esters
The Johnson-Claisen rearrangement of an allylic alcohol with this compound provides a powerful method for the formation of a new carbon-carbon bond with concomitant control of stereochemistry at the newly formed stereocenters.[1][2][3] The reaction proceeds through a[1][1]-sigmatropic rearrangement of an in situ-formed ketene acetal. The stereochemical outcome is influenced by the geometry of the double bond in the allylic alcohol and the steric environment around the reacting centers.
A Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical technique for the validation of stereochemistry is contingent upon the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. The most prominent methods include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents.
Methodology Comparison at a Glance
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agents |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times in a liquid mobile phase. | Formation of transient diastereomeric complexes with distinct NMR signals. |
| Typical Analytes | Volatile, thermally stable compounds (e.g., smaller esters, alcohols). | Non-volatile, thermally labile compounds (e.g., larger, more functionalized molecules). | A wide range of compounds with suitable functional groups for interaction. |
| Stationary/Mobile Phase | Chiral Stationary Phase (e.g., cyclodextrin derivatives). | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type). | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an achiral solvent. |
| Resolution | Generally high, with sharp peaks. | Variable, dependent on column and mobile phase optimization. | Dependent on the degree of chemical shift non-equivalence induced by the solvating agent. |
| Sensitivity | High, especially with flame ionization detection (FID). | Moderate to high, depending on the detector (UV, MS). | Lower, requires higher sample concentrations. |
| Analysis Time | Typically faster than HPLC. | Can be longer, especially with complex mobile phase gradients. | Rapid, but sample preparation and data processing can be time-consuming. |
| Key Advantage | High resolution and speed for volatile compounds. | Broad applicability to a wide range of compounds. | Provides structural information in addition to enantiomeric excess. |
| Key Limitation | Limited to volatile and thermally stable analytes. | Can require more extensive method development. | Lower sensitivity and potential for signal overlap. |
In-Depth Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for key experiments and the interpretation of the resulting data. These protocols are designed to be self-validating, ensuring the trustworthiness of the experimental outcomes.
I. Stereoselective Johnson-Claisen Rearrangement and Chiral GC Analysis
The Johnson-Claisen rearrangement is a powerful tool for creating stereocenters. The validation of the diastereomeric ratio of the resulting γ,δ-unsaturated ester is crucial.
Reaction Workflow:
Caption: Workflow for the Johnson-Claisen rearrangement and subsequent chiral GC analysis.
Experimental Protocol: Johnson-Claisen Rearrangement
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the chiral allylic alcohol (1.0 eq) in toluene.
-
Reagent Addition: Add this compound (3.0 eq) and a catalytic amount of propanoic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Chiral Gas Chromatography (GC) Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., hexane or diethyl ether).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, hold for 2 minutes, then ramp to 180 °C at a rate of 5 °C/min.
-
-
Data Analysis: The two diastereomers will elute at different retention times. The diastereomeric ratio (dr) is determined by the ratio of the integrated peak areas of the two diastereomers.
Supporting Experimental Data:
In a synthesis of a key intermediate for merrilactone A, a Johnson-Claisen rearrangement of a primary allylic alcohol with triethyl orthopropionate yielded the corresponding ester with a diastereomeric ratio of 3.8:1.[1]
II. Diastereoselective Formation of 1,3-Dioxolanes and ¹H NMR Analysis
The reaction of a chiral 1,2-diol with this compound in the presence of an acid catalyst can lead to the diastereoselective formation of a 1,3-dioxolane. The diastereomeric ratio can be readily determined by ¹H NMR spectroscopy.
Reaction and Analysis Workflow:
Caption: Workflow for the diastereoselective formation of 1,3-dioxolanes and subsequent ¹H NMR analysis.
Experimental Protocol: 1,3-Dioxolane Formation
-
Reactant Preparation: To a solution of the chiral 1,2-diol (1.0 eq) in dichloromethane (DCM) at room temperature, add this compound (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Workup: Quench the reaction with a few drops of triethylamine. Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for NMR analysis, or can be purified by flash chromatography if necessary.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Identify diagnostic signals that are well-resolved for each diastereomer. These are often the protons on the newly formed acetal carbon or protons adjacent to the stereocenters. The diastereomeric ratio is determined by integrating these distinct signals. The relative configuration of the major diastereomer can often be determined through Nuclear Overhauser Effect (NOE) experiments.[4]
Supporting Experimental Data:
In the stereoselective formation of substituted 1,3-dioxolanes, the relative configuration of the major diastereomer was determined by NOE experiments in the ¹H NMR spectrum.[4]
III. Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
For chiral products that do not separate well on chiral GC or HPLC, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a powerful alternative for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum.
Analysis Workflow:
Caption: Workflow for determining enantiomeric excess using ¹H NMR with a chiral solvating agent.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the chiral propionate ester product (analyte) into an NMR tube.
-
Add a solution of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate deuterated solvent (e.g., CDCl₃ or benzene-d₆) to the NMR tube. The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire the spectrum at different temperatures to optimize the resolution of the enantiomeric signals.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two separate signals in the presence of the CSA.
-
Integrate the two signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100
-
-
Causality Behind Experimental Choices:
The choice of chiral solvating agent is critical. The CSA must have a chiral center and functional groups that can interact with the analyte through non-covalent interactions such as hydrogen bonding or π-π stacking. This interaction leads to the formation of transient diastereomeric complexes, which have slightly different magnetic environments, resulting in the separation of their NMR signals.
Conclusion: A Multi-faceted Approach to Stereochemical Validation
The validation of stereochemistry in products from this compound reactions is a critical aspect of ensuring the quality and efficacy of chiral molecules in research and drug development. This guide has provided a comparative overview of the most powerful analytical techniques for this purpose: chiral GC, chiral HPLC, and NMR with chiral solvating agents.
The choice of method is not a one-size-fits-all decision. Chiral GC offers high resolution for volatile compounds, while chiral HPLC provides broad applicability. NMR with chiral solvating agents offers a rapid method that also provides structural information. A thorough understanding of the principles, protocols, and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method and for the confident and accurate determination of the stereochemical outcome of your reactions. In many cases, the use of orthogonal methods provides the highest level of assurance in the stereochemical integrity of your final product.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Trimethyl Orthopropionate
As professionals in research and development, our work with versatile reagents like trimethyl orthopropionate is fundamental to innovation. However, our responsibility extends beyond the synthesis; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are designed to instill confidence and clarity, moving beyond mere instruction to explain the critical reasoning behind each step.
Core Principles: Understanding the Hazard Profile
Proper disposal begins with a thorough understanding of the chemical's intrinsic properties. This compound is not benign, and its hazards dictate every aspect of its handling and disposal.
-
High Flammability: With a flash point of approximately 19°C (66.2°F), this compound is classified as a highly flammable liquid.[1] This means that at normal room temperature, it can release enough vapor to form an ignitable mixture with air. This property is the primary driver for its classification as a hazardous waste.
-
Irritant Properties: The compound is a known skin and serious eye irritant.[2] Direct contact can cause significant discomfort and potential injury, necessitating stringent personal protective equipment (PPE) protocols.
-
Moisture Sensitivity: this compound is sensitive to moisture.[1][3] Exposure to water or humid air can lead to hydrolysis, breaking it down into propionic acid and methanol. This reaction can alter the chemical properties of the waste and underscores the need for storage in tightly sealed, dry containers.
-
Incompatibilities: It is incompatible with strong oxidizing agents and acids.[1][4] Co-mingling this waste with incompatible chemicals can lead to vigorous, exothermic reactions, creating a significant safety hazard.
These characteristics form the basis of the cardinal rule for this substance: This compound and its contaminated residues must always be treated as hazardous waste. It must never be poured down a drain or discarded in standard laboratory or municipal trash.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of exposure and injury.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles. For operations with a higher risk of splashing, such as spill cleanup or bulk transfers, a face shield worn over goggles is required to protect against serious eye irritation.[1][2]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned lab coat. Ensure gloves are inspected for integrity before each use and changed immediately if contamination is suspected.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
Spill Management: An Immediate Response Protocol
Accidents can happen, and a swift, correct response is critical to preventing a minor spill from escalating into a major incident.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.
-
Control Ignition Sources: The high flammability of this compound demands the immediate removal of all ignition sources.[1][2] This includes turning off hot plates, unplugging nearby electrical equipment, and extinguishing any open flames.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.
-
Don PPE: Before approaching the spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: For liquid spills, contain the material by creating a dike around the spill's perimeter with an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pads.[1][5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.[5]
-
Collect Waste: Once the liquid is fully absorbed, use spark-proof tools (e.g., plastic or beryllium-copper scoops) to carefully collect the contaminated absorbent material.[1][2] Place the material into a thick, sealable polyethylene bag or a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soapy water.
-
Package and Label: Seal the waste container tightly. Attach a completed hazardous waste label, clearly identifying the contents as "Waste this compound (D001)" and listing all components of the spill debris.
-
Dispose: The sealed container must be disposed of through your institution's hazardous waste management program.
Diagram: Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
The Definitive Disposal Protocol
The disposal of this compound is governed by federal and local regulations. As the waste generator, you are legally responsible for ensuring these procedures are followed correctly.
Step 1: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics. This compound falls squarely into this category.
-
Ignitability (D001): According to the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR § 261.21, a liquid waste with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste.[7][8] With a flash point of 19°C, this compound waste must be assigned the EPA Hazardous Waste Code D001 .[7][9]
This classification is the most critical step, as it dictates all subsequent handling, storage, and disposal requirements.
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous reactions.
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent from spills, contaminated weighing papers) in a dedicated hazardous waste container.
-
Crucially, do not mix this waste with other waste streams, especially aqueous waste (due to moisture sensitivity) or waste containing strong oxidizing agents or acids (incompatibility).[1]
Step 3: Container Management
The integrity and labeling of your waste container are vital for safety and compliance.
-
Container Type: Use a chemically compatible container with a secure, vapor-tight lid. Glass or polyethylene containers are typically appropriate.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "Waste this compound, Methanol"). The D001 hazardous waste code should also be clearly visible.
-
Condition: Keep the container closed at all times except when adding waste. Store it in a designated, well-ventilated satellite accumulation area (SAA) away from ignition sources.[1]
Step 4: Arranging for Final Disposal
Final disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your partner in this process. They will have established procedures for the pickup, consolidation, and transfer of hazardous waste.
-
Licensed Disposal Vendor: The EHS office works with licensed hazardous waste treatment, storage, and disposal facilities (TSDFs). These facilities will use approved methods, such as incineration, to destroy the chemical waste in an environmentally sound manner.[3][10] Never give hazardous waste to an unlicensed party.
Quantitative Data Summary
This table summarizes the key data points relevant to the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| CAS Number | 24823-81-2 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Flash Point | 19°C / 66.2°F (closed cup) | [1] |
| Primary Hazards | Highly Flammable, Skin/Eye Irritant, Moisture Sensitive | [1][2][3] |
| Hazard Statements | H225, H315, H319 | [2] |
| EPA Hazardous Waste Code | D001 (Ignitable) | [7][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture | [1][4] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide | [1] |
Logical Framework for Disposal Decision-Making
This diagram illustrates the complete decision-making and operational workflow for managing this compound from the point of generation to final disposal.
Caption: End-to-end workflow for compliant this compound disposal.
By adhering to this structured and technically validated protocol, you not only ensure compliance with regulatory standards but also uphold your professional commitment to a safe and responsible laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jk-sci.com [jk-sci.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. my.alfred.edu [my.alfred.edu]
- 10. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Trimethyl Orthopropionate
Welcome to a comprehensive guide on the safe handling of Trimethyl orthopropionate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a detailed, risk-based methodology for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental success.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the inherent risks of this compound is the foundational step in establishing a robust safety protocol. Its chemical properties dictate every PPE choice we make. This compound is not merely a reagent; it is a highly flammable, irritant, and moisture-sensitive chemical that demands respect and careful handling.[1][2]
The primary hazards are categorized below. Each risk factor directly informs the specific PPE and handling procedures outlined in the subsequent sections.
| Hazard Category | Specific Risk | Implication for Handling and PPE |
| Physical Hazard | Highly flammable liquid and vapor (Flash Point: 19°C / 66.2°F).[1][2] Vapors can travel to an ignition source and flash back.[2] | All operations must be conducted away from ignition sources. Use of spark-proof tools and explosion-proof equipment is mandatory.[1][2] Grounding and bonding of containers is required during transfers to prevent static discharge.[2][3] |
| Health Hazard | Causes serious eye irritation.[2][3] Causes skin irritation.[1][3] May cause respiratory tract irritation upon inhalation.[1] | Direct contact with skin and eyes must be prevented. This necessitates robust eye, face, and hand protection. Respiratory protection may be required if ventilation is insufficient. |
| Reactivity Hazard | Moisture sensitive.[1][2] Incompatible with strong oxidizing agents.[1][2] | The chemical must be stored in a tightly closed container in a dry environment.[1] Segregate from incompatible chemicals. Handling procedures should minimize exposure to atmospheric moisture. |
Section 2: Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to safety, beginning with engineering controls and culminating in specific PPE, is crucial. The following recommendations are based on a synthesis of safety data sheets and established laboratory safety standards.
Primary Engineering Controls (The First Line of Defense)
Before any PPE is worn, engineering controls must be in place. These are designed to remove the hazard at its source.
-
Fume Hood: All handling of this compound should occur inside a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][4]
Eye and Face Protection
Given that this compound causes serious eye irritation, protecting the eyes is non-negotiable.[2][3]
-
Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][5] These provide a seal around the eyes to protect against splashes and vapors.
-
Face Shield: For procedures with a higher risk of splashing (e.g., transferring quantities >500 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1]
Hand and Skin Protection
The compound is a known skin irritant and may be harmful if absorbed through the skin.[1][3]
-
Gloves: Wear appropriate chemical-resistant gloves.[1][4] While specific breakthrough data is not widely published, nitrile gloves are suitable for incidental splash protection. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Crucially, always consult the glove manufacturer's chemical resistance guide for specific recommendations. Before use, visually inspect gloves for any signs of degradation or puncture.
-
Protective Clothing: A flame-resistant lab coat is mandatory. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.[1][2] Ensure clothing is fully buttoned and sleeves are not rolled up.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot maintain exposure below acceptable limits or during emergency situations like a large spill.[1]
-
When to Use: If you experience any irritation or if you are working outside of a fume hood (not recommended), a respirator is required.
-
Type: A NIOSH/MSHA-approved air-purifying respirator with organic vapor (OV) cartridges is typically sufficient.[1][2] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA 29 CFR 1910.134.
Section 3: Procedural Protocols for Safe Handling
Correctly using PPE is as important as selecting it. The following protocols ensure a self-validating system of safety.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing Procedures
-
Donning (Putting On):
-
Put on lab coat and any additional protective clothing (e.g., apron).
-
Put on respirator (if required), ensuring a proper seal check.
-
Put on chemical splash goggles and face shield (if required).
-
Wash hands thoroughly and dry them.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Inspect gloves for contamination. If contaminated, clean the exterior before proceeding.
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove face shield and goggles.
-
Remove lab coat and any other protective clothing.
-
Remove respirator (if worn).
-
Wash hands thoroughly with soap and water.[6]
-
Section 4: Decontamination and Disposal Plan
Handling Contaminated PPE
-
Gloves: Disposable gloves should be discarded immediately after use or if contamination is suspected. Never reuse disposable gloves.
-
Reusable PPE: Goggles, face shields, and aprons should be decontaminated after each use.
-
Contaminated Clothing: If skin or personal clothing is contacted, remove the contaminated clothing immediately while under a safety shower and flush the affected skin area with water for at least 15 minutes.[1][6] The contaminated clothing must be laundered before reuse.[1]
Waste Disposal
All disposable PPE (gloves, etc.) contaminated with this compound must be considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical waste generators must follow US EPA guidelines (40 CFR Parts 261.3) as well as state and local regulations to ensure complete and accurate classification and disposal.[1] Do not dispose of this chemical or its contaminated materials into the general trash or down the drain.[2][7]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
